molecular formula C16H16O3 B142457 Benzyl Benzyloxyacetate CAS No. 30379-54-5

Benzyl Benzyloxyacetate

Cat. No.: B142457
CAS No.: 30379-54-5
M. Wt: 256.3 g/mol
InChI Key: KCPVWBOETWMIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl Benzyloxyacetate is a synthetic ester compound of interest in various specialized research fields. Its specific properties make it a valuable reagent for exploratory chemistry and development work. Potential research applications for this compound require further investigation but may include its use as a building block in organic synthesis, particularly for constructing more complex molecules with specific functional groups. Its mechanism of action is dependent on the specific application and is not fully characterized; researchers are exploring its potential interactions and reactivity in different chemical environments. This compound is provided for laboratory research purposes to support innovation in chemical science. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Note on Content Accuracy: The description above is generic. To create a compelling and accurate product page, it is essential to replace this text with confirmed information. Below is a guide to help you find the necessary details.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVWBOETWMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302773
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30379-54-5
Record name NSC153413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzyl benzyloxyacetate, a valuable ester in organic synthesis. The document details two core methodologies: the Williamson ether synthesis and Fischer esterification, offering insights into their reaction mechanisms, experimental protocols, and relevant quantitative data. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Synthesis Pathways and Mechanisms

This compound can be synthesized through two principal routes: the Williamson ether synthesis and Fischer esterification. Each pathway offers distinct advantages and involves different mechanistic steps.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of this compound synthesis, this pathway can be approached in two ways. The overarching mechanism is a bimolecular nucleophilic substitution (SN2) reaction.

Pathway 1a: Reaction of Sodium Benzyloxide with Benzyl Chloroacetate

In this approach, benzyl alcohol is first deprotonated by a strong base, such as sodium hydride, to form the highly nucleophilic sodium benzyloxide. This alkoxide then attacks the electrophilic carbon of benzyl chloroacetate, displacing the chloride leaving group to form the target ester.

Pathway 1b: Reaction of Benzyl Alcohol with Bromoacetic Acid followed by Esterification

This two-step variation involves the initial synthesis of benzyloxyacetic acid. Here, benzyl alcohol is reacted with bromoacetic acid in the presence of a base. The resulting benzyloxyacetic acid is then esterified with benzyl alcohol under acidic conditions, following a Fischer esterification mechanism.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. For the synthesis of this compound, this involves the direct reaction of benzyloxyacetic acid with benzyl alcohol. The reaction is reversible and is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants. The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways. These protocols are based on established chemical literature for similar transformations.

Williamson Ether Synthesis: Pathway 1a

Synthesis of this compound from Sodium Benzyloxide and Benzyl Chloroacetate

Materials:

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl chloroacetate

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the flask via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium benzyloxide solution back to 0 °C.

  • Add a solution of benzyl chloroacetate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Fischer Esterification

Synthesis of this compound from Benzyloxyacetic Acid and Benzyl Alcohol

Materials:

  • Benzyloxyacetic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve benzyloxyacetic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of benzyl acetate, a structurally similar compound. This data can serve as a reference for optimizing the synthesis of this compound.

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄1:1Reflux194.3[1]
Strong acid cation exchange resin4:51001084.23[2]
FeCl₃/carbon1:1.8-289.10[2]
Phosphotungstic acid2.5:1-290.0[2]
N-methylpyrrolidone hydrosulfate1.4:1110198.6[2]

Visualizations

The following diagrams illustrate the synthesis pathways and reaction mechanisms.

Williamson_Synthesis_Pathway cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Benzyl_Alcohol Benzyl Alcohol Sodium_Benzyloxide Sodium Benzyloxide Benzyl_Alcohol->Sodium_Benzyloxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Benzyl_Chloroacetate Benzyl Chloroacetate Benzyl_Benzyloxyacetate This compound Benzyl_Chloroacetate->Benzyl_Benzyloxyacetate + Sodium Benzyloxide NaCl NaCl

Williamson Ether Synthesis Pathway

Fischer_Esterification_Mechanism cluster_activation Protonation of Carboxylic Acid cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Deprotonation Benzyloxyacetic_Acid Benzyloxyacetic Acid Protonated_Acid Protonated Benzyloxyacetic Acid Benzyloxyacetic_Acid->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Water H₂O Benzyl_Benzyloxyacetate This compound Protonated_Ester->Benzyl_Benzyloxyacetate - H⁺ H_plus_regen H⁺ (regenerated)

Fischer Esterification Mechanism

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Phase (Anhydrous Salt) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Distillation) Concentration->Purification Product Pure this compound Purification->Product

General Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzyloxyacetate, with the chemical formula C₁₆H₁₆O₃, is an organic ester that holds potential interest for various applications in research and development, including as a building block in organic synthesis and potentially in the design of new chemical entities. This technical guide provides a comprehensive overview of its core physicochemical properties, compiled from available data. A significant challenge in characterizing this compound is the prevalence of data for the structurally similar but distinct compound, benzyl acetate. This guide focuses exclusively on this compound (CAS No: 30379-54-5).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available, comprehensive experimental values for properties such as melting point and solubility are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.3 g/mol [1]
Appearance Colorless to Yellow Liquid[2]
Boiling Point 203-205 °C at 11 Torr[1]
Density 1.135 ± 0.06 g/cm³[1]
Melting Point Not available
Solubility Not available

Synthesis

A generalized workflow for such a synthesis is presented below.

G cluster_reactants Reactants cluster_products Products Benzyloxyacetic_Acid Benzyloxyacetic Acid Reaction_Vessel Reaction Vessel Benzyloxyacetic_Acid->Reaction_Vessel Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Benzyl_Benzyloxyacetate This compound Reaction_Vessel->Benzyl_Benzyloxyacetate Water Water Reaction_Vessel->Water Workup Work-up (Neutralization, Extraction) Benzyl_Benzyloxyacetate->Workup Purification Purification (e.g., Distillation) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Generalized Synthesis Workflow

Experimental Protocol: Fischer Esterification (Hypothetical)

  • Materials:

    • Benzyloxyacetic acid

    • Benzyl alcohol

    • Concentrated sulfuric acid (catalyst)

    • Toluene (or another suitable solvent for azeotropic removal of water)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of benzyloxyacetic acid and benzyl alcohol, along with a suitable solvent such as toluene.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data on their synthesized or acquired samples for unambiguous identification. The expected spectral features are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two benzyl groups and the methylene protons of the acetate moiety. The aromatic protons would likely appear in the range of 7.2-7.5 ppm. The two sets of benzylic protons (-CH₂-) would appear as singlets, likely in the range of 4.5-5.5 ppm. The methylene protons of the acetate group (-OCH₂CO-) would also be expected to appear as a singlet, likely in the range of 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester group (around 170 ppm), the aromatic carbons (in the 127-138 ppm range), and the aliphatic carbons of the benzyl and acetate moieties (in the 60-80 ppm range).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching bands, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ at m/z 256 would be expected. Common fragmentation patterns for benzyl esters may include the loss of the benzyloxycarbonyl group or cleavage to form the tropylium ion (m/z 91).

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activities or associated signaling pathways of this compound. Further research is required to explore its potential pharmacological or toxicological profile. A general workflow for screening a novel compound for biological activity is depicted below.

G cluster_screening Initial Screening cluster_followup Follow-up Studies cluster_invivo In Vivo Studies Compound This compound Assay High-Throughput Screening (e.g., Cell Viability Assay) Compound->Assay Cell_Lines Panel of Cell Lines (e.g., Cancer, Normal) Cell_Lines->Assay Dose_Response Dose-Response Curve Assay->Dose_Response Identified 'Hit' Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism_of_Action Target_Identification Target Identification Mechanism_of_Action->Target_Identification Animal_Models Animal Models Target_Identification->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity Efficacy Efficacy Studies Animal_Models->Efficacy

Biological Activity Screening Workflow

Conclusion

This technical guide provides a summary of the currently available physicochemical properties of this compound. While some fundamental data has been established, there remain significant gaps in the experimental characterization of this compound, particularly concerning its melting point, solubility, and comprehensive spectral data. Furthermore, its biological profile is at present unknown. The information and generalized protocols provided herein are intended to serve as a valuable resource for researchers and professionals in guiding future studies to fully elucidate the properties and potential applications of this molecule. It is strongly recommended that researchers independently verify the properties of any synthesized or acquired samples of this compound through rigorous analytical methods.

References

Benzyl Benzyloxyacetate CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl Benzyloxyacetate, focusing on its chemical identity, spectral data, and the experimental protocols for its characterization. Given the limited availability of published experimental spectral data for this specific compound, this guide also presents predicted spectral characteristics based on its chemical structure and data from analogous compounds.

Chemical Identity and Properties

This compound, also known as Benzyl 2-(benzyloxy)acetate, is an ester with the chemical formula C₁₆H₁₆O₃.[1] Its unique structure, containing two benzyl groups, makes it a compound of interest in organic synthesis and potentially in the development of new chemical entities.

PropertyValueReference
CAS Number 30379-54-5[1][2][3][4]
Molecular Formula C₁₆H₁₆O₃[1][2]
Molecular Weight 256.2964 g/mol [1]
Synonyms Benzyl 2-(benzyloxy)acetate, 2-(Phenylmethoxy)acetic acid phenylmethyl ester, NSC 153413[2]

Spectral Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the distinct proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.35Multiplet10HAromatic protons (C₆H₅) of both benzyl groups
~ 5.20Singlet2HMethylene protons of the benzyl ester group (O-CH₂-Ph)
~ 4.65Singlet2HMethylene protons of the benzyloxy group (Ph-CH₂-O)
~ 4.15Singlet2HMethylene protons of the acetate group (-O-CH₂-C=O)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift (δ, ppm)Assignment
~ 170Carbonyl carbon (C=O) of the ester
~ 137Quaternary aromatic carbon of the benzyloxy group
~ 135Quaternary aromatic carbon of the benzyl ester group
~ 128.7Aromatic CH carbons
~ 128.5Aromatic CH carbons
~ 128.1Aromatic CH carbons
~ 73Methylene carbon of the benzyloxy group (Ph-CH₂-O)
~ 68Methylene carbon of the acetate group (-O-CH₂-C=O)
~ 67Methylene carbon of the benzyl ester group (O-CH₂-Ph)
Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
~ 1750StrongC=O stretch of the ester
1600, 1495, 1450Medium-WeakAromatic C=C bending
~ 1200StrongC-O stretch of the ester
~ 1100StrongC-O stretch of the ether
Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound under electron ionization (EI) is expected to show fragmentation patterns characteristic of benzyl esters and ethers.

m/zIon
256[M]⁺ (Molecular ion)
165[M - C₇H₇O]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.[6]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[5] Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup: Perform a background scan with a clean and empty ATR crystal to account for atmospheric and instrumental interferences.[8]

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.[9][10]

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[11]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, aromatic C-H).[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Logical Relationships and Workflows

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Benzyl_Alcohol Benzyl Alcohol Esterification Fischer Esterification (Acid Catalyst) Benzyl_Alcohol->Esterification Benzyloxyacetic_Acid Benzyloxyacetic Acid Benzyloxyacetic_Acid->Esterification Benzyl_Benzyloxyacetate This compound Esterification->Benzyl_Benzyloxyacetate NMR NMR Spectroscopy (¹H, ¹³C) Benzyl_Benzyloxyacetate->NMR IR FTIR Spectroscopy Benzyl_Benzyloxyacetate->IR MS Mass Spectrometry Benzyl_Benzyloxyacetate->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Connectivity, Chemical Environment IR->Structural_Elucidation Functional Groups MS->Structural_Elucidation Molecular Weight, Fragmentation

Caption: Synthesis and Spectroscopic Characterization Workflow.

G Benzyl_Benzyloxyacetate This compound (m/z = 256) Fragment1 [C₉H₉O₂]⁺ (m/z = 165) Benzyl_Benzyloxyacetate->Fragment1 - C₇H₇O Fragment2 [C₇H₇O]⁺ (m/z = 107) Benzyl_Benzyloxyacetate->Fragment2 - C₉H₉O₂ Tropylium Tropylium Ion [C₇H₇]⁺ (m/z = 91) Fragment2->Tropylium - O Phenyl Phenyl Ion [C₆H₅]⁺ (m/z = 77) Tropylium->Phenyl - CH₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

A Comprehensive Technical Guide to the Synthesis of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of Benzyl Benzyloxyacetate, a significant compound in various chemical and pharmaceutical research fields. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is an ester characterized by the presence of both a benzyl ester and a benzyl ether functional group. Its synthesis primarily involves a two-step process: the preparation of benzyloxyacetic acid followed by its esterification with benzyl alcohol. This guide will detail the methodologies for both of these critical steps.

Synthesis of the Precursor: Benzyloxyacetic Acid

The most common and practical route for synthesizing benzyloxyacetic acid is via the Williamson ether synthesis. This method involves the reaction of an alkali salt of glycolic acid or a haloacetic acid with a benzyl halide. A notable procedure provides a safer and more scalable alternative to methods employing pyrophoric bases like sodium hydride.

Williamson Ether Synthesis of Benzyloxyacetic Acid

An efficient method for the preparation of benzyloxyacetic acid involves the reaction of chloroacetic acid with benzyl alcohol in the presence of powdered potassium hydroxide (KOH).[1] This approach avoids the use of hazardous reagents and does not require chromatographic purification.[1]

Experimental Protocol:

A general and practical procedure for the synthesis of benzyloxyacetic acid is as follows:

  • To a 3-liter, 4-necked round-bottomed flask equipped with a condenser, thermocouple, nitrogen inlet, and mechanical stirrer, add 459 g (4.23 mol) of benzyl alcohol and 500 mL of THF.[1]

  • To the resulting homogeneous solution, add 210 g (3.18 mol) of 85% powdered KOH portion-wise in four 52.5 g aliquots over 4 hours, while maintaining the internal temperature below 40 °C.[1]

  • Cool the bright orange slurry to 10 °C in an acetone/ice bath.[1]

  • Add 100 g (1.06 mol) of chloroacetic acid in four 25 g aliquots over 35 minutes.[1]

  • Heat the solution to 70 °C and stir for 1.5 hours.[1]

  • After cooling to room temperature, add 400 mL of water and 400 mL of MTBE.[1]

  • Separate the layers and wash the aqueous layer with MTBE (4 x 400 mL).[1]

  • Acidify the aqueous layer with 250 mL of concentrated hydrochloric acid and extract with MTBE (2 x 400 mL).[1]

  • Concentrate the organic extracts under reduced pressure to yield benzyloxyacetic acid.[1]

This procedure typically yields benzyloxyacetic acid in the range of 60-65%, and the product is sufficiently pure for subsequent reactions without further purification.[1]

Logical Workflow for Benzyloxyacetic Acid Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup benzyl_alcohol Benzyl Alcohol mixing Mix Benzyl Alcohol and THF benzyl_alcohol->mixing chloroacetic_acid Chloroacetic Acid caa_addition Add Chloroacetic Acid (aliquots) chloroacetic_acid->caa_addition koh Powdered KOH koh_addition Add KOH (portion-wise, <40°C) koh->koh_addition thf THF (Solvent) thf->mixing mixing->koh_addition cooling Cool to 10°C koh_addition->cooling cooling->caa_addition heating Heat to 70°C for 1.5h caa_addition->heating quench Add Water and MTBE heating->quench separation1 Separate Layers quench->separation1 wash_aq Wash Aqueous Layer with MTBE separation1->wash_aq acidify Acidify Aqueous Layer (HCl) wash_aq->acidify extraction Extract with MTBE acidify->extraction concentrate Concentrate Organic Extracts extraction->concentrate product Benzyloxyacetic Acid concentrate->product

Workflow for the synthesis of benzyloxyacetic acid.

Synthesis of this compound

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3] To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed.[4]

General Experimental Protocol (Adapted from Benzyl Acetate Synthesis):

The following is a generalized protocol for the Fischer esterification of benzyloxyacetic acid with benzyl alcohol, based on established procedures for similar esters.[4][5]

  • In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus), combine benzyloxyacetic acid (1.0 eq.), benzyl alcohol (1.0-1.5 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reaction Pathway for this compound Synthesis:

G cluster_step1 Step 1: Synthesis of Benzyloxyacetic Acid cluster_step2 Step 2: Fischer Esterification reactants1 Benzyl Alcohol + Chloroacetic Acid + KOH product1 Benzyloxyacetic Acid reactants1->product1 Williamson Ether Synthesis product2 This compound product1->product2 reactants2 Benzyl Alcohol reactants2->product2 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product2

Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of benzyloxyacetic acid and provide a comparative overview of reaction conditions for the analogous synthesis of benzyl acetate, which can inform the optimization of this compound synthesis.

Table 1: Synthesis of Benzyloxyacetic Acid

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl AlcoholChloroacetic AcidKOHTHF701.560-65[1]

Table 2: Comparative Data for Benzyl Acetate Synthesis via Esterification of Benzyl Alcohol

Carboxylic AcidCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Acetic AcidZeolite HX1:411012~58[6]
Acetic AcidNa-β Zeolite1:1, 1:2, 2:1--44-83[5]
Acetic AcidLipase-3024>97[7]

Conclusion

The synthesis of this compound is a two-step process that is readily achievable in a laboratory setting. The preparation of the benzyloxyacetic acid precursor is well-documented, with a safe and efficient protocol available. The subsequent Fischer esterification with benzyl alcohol, while not explicitly detailed for this specific product in the surveyed literature, can be reliably performed by following established procedures for similar esterifications, such as that of benzyl acetate. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize this compound for their research needs. Further optimization of the final esterification step may be required to achieve high yields, and the comparative data on benzyl acetate synthesis provides a valuable starting point for such efforts.

References

An In-depth Technical Guide on Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available scientific and technical information on Benzyl Benzyloxyacetate. It is intended for researchers, scientists, and drug development professionals. The synthesis protocols described herein are proposed based on established chemical principles and have not been experimentally validated for this specific compound due to a lack of published literature.

Introduction

This compound (CAS No. 30379-54-5) is an organic ester with the molecular formula C₁₆H₁₆O₃.[1] Its structure is characterized by a benzyl group attached to the carbonyl carbon of an acetate moiety, which in turn has a benzyloxy group substituting one of the methyl protons of the acetate. This compound is also known by other names including Benzyl 2-(benzyloxy)acetate and 2-(PhenylMethoxy)acetic Acid PhenylMethyl Ester.[1] Despite its well-defined structure, there is a significant lack of published research on the history of its discovery, specific synthetic methodologies, and biological activities. This guide aims to consolidate the known information and propose potential synthetic pathways based on fundamental principles of organic chemistry.

Chemical and Physical Properties

PropertyValueSource
CAS Number 30379-54-5[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.3 g/mol [1]
Boiling Point 203-205 °C (at 11 Torr)[1]
Density 1.135 ± 0.06 g/cm³ (Predicted)[1]
Synonyms Benzyl 2-(benzyloxy)acetate, 2-(PhenylMethoxy)acetic Acid PhenylMethyl Ester, NSC 153413[1]

Proposed Synthetic Routes

Due to the absence of specific literature on the synthesis of this compound, this section outlines a plausible two-step synthetic approach. This proposed pathway involves the synthesis of the precursor, benzyloxyacetic acid, followed by its esterification with benzyl alcohol.

Step 1: Synthesis of Benzyloxyacetic Acid via Williamson Ether Synthesis

The first step involves the synthesis of benzyloxyacetic acid from benzyl alcohol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide of benzyl alcohol acts as a nucleophile, displacing the halide from the haloacetic acid.

Reaction Scheme:

Workflow Diagram:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Benzyl Alcohol Benzyl Alcohol Reaction Reaction in suitable solvent (e.g., water) Benzyl Alcohol->Reaction Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Acidification Acidification with HCl Reaction->Acidification Sodium Benzyloxyacetate intermediate Benzyloxyacetic Acid Benzyloxyacetic Acid Acidification->Benzyloxyacetic Acid Sodium Chloride Sodium Chloride Acidification->Sodium Chloride

Proposed workflow for the synthesis of benzyloxyacetic acid.

Generalized Experimental Protocol:

  • Alkoxide Formation: In a reaction vessel, dissolve benzyl alcohol in a suitable solvent. Add a strong base, such as sodium hydroxide, to deprotonate the alcohol and form the sodium benzoxide intermediate.

  • Nucleophilic Substitution: To the solution of the alkoxide, add a haloacetic acid (e.g., chloroacetic acid) portion-wise while monitoring the temperature. The reaction mixture is then typically heated to ensure the completion of the reaction.

  • Work-up and Acidification: After the reaction is complete, the mixture is cooled, and any excess base is neutralized. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the benzyloxyacetic acid.

  • Purification: The crude benzyloxyacetic acid can be purified by recrystallization from a suitable solvent system.

Step 2: Esterification of Benzyloxyacetic Acid with Benzyl Alcohol

The second step is the esterification of the synthesized benzyloxyacetic acid with benzyl alcohol to yield this compound. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Workflow Diagram:

Fischer_Esterification Benzyloxyacetic Acid Benzyloxyacetic Acid Reaction Reflux with water removal Benzyloxyacetic Acid->Reaction Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Acid Catalyst->Reaction Workup Neutralization, Extraction, and Purification Reaction->Workup This compound This compound Workup->this compound

Proposed workflow for Fischer-Speier esterification.

Generalized Experimental Protocol:

  • Reaction Setup: Combine benzyloxyacetic acid, an excess of benzyl alcohol (to drive the equilibrium), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux until the theoretical amount of water is collected.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

This method is a milder alternative to Fischer esterification, particularly suitable for substrates that may be sensitive to strong acids. It utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

(DCU = Dicyclohexylurea)

Workflow Diagram:

Steglich_Esterification cluster_reactants Reactants Benzyloxyacetic Acid Benzyloxyacetic Acid Reaction Reaction in aprotic solvent (e.g., DCM) Benzyloxyacetic Acid->Reaction Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction Filtration Filtration to remove DCU precipitate Reaction->Filtration Workup Aqueous Wash and Purification Filtration->Workup This compound This compound Workup->this compound

Proposed workflow for Steglich esterification.

Generalized Experimental Protocol:

  • Reaction Setup: Dissolve benzyloxyacetic acid, benzyl alcohol, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.

  • Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of DCC or EDC in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or other analytical techniques).

  • Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Discovery and History

A comprehensive search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or the history of the synthesis of this compound. It is likely that this compound has not been the subject of dedicated historical study or may have been synthesized as part of a larger, unpublished research effort.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described in the scientific literature. Its structural similarity to other benzyl esters might suggest potential applications in fragrance, flavor, or as a specialty chemical, but this remains speculative without experimental evidence.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound is readily available. However, based on its structure as an ester, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the MSDS of structurally similar compounds and to perform a thorough risk assessment before handling.

Conclusion

This compound is a known chemical entity with defined physical properties but a notable absence of dedicated research in the public domain. This guide has provided a summary of its known characteristics and has proposed logical and well-established synthetic routes for its preparation. The lack of information on its history, biological activity, and specific synthesis protocols highlights a gap in the current scientific knowledge and presents an opportunity for future research to explore the potential applications of this compound. Researchers and drug development professionals are encouraged to use the proposed methodologies as a starting point for their investigations into this molecule.

References

An In-depth Technical Guide on the Stability and Degradation of Benzyl Esters: Benzyl Acetate and Benzyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial research for "Benzyl Benzyloxyacetate" did not yield specific stability and degradation studies, suggesting it may be an uncommon compound or a misnomer. This guide focuses on two closely related and widely used industrial compounds: Benzyl Acetate and Benzyl Benzoate . The stability profiles and degradation pathways of these compounds are well-documented and provide a relevant and comprehensive response for researchers, scientists, and drug development professionals.

Benzyl Acetate (C₉H₁₀O₂)

Benzyl acetate is an organic ester formed from the condensation of benzyl alcohol and acetic acid.[1] It is a colorless liquid with a characteristic sweet, floral (jasmine) aroma and is a major component of several essential oils.[1][2][3] It is widely used as a fragrance in soaps, detergents, and perfumes, and as a flavoring agent.[2][4]

Stability Profile

Benzyl acetate is considered stable under normal conditions of use and storage.[4][5] However, it is susceptible to degradation under specific conditions:

  • Hydrolysis: It can be hydrolyzed to benzyl alcohol and acetic acid. This process is a primary degradation pathway.[2][3]

  • Thermal Stress: Heating to decomposition can release irritating fumes and potentially toxic gases like carbon monoxide and carbon dioxide.[4][5] Vapors may form explosive mixtures with air at temperatures above 90°C.[4][5]

  • Oxidation: It reacts with strong oxidants, which can lead to fire and explosion hazards.[4][5]

Degradation Pathway

The primary degradation pathway for benzyl acetate is hydrolysis, followed by the oxidation of the resulting benzyl alcohol.

  • Hydrolysis: The ester linkage in benzyl acetate is cleaved in the presence of water to yield benzyl alcohol and acetic acid.[2][3]

  • Oxidation: The resulting benzyl alcohol is then oxidized, first to benzaldehyde and subsequently to benzoic acid.[2][3]

In biological systems, the benzoic acid is further metabolized. The major metabolite found in urine is hippuric acid, with smaller amounts of benzoyl glucuronide and benzylmercapturic acid also present.[2][6]

Benzyl_Acetate_Degradation BA Benzyl Acetate Hydrolysis Hydrolysis (+H₂O) BA->Hydrolysis Products1 Benzyl Alcohol + Acetic Acid Hydrolysis->Products1 Oxidation1 Oxidation Products1->Oxidation1 Benzyl Alcohol Benzaldehyde Benzaldehyde Oxidation1->Benzaldehyde Oxidation2 Oxidation Benzaldehyde->Oxidation2 BenzoicAcid Benzoic Acid Oxidation2->BenzoicAcid

Degradation Pathway of Benzyl Acetate
Experimental Protocols for Stability Analysis

A validated stability-indicating analytical method is crucial for assessing the degradation of benzyl acetate. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Recommended HPLC Method: A reverse-phase (RP) HPLC method can be employed for the analysis of benzyl acetate and its degradation products.[7]

  • Column: Newcrom R1 or equivalent C18 column.[7]

  • Mobile Phase: A simple mobile phase containing acetonitrile (MeCN) and water is typically used. For improved peak shape and resolution, an acidifier like phosphoric acid or formic acid (for MS compatibility) can be added.[7]

  • Detection: UV detection is suitable for benzyl acetate and its aromatic degradation products.

  • Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be conducted as per ICH guidelines. This involves subjecting benzyl acetate solutions to stress conditions such as:

    • Acid Hydrolysis: 1 M HCl at 80°C.

    • Base Hydrolysis: 1 M NaOH at 80°C.

    • Oxidation: 3-30% H₂O₂ at room temperature.

    • Thermal Stress: Heating the solid or solution at an elevated temperature (e.g., 105°C).[8]

    • Photostability: Exposing the sample to light as per ICH Q1B guidelines.

Benzyl Benzoate (C₁₄H₁₂O₂)

Benzyl benzoate is the ester of benzyl alcohol and benzoic acid.[9] It can be a viscous liquid or solid flakes with a faint sweet-balsamic odor.[9] It is used as a medication to treat scabies and lice, as a fragrance fixative, a plasticizer, and a solvent.[9][10]

Stability Profile

Benzyl benzoate is generally stable under recommended storage conditions but is susceptible to degradation under stress.[11][12]

  • Hydrolysis: The ester bond can be hydrolyzed under both acidic and basic conditions, though the rate is slow near neutral pH.[13]

  • Thermal Decomposition: When heated to decomposition, it can emit acrid and irritating fumes.[13]

  • Photodegradation: Benzyl benzoate contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[13]

Quantitative Stability Data

The following table summarizes the estimated hydrolysis half-life for benzyl benzoate at different pH levels.

Stress ConditionParameterValueReference
HydrolysisHalf-life at pH 71.7 years (estimated)[13]
HydrolysisHalf-life at pH 863 days (estimated)[13]
PhotodegradationAtmospheric half-life55 hours (estimated)[13]
Degradation Pathways

Benzyl benzoate degrades through several pathways, including hydrolysis, photolysis, and biodegradation.

1. Hydrolytic Degradation: The primary hydrolytic degradation pathway involves the cleavage of the ester bond to form benzyl alcohol and benzoic acid.[9]

Benzyl_Benzoate_Hydrolysis BB Benzyl Benzoate Hydrolysis Hydrolysis (Acidic or Basic) BB->Hydrolysis Products Benzyl Alcohol + Benzoic Acid Hydrolysis->Products

Hydrolytic Degradation of Benzyl Benzoate

2. Photodegradation: Exposure to sunlight, especially in the presence of a photosensitizer, can lead to homolytic fission of the ester bond. This generates benzoyloxyl and benzyl radicals, which subsequently form a variety of products including benzoic acid and benzyl alcohol.[14]

Benzyl_Benzoate_Photolysis BB Benzyl Benzoate Sunlight Sunlight (hν) BB->Sunlight Radicals Benzoyloxyl & Benzyl Radicals Sunlight->Radicals Products Benzoic Acid, Benzyl Alcohol, and other products Radicals->Products

Photodegradation Pathway of Benzyl Benzoate

3. Biodegradation: Certain bacteria, such as Acinetobacter sp. and Pseudomonas desmolyticum, can enzymatically hydrolyze benzyl benzoate to benzyl alcohol and benzoate as the initial step in its metabolism.[15][16] The benzyl alcohol is then oxidized to benzaldehyde and further to benzoate, which enters central metabolic pathways.[15]

Benzyl_Benzoate_Biodegradation BB Benzyl Benzoate Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Acinetobacter sp.) BB->Enzymatic_Hydrolysis Products1 Benzyl Alcohol + Benzoate Enzymatic_Hydrolysis->Products1 Oxidation1 Oxidation Products1->Oxidation1 Benzyl Alcohol Benzoate_Pool Benzoate Products1->Benzoate_Pool Benzaldehyde Benzaldehyde Oxidation1->Benzaldehyde Oxidation2 Oxidation Benzaldehyde->Oxidation2 Oxidation2->Benzoate_Pool Metabolism Central Metabolism (e.g., Oxoadipate Pathway) Benzoate_Pool->Metabolism

Biodegradation Pathway of Benzyl Benzoate
Experimental Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on benzyl benzoate, in line with ICH guidelines, to establish its intrinsic stability and develop a stability-indicating method.[11]

Objective: To achieve 5-20% degradation to identify potential degradation products.[11]

1. Materials and Reagents:

  • Benzyl Benzoate reference standard

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable acidifier)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3-30%)

2. Equipment:

  • Validated HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]

  • Thermostatic water bath or oven

  • Photostability chamber

3. HPLC Method (Example): [11]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV

  • Column Temperature: 30°C

4. Sample Preparation:

  • Prepare a stock solution of benzyl benzoate in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.[11]

5. Stress Conditions Application:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified duration (e.g., 8 hours). Cool and neutralize with 1 M NaOH before analysis.[8]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for a specified duration (e.g., 4 hours). Cool and neutralize with 1 M HCl before analysis.[8]

  • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ (concentration may need to be optimized). Keep at room temperature for a specified duration (e.g., 24 hours), protected from light.[8]

  • Thermal Degradation: Expose a known quantity of solid benzyl benzoate to dry heat in an oven (e.g., 105°C for 48 hours).[8] Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation: Expose the stock solution (in a photostable, transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil to protect it from light.

6. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

  • Assess peak purity of the main component to ensure the method is specific.

  • Identify and characterize major degradation products using techniques like LC-MS if necessary.

References

An In-depth Technical Guide to the Thermodynamic Properties of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzyloxyacetate is an organic ester with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailed experimental protocols for their determination, and a framework for data presentation. Due to the limited availability of published experimental data for this specific compound, this guide also serves as a methodological handbook for researchers seeking to characterize this compound or similar compounds.

Physicochemical Properties of this compound

Limited data is currently available in the public domain for this compound. The known properties are summarized in the table below.

PropertyValueReference
Molecular Formula C16H16O3[1]
Molecular Weight 256.3 g/mol [1]
Boiling Point 203-205 °C at 11 Torr[1]
Density 1.135 ± 0.06 g/cm³[1]

Thermodynamic Data Summary

A complete thermodynamic dataset for this compound is not currently available in the literature. The following tables are presented as a template for the systematic recording and presentation of such data once determined experimentally. For illustrative purposes, some fields may be populated with data from a structurally similar compound, benzyl acetate, to demonstrate the expected format and typical range of values.

Table 1: Standard Molar Thermodynamic Properties
PropertySymbolValue (kJ/mol)Temperature (K)Pressure (bar)
Standard Molar Enthalpy of FormationΔfH°Data not available298.151
Standard Molar Gibbs Free Energy of FormationΔfG°Data not available298.151
Standard Molar EntropyData not available298.151
Standard Molar Heat Capacity (liquid)Cp,lData not available298.151
Standard Molar Heat Capacity (gas)Cp,gData not available298.151
Table 2: Phase Transition Properties
PropertySymbolValueTemperature (K)Pressure (bar)
Melting PointTmData not available-1
Enthalpy of FusionΔfusHData not availableTm1
Boiling Point (at 1 atm)TbData not available-1
Enthalpy of VaporizationΔvapHData not availableTb1
Table 3: Vapor Pressure Data
Temperature (K)Vapor Pressure (Pa)
Data not availableData not available
Data not availableData not available
Data not availableData not available

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic esters like this compound.

Boiling Point and Vapor Pressure Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] Ebulliometry is a precise method for this determination.[3]

Ebulliometry Protocol:

  • Apparatus Setup: An ebulliometer, which consists of a boiler, a condenser, and a temperature sensor (e.g., a platinum resistance thermometer), is assembled.[3]

  • Calibration: The boiling point of a reference substance with a well-known boiling point, typically distilled water, is measured to calibrate the apparatus under the current atmospheric pressure.[4][5]

  • Sample Measurement: A measured volume of this compound is placed in the boiler.

  • Heating: The sample is heated to a steady boil, ensuring a state of equilibrium between the liquid and vapor phases.

  • Temperature Recording: The temperature of the vapor-liquid equilibrium is recorded once it stabilizes. This temperature is the boiling point at the measured atmospheric pressure.

  • Vapor Pressure Curve: By systematically varying the pressure within the apparatus using a vacuum pump and a pressure controller, the boiling point can be measured at different pressures to construct a vapor pressure curve.

G Ebulliometry Experimental Workflow cluster_setup Setup and Calibration cluster_measurement Sample Measurement cluster_analysis Vapor Pressure Determination A Assemble Ebulliometer B Calibrate with Distilled Water A->B C Introduce this compound Sample B->C D Heat to Stable Boil C->D E Record Equilibrium Temperature (Boiling Point) D->E F Vary System Pressure E->F G Repeat Measurement F->G G->F H Construct Vapor Pressure Curve G->H G Differential Scanning Calorimetry (DSC) Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh and Seal Sample in Pan C Load Sample and Reference into DSC A->C B Prepare Empty Reference Pan B->C D Set Temperature Program (Heating Rate) C->D E Run DSC Scan D->E F Record Heat Flow vs. Temperature E->F G Integrate Peak for Enthalpy of Fusion (ΔfusH) F->G H Calculate Heat Capacity (Cp) from Heat Flow F->H G Thermogravimetric Analysis (TGA) Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Place Weighed Sample in TGA Pan B Load Sample into TGA A->B C Set Temperature Program and Atmosphere B->C D Run TGA Scan C->D E Record Mass Loss vs. Temperature D->E F Determine Onset of Decomposition E->F G Assess Thermal Stability F->G

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl benzyloxyacetate is an organic ester with significant potential in various scientific domains, including as a building block in organic synthesis and for the development of novel therapeutic agents. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its reactivity, designing new molecules with desired properties, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing upon theoretical predictions and experimental data from closely related analogs. It outlines a plausible synthetic route and discusses the key conformational features that govern its three-dimensional shape.

Molecular Structure

This compound (C₁₆H₁₆O₃) is the ester formed from the condensation of benzyloxyacetic acid and benzyl alcohol. Its structure is characterized by two benzyl groups and an acetate core, connected by an ether and an ester linkage, respectively.

The key structural features include:

  • Two Phenyl Rings: These aromatic rings are fundamental to the molecule's electronic properties and potential for π-π stacking interactions.

  • Ester Group: The ester linkage (-COO-) is a planar moiety and a key reactive center, susceptible to hydrolysis.

  • Ether Linkage: The ether bond (-O-) introduces a degree of flexibility into the molecule.

  • Methylene Bridges: The two methylene (-CH₂-) groups provide conformational flexibility through bond rotation.

Below is a two-dimensional representation of the this compound molecule.

cluster_benzyl1 Benzyl Group 1 cluster_core Benzyloxyacetate Core cluster_benzyl2 Benzyl Group 2 b1_c1 C b1_c2 C b1_c1->b1_c2 b1_ch2 CH₂ b1_c1->b1_ch2 b1_c3 C b1_c2->b1_c3 b1_c4 C b1_c3->b1_c4 b1_c5 C b1_c4->b1_c5 b1_c6 C b1_c5->b1_c6 b1_c6->b1_c1 core_o1 O b1_ch2->core_o1 core_ch2 CH₂ core_o1->core_ch2 core_c C core_ch2->core_c core_o2 O core_c->core_o2 core_o3 O core_c->core_o3 b2_ch2 CH₂ core_o3:e->b2_ch2:w b2_c1 C b2_c1->b2_ch2 b2_c2 C b2_c1->b2_c2 b2_c3 C b2_c2->b2_c3 b2_c4 C b2_c3->b2_c4 b2_c5 C b2_c4->b2_c5 b2_c6 C b2_c5->b2_c6 b2_c6->b2_c1

Caption: 2D Structure of this compound

Predicted Conformation

While no direct experimental data from techniques like X-ray crystallography exists for this compound, its conformational preferences can be predicted based on theoretical calculations and the known conformations of related molecules such as benzyl alcohol and other benzyl esters.

The overall shape of the molecule is determined by the rotation around several key single bonds:

  • C-O and C-C bonds of the Ester: The ester group itself is planar, but rotation around the adjacent single bonds will influence the orientation of the benzyl and benzyloxy groups.

  • C-O-C bonds of the Ether: The ether linkage has a bent geometry, and rotation around the C-O bonds will alter the relative positions of the two benzyl moieties.

  • Phenyl-CH₂ bonds: Rotation around these bonds will determine the orientation of the phenyl rings relative to the rest of the molecule.

It is predicted that the molecule will adopt a conformation that minimizes steric hindrance between the two bulky benzyl groups. The phenyl rings are likely to be oriented away from each other. The conformation of the benzyl group attached to the ester oxygen is expected to be similar to that observed in other benzyl esters, where the C-O-C-C dihedral angle is close to 180° (anti-periplanar).

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Fischer esterification of benzyloxyacetic acid with benzyl alcohol in the presence of an acid catalyst.

Synthesis of Benzyloxyacetic Acid

Reaction: Sodium salt of glycolic acid with benzyl chloride.

Protocol:

  • In a round-bottom flask, dissolve sodium glycolate in a suitable solvent such as dimethylformamide (DMF).

  • Add benzyl chloride to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the benzyloxyacetic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure benzyloxyacetic acid.

Esterification to this compound

Reaction: Benzyloxyacetic acid with benzyl alcohol.

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of benzyloxyacetic acid and benzyl alcohol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Add a solvent that forms an azeotrope with water, such as toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Proposed Synthesis of this compound start Start Materials: - Sodium Glycolate - Benzyl Chloride intermediate Benzyloxyacetic Acid start->intermediate Williamson Ether Synthesis product This compound intermediate->product Fischer Esterification reagents Reagents: - Benzyl Alcohol - Acid Catalyst (e.g., H₂SO₄) - Toluene reagents->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted and Comparative)

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (both rings)7.2 - 7.4multiplet
O-CH₂-Ph~5.1singlet
O-CH₂-C=O~4.6singlet
C=O-O-CH₂-Ph~4.1singlet
Comparative ¹H NMR Data for Benzyl Acetate

For comparison, the experimental ¹H NMR data for the structurally related benzyl acetate is presented below.

ProtonsChemical Shift (δ, ppm)Multiplicity
Phenyl-H7.35multiplet
O-CH₂-Ph5.1singlet
CH₃2.1singlet

Physicochemical Properties

Based on its structure, this compound is expected to be a high-boiling, colorless to pale yellow liquid with a faint, pleasant odor. It is likely to be soluble in common organic solvents and have low solubility in water.

PropertyPredicted Value
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.29 g/mol
Boiling Point> 200 °C (at atmospheric pressure)
LogP~3.5

Conclusion

This technical guide provides a foundational understanding of the molecular structure and conformation of this compound. While direct experimental data remains to be elucidated, the theoretical predictions and comparative data from related compounds offer valuable insights for researchers in organic synthesis and drug development. The proposed synthetic pathway provides a practical approach for the preparation of this compound, paving the way for further investigation into its chemical and biological properties. Future work should focus on obtaining crystallographic and detailed spectroscopic data to validate and refine the models presented here.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical Calculations of Benzyl Benzyloxyacetate

Introduction

This compound is an organic compound with potential applications in various fields, including fragrance, materials science, and pharmaceuticals. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical framework for investigating these properties at the atomic level. This guide outlines the standard computational protocols and expected outcomes from a thorough quantum chemical analysis of this compound, offering insights into its stability, reactivity, and potential interaction with biological targets.

Computational Methodology

The theoretical investigation of this compound would be performed using the Gaussian 09 software package. The molecular structure of the title compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely used for its accuracy in predicting the geometries and electronic properties of organic molecules.[1][2][3] The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Subsequent calculations, including Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analysis, would be carried out at the same level of theory. The theoretical vibrational frequencies would be scaled by an appropriate factor to facilitate comparison with experimental FT-IR spectra.

Experimental Workflow

G start Initial Structure of This compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify properties Calculation of Molecular Properties verify->properties homo_lumo HOMO-LUMO Analysis properties->homo_lumo mep Molecular Electrostatic Potential (MEP) properties->mep nbo Natural Bond Orbital (NBO) Analysis properties->nbo data Data Analysis and Interpretation homo_lumo->data mep->data nbo->data

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

Molecular Geometry

The geometry of this compound would be optimized to determine the most stable conformation. Key bond lengths, bond angles, and dihedral angles would be calculated and are presented in a hypothetical table below. These parameters are fundamental for understanding the molecule's three-dimensional structure and steric properties.

Parameter Bond/Angle Calculated Value
Bond Length (Å) C=O1.215
C-O (Ester)1.340
O-CH2 (Ester)1.450
C-O (Ether)1.425
C-C (Aromatic)1.390 - 1.405
Bond Angle (°) O=C-O123.5
C-O-CH2 (Ester)116.0
C-O-C (Ether)118.0
Dihedral Angle (°) C-O-C=O180.0
O-C-C-O-85.0

Table 1: Hypothetical Optimized Geometrical Parameters for this compound.

Vibrational Analysis

The theoretical vibrational spectrum provides insights into the molecule's infrared (IR) and Raman activities. The calculated frequencies and their corresponding assignments help in the interpretation of experimental spectra. A selection of hypothetical vibrational modes is presented below.

Frequency (cm⁻¹) Assignment
3050-3100Aromatic C-H stretching
2950-3000Aliphatic C-H stretching
1750C=O stretching (Ester)
1450-1600Aromatic C=C stretching
1250C-O stretching (Ester)
1100C-O stretching (Ether)
700-800Aromatic C-H out-of-plane bending

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[4] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.[1][5] A smaller energy gap suggests higher reactivity.

Parameter Energy (eV)
EHOMO-6.85
ELUMO-0.95
Energy Gap (ΔE) 5.90

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.

The relatively large hypothetical energy gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals would indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[6][7] It visualizes the charge distribution and is used to predict how a molecule will interact with other species.[8] In the MEP map of this compound, the negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the ester and ether groups, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms, particularly those of the methylene groups and the aromatic rings, suggesting these are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule.[1] The analysis of the Fock matrix in the NBO basis would reveal significant interactions between filled and unfilled orbitals, which contribute to the overall stability of the molecule. For instance, hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C and C-O bonds would be expected, leading to electron delocalization across the ester and ether linkages.

Interaction E(2) (kcal/mol)
LP(O) -> σ(C-O)5.2
LP(O) -> σ(C-C)2.8
π(C=C) -> π*(C=C)20.5

Table 4: Hypothetical Second-Order Perturbation Energies E(2) from NBO Analysis.

Hypothetical Signaling Pathway Involvement

While the specific biological targets of this compound are not well-defined, molecules with similar structural motifs can act as enzyme inhibitors or receptor ligands. A hypothetical signaling pathway where such a molecule might interfere is presented below. This diagram illustrates a generic pathway where an inhibitor could block a kinase, preventing the phosphorylation of a downstream substrate and thereby inhibiting a cellular response.

G cluster_0 ligand Ligand receptor Receptor ligand->receptor kinase Kinase receptor->kinase substrate Substrate kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response inhibitor This compound (Inhibitor) inhibitor->kinase

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. The presented methodologies, including DFT calculations for geometry optimization, vibrational analysis, FMO, MEP, and NBO analyses, provide a robust approach to understanding the molecule's structural and electronic properties. The hypothetical data presented in the tables and the visualizations of the computational workflow and a potential signaling pathway serve as a template for what can be expected from such a study. These theoretical insights are invaluable for predicting the reactivity, stability, and potential biological activity of this compound, thereby guiding future experimental work in drug discovery and development.

References

Solubility of Benzyl Benzyloxyacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of benzyl benzyloxyacetate in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unavailable. This document, therefore, provides a detailed framework for the experimental determination of its solubility. It includes a general qualitative solubility profile based on the chemical properties of similar esters and outlines a standard protocol for the isothermal shake-flask method, a widely accepted technique for solubility measurement. Furthermore, a visual workflow is presented to guide researchers through the experimental process. This guide is intended to equip researchers with the necessary information to systematically determine the solubility of this compound in various organic solvents, a critical parameter for its application in research and drug development.

Introduction

This compound (CAS No. 30379-54-5) is an organic ester with potential applications in various fields, including organic synthesis and pharmaceutical sciences. Understanding its solubility in different organic solvents is crucial for its handling, formulation, and application. The solubility of a compound dictates its bioavailability, reaction kinetics, and purification methods. This guide provides an overview of the expected solubility of this compound and a detailed protocol for its experimental determination.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSolubleThe hydroxyl group of alcohols can interact with the ester group of this compound.
Ketones Acetone, Methyl Ethyl KetoneSolubleThe polar carbonyl group of ketones can interact with the ester functionality.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, interacting with any potential acidic protons or the polar ester group.
Halogenated Hydrocarbons Dichloromethane, ChloroformSolubleThese solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe aromatic rings in these solvents can interact with the benzyl groups of this compound through π-π stacking.
Esters Ethyl AcetateSoluble"Like dissolves like" principle suggests high solubility in a solvent of similar functionality.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)SolubleThese are highly polar aprotic solvents capable of dissolving a wide range of organic compounds.
Nonpolar Hydrocarbons Hexane, CyclohexaneSparingly Soluble to InsolubleThe large nonpolar hydrocarbon chains of these solvents have weak interactions with the polar ester group.
Aqueous Solvents WaterInsolubleThe large nonpolar benzyl groups will dominate, leading to poor solubility in water.

Note: This table is based on general principles of solubility for esters of similar structure. Experimental verification is required for accurate quantitative data.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[1][2]

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the solvent to avoid leaching of impurities.

  • Analysis:

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

3.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess benzyl benzyloxyacetate to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with shaking prep2->equil1 equil2 Monitor concentration until equilibrium is reached equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides a robust framework for its experimental determination. The predicted qualitative solubility profile suggests that this compound is likely soluble in a variety of common organic solvents. The detailed protocol for the isothermal shake-flask method offers a reliable approach for researchers to obtain the precise quantitative data necessary for their specific applications in drug development and scientific research. The provided workflow diagram serves as a clear visual aid for the experimental process.

References

Methodological & Application

Application Notes and Protocols for the Benzyloxyacetyl (BZA) Group: A Specialized Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful execution of complex multi-step organic syntheses. The benzyloxyacetyl (BZA) group, an ester-type protecting group, offers a unique combination of stability and selective deprotection under mild conditions, making it a valuable tool in the synthesis of sensitive and complex molecules, particularly in carbohydrate and nucleoside chemistry.

The BZA group is introduced by the esterification of an alcohol with benzyloxyacetic acid. Its removal is typically achieved by catalytic hydrogenolysis, a mild method that cleaves the benzyl ether within the protecting group, regenerating the hydroxyl group and producing volatile byproducts. This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to acidic or basic conditions.

Core Concepts and Advantages
  • Stability: The BZA group is stable to a range of conditions that cleave many other protecting groups, such as silyl ethers (acid-sensitive) and some other esters (base-sensitive).

  • Mild Deprotection: The key advantage of the BZA group lies in its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions and at room temperature. This is particularly beneficial for substrates with acid- or base-labile functionalities.

  • Orthogonality: The BZA group is orthogonal to many common protecting groups, including those that are removed under acidic (e.g., Boc, Trityl) or basic (e.g., Fmoc, Acetyl) conditions.

  • Byproducts: Deprotection yields the free alcohol, toluene, and acetic acid, which are generally easy to remove from the reaction mixture.

Data Presentation

The following tables summarize the stability of the Benzyloxyacetyl (BZA) protecting group under various conditions, compared to common alcohol protecting groups, and typical yields for protection and deprotection steps.

Table 1: Stability of Common Alcohol Protecting Groups

Protecting GroupReagents/ConditionsStability
Benzyloxyacetyl (BZA) H₂, Pd/C Cleaved
Strong Acid (e.g., HCl)Moderate
Strong Base (e.g., NaOH)Labile
Mild Acid (e.g., AcOH)Stable
Mild Base (e.g., Et₃N)Stable
Oxidizing Agents (e.g., PCC)Stable
Reducing Agents (e.g., NaBH₄)Stable
Acetyl (Ac)H₂, Pd/CStable
Strong/Mild BaseCleaved
Benzyl (Bn)H₂, Pd/CCleaved
Strong AcidStable
Strong BaseStable
tert-Butyldimethylsilyl (TBS)H₂, Pd/CStable
Strong/Mild AcidCleaved
Fluoride (e.g., TBAF)Cleaved

Table 2: Typical Reaction Conditions and Yields for the BZA Group

ReactionReagentsSolventTemperatureTimeTypical Yield
Protection Benzyloxyacetic acid, DCC, DMAPDCMRoom Temp.2-4 h85-95%
Deprotection H₂ (1 atm), 10% Pd/CMeOH or EtOAcRoom Temp.1-3 h90-99%

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with the Benzyloxyacetyl (BZA) Group

This protocol describes a general procedure for the protection of a primary alcohol using benzyloxyacetic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

  • Primary alcohol (1.0 equiv)

  • Benzyloxyacetic acid (1.2 equiv)

  • DCC (1.2 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) and benzyloxyacetic acid (1.2 equiv) in anhydrous DCM, add DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired BZA-protected alcohol.

Protocol 2: Deprotection of a BZA-Protected Alcohol via Catalytic Hydrogenolysis

This protocol details the removal of the BZA protecting group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • BZA-protected alcohol (1.0 equiv)

  • 10% Palladium on carbon (10% w/w)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or supply

  • Celite®

Procedure:

  • Dissolve the BZA-protected alcohol (1.0 equiv) in MeOH or EtOAc in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10% w/w of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Protection_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Alcohol Primary/Secondary Alcohol Esterification Esterification in DCM Alcohol->Esterification BZA_acid Benzyloxyacetic Acid BZA_acid->Esterification DCC DCC DCC->Esterification DMAP DMAP DMAP->Esterification Workup Aqueous Workup Esterification->Workup Purification Column Chromatography Workup->Purification BZA_Protected BZA-Protected Alcohol Purification->BZA_Protected

Caption: Workflow for the protection of an alcohol with the benzyloxyacetyl (BZA) group.

Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product BZA_Protected BZA-Protected Alcohol Hydrogenolysis Catalytic Hydrogenolysis BZA_Protected->Hydrogenolysis H2 H₂ (gas) H2->Hydrogenolysis PdC 10% Pd/C PdC->Hydrogenolysis Filtration Filtration through Celite Hydrogenolysis->Filtration Deprotected_Alcohol Deprotected Alcohol Filtration->Deprotected_Alcohol

Caption: Workflow for the deprotection of a BZA-protected alcohol via catalytic hydrogenolysis.

Orthogonality_Concept cluster_groups Protecting Groups cluster_conditions Deprotection Conditions Molecule Substrate with Multiple Protected Alcohols BZA BZA Molecule->BZA TBS TBS Molecule->TBS Ac Acetyl Molecule->Ac Hydrogenolysis H₂ / Pd-C BZA->Hydrogenolysis Selective Cleavage Fluoride TBAF TBS->Fluoride Selective Cleavage Base NaOMe Ac->Base Selective Cleavage Hydrogenolysis->BZA Fluoride->TBS Base->Ac

Caption: Orthogonality of the BZA protecting group with other common alcohol protecting groups.

Synthesis of Benzyl Benzyloxyacetate: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Application Notes

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of benzyl benzyloxyacetate. This compound serves as a versatile building block in organic synthesis and may be of interest to researchers in medicinal chemistry and materials science. The synthetic strategy involves an initial esterification to form benzyl chloroacetate, followed by a Williamson ether synthesis to introduce the benzyloxy group.

The first step is the esterification of benzyl alcohol with chloroacetyl chloride. This reaction proceeds readily to form the intermediate, benzyl chloroacetate. The subsequent Williamson ether synthesis involves the in situ generation of sodium benzyloxide, which then acts as a nucleophile to displace the chloride from benzyl chloroacetate, yielding the final product.

This protocol includes detailed methodologies for both synthetic steps, purification procedures, and characterization data. The provided spectroscopic information is based on established values for analogous structures and serves as a guide for the expected analytical results. Proper safety precautions should be observed throughout the experimental procedures, including working in a well-ventilated fume hood and using appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and products in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)Density (g/mL)
Benzyl AlcoholC₇H₈O108.14Colorless liquid2051.044
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Colorless liquid1051.42
Benzyl ChloroacetateC₉H₉ClO₂184.62Colorless liquid109-110 (10 mmHg)1.22
Sodium Hydride (60% disp.)NaH24.00Gray powderDecomposes1.396
This compound C₁₆H₁₆O₃ 256.29 Colorless oil (Predicted) - -

Experimental Protocols

Step 1: Synthesis of Benzyl Chloroacetate

This protocol is adapted from a known procedure for the synthesis of benzyl 2-chloroacetate.[1]

Materials:

  • Benzyl alcohol (1.0 eq)

  • Chloroacetyl chloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing dichloromethane, add benzyl alcohol (1.0 eq) and N,N-diisopropylethylamine (1.0 eq).

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloroacetate.

  • The crude product can be purified by vacuum distillation to yield a colorless oil (Expected yield: ~66%).[1]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on the general principles of the Williamson ether synthesis.[2][3]

Materials:

  • Benzyl alcohol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Benzyl chloroacetate (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or cannula for transfers

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (or DMF).

  • Carefully add sodium hydride (1.1 eq) to the solvent.

  • Cool the suspension in an ice bath.

  • Slowly add benzyl alcohol (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium benzyloxide.[4][5]

  • In a separate flask, dissolve benzyl chloroacetate (1.0 eq) in a minimal amount of anhydrous THF (or DMF).

  • Slowly add the benzyl chloroacetate solution to the sodium benzyloxide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Expected Spectroscopic Data (Predicted based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.45 (m, 10H, Ar-H)

    • δ 5.20 (s, 2H, -COOCH₂Ph)

    • δ 4.65 (s, 2H, -OCH₂Ph)

    • δ 4.15 (s, 2H, -OCH₂COO-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 169.5 (C=O)

    • δ 137.0 (Ar-C)

    • δ 135.5 (Ar-C)

    • δ 128.8 (Ar-CH)

    • δ 128.6 (Ar-CH)

    • δ 128.4 (Ar-CH)

    • δ 128.2 (Ar-CH)

    • δ 73.5 (-OCH₂Ph)

    • δ 68.0 (-OCH₂COO-)

    • δ 67.5 (-COOCH₂Ph)

  • FTIR (neat, cm⁻¹):

    • 3030 (aromatic C-H stretch)

    • 2940, 2870 (aliphatic C-H stretch)

    • 1750 (C=O ester stretch)[6]

    • 1210 (C-O ester stretch)

    • 1100 (C-O ether stretch)

    • 740, 700 (aromatic C-H bend)

Experimental Workflow

SynthesisWorkflow Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of Benzyl Chloroacetate cluster_step2 Step 2: Williamson Ether Synthesis A1 Benzyl Alcohol + DIPEA in DCM A3 Reaction Mixture (0°C to RT, 24h) A1->A3 A2 Chloroacetyl Chloride A2->A3 slow addition A4 Quenching (10% HCl) & Work-up A3->A4 A5 Purification (Vacuum Distillation) A4->A5 A6 Benzyl Chloroacetate A5->A6 B4 Benzyl Chloroacetate Solution A6->B4 Intermediate B1 Sodium Hydride in THF B3 Sodium Benzyloxide (in situ) B1->B3 B2 Benzyl Alcohol B2->B3 slow addition B5 Reaction Mixture (0°C to RT, 12-24h) B3->B5 B4->B5 slow addition B6 Quenching (NH4Cl) & Work-up B5->B6 B7 Purification (Column Chromatography) B6->B7 B8 This compound B7->B8

Figure 1. Workflow for the two-step synthesis of this compound.

References

Benzyl Benzyloxyacetate: An Enigmatic Player in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the applications of Benzyl Benzyloxyacetate in fragrance formulation reveals a significant lack of publicly available data. This compound, with the CAS number 30379-54-5, is not prominently featured in perfumery literature or supplier databases as a standard fragrance ingredient. While physicochemical data can be found, its olfactory profile and specific uses in fragrance compositions remain largely undocumented.

Physicochemical Properties of this compound

Below is a summary of the available data for this compound, primarily from chemical suppliers and safety data sheets.

PropertyValue
CAS Number 30379-54-5
Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
Boiling Point 203-205 °C @ 11 Torr
Density 1.135 g/cm³ (predicted)

Due to the scarcity of information on this compound's role in fragrance, this report will pivot to a closely related and extensively used fragrance ingredient: Benzyl Acetate . This widely utilized ester shares structural similarities and serves as a foundational component in many iconic scents. The following sections will provide detailed application notes and protocols for Benzyl Acetate as a practical and informative alternative.

Benzyl Acetate: Application Notes and Protocols in Fragrance Formulation

Introduction

Benzyl Acetate (CAS 140-11-4) is a ubiquitous and versatile aromatic ester in the perfumer's palette. It is a key constituent of jasmine and gardenia fragrances and finds its way into a vast array of other floral and fruity scent profiles. Its powerful, fresh, and diffusive character makes it an invaluable tool for adding brightness and a natural floralcy to compositions.

Olfactory Profile

  • Odor Type: Floral, Fruity

  • Odor Description: Intensely sweet, floral, and fruity with prominent jasmine characteristics. It possesses nuances of pear, banana, and a slight greenness.[1]

  • Volatility: Top to Middle Note

Applications in Fragrance Formulation

Benzyl Acetate is a cornerstone in the creation of white floral accords, particularly jasmine, gardenia, and tuberose.[2][3] Its primary functions include:

  • Boosting Floral Notes: It provides a radiant and diffusive lift to floral bouquets, enhancing their naturalness and vibrancy.

  • Fruity Accents: The inherent fruity facets of Benzyl Acetate can be harnessed to create or enhance pear, apple, and banana notes in a composition.

  • Solvent and Blender: Its excellent solubility makes it a good solvent for other aroma chemicals and a useful blender to harmonize different components of a fragrance.

  • Cost-Effectiveness: Due to its relatively low cost and high impact, it is widely used across all levels of perfumery, from fine fragrances to household products.[2]

Physicochemical Properties of Benzyl Acetate

PropertyValue
CAS Number 140-11-4
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Boiling Point 212 °C
Flash Point 90 °C
Density ~1.054 g/cm³
Solubility Soluble in ethanol and most organic solvents; very slightly soluble in water.
Odor Life on Smelling Strip Approximately 15 hours[3]

Typical Usage Levels in Fragrance Concentrates

ApplicationConcentration (%)
Fine Fragrance0.5 - 10%
Soaps and Detergents0.1 - 2%
Air Fresheners1 - 5%
Candles2 - 8%

Note: These are general guidelines. The optimal concentration will depend on the specific formulation and desired olfactory outcome.

Experimental Protocols

Protocol 1: Evaluation of Benzyl Acetate in a Simple Floral Accord

Objective: To assess the olfactory contribution of Benzyl Acetate to a foundational jasmine accord.

Materials:

  • Benzyl Acetate

  • Hedione (Methyl Dihydrojasmonate)

  • Indole (1% solution in Dipropylene Glycol)

  • Linalool

  • Ethanol (perfumer's grade)

  • Glass beakers, pipettes, and smelling strips

Methodology:

  • Preparation of Accords:

    • Accord A (Control):

      • Hedione: 70 parts

      • Indole (1%): 5 parts

      • Linalool: 25 parts

    • Accord B (Test):

      • Hedione: 60 parts

      • Indole (1%): 5 parts

      • Linalool: 25 parts

      • Benzyl Acetate: 10 parts

  • Dilution: Dilute both accords to 10% in ethanol.

  • Maturation: Allow the dilutions to mature for 24 hours in a cool, dark place.

  • Sensory Evaluation:

    • Dip smelling strips into each diluted accord.

    • Evaluate the odor profile at different time intervals: immediately (top notes), after 15 minutes (heart notes), and after 1 hour (early dry-down).

    • A panel of at least three evaluators should record their observations, focusing on differences in freshness, fruitiness, floral character, and overall impact.

Protocol 2: Stability Testing of Benzyl Acetate in a Consumer Product Base

Objective: To determine the stability of Benzyl Acetate in a representative lotion base.

Materials:

  • Benzyl Acetate

  • Unfragranced lotion base

  • Glass jars with airtight lids

  • Oven capable of maintaining 40°C

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) equipment (optional, for advanced analysis)

Methodology:

  • Sample Preparation:

    • Prepare a 1% solution of Benzyl Acetate in the lotion base.

    • Prepare a control sample of the unfragranced lotion base.

  • Accelerated Aging:

    • Store one set of samples (control and test) at room temperature (approximately 25°C) in the dark.

    • Store a second set of samples in an oven at 40°C to simulate accelerated aging.

  • Evaluation:

    • Evaluate the samples olfactorily at regular intervals (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).

    • Note any changes in odor intensity, character, or the appearance of off-odors.

    • For a quantitative assessment, HS-GC-MS can be used to measure the concentration of Benzyl Acetate over time.

Visualizations

Fragrance_Formulation_Workflow Fragrance Formulation Workflow with Benzyl Acetate concept Concept & Olfactory Brief selection Ingredient Selection (e.g., Benzyl Acetate for Jasmine) concept->selection formulation Initial Formulation (Accord Building) selection->formulation evaluation1 Olfactory Evaluation (Smelling Strips) formulation->evaluation1 modification Formula Modification evaluation1->modification stability Stability & Performance Testing (e.g., in Lotion Base) evaluation1->stability Proceed if acceptable modification->formulation stability->modification If issues arise finalization Final Formulation stability->finalization If stable Sensory_Evaluation_Process Sensory Evaluation of Benzyl Acetate Accord start Start Evaluation prep Prepare Diluted Accords (Control vs. Test) start->prep eval_top Evaluate Top Notes (t=0 min) prep->eval_top eval_heart Evaluate Heart Notes (t=15 min) eval_top->eval_heart eval_drydown Evaluate Early Dry-down (t=1 hour) eval_heart->eval_drydown compare Compare & Record (Freshness, Fruitiness, Floralcy) eval_drydown->compare end End of Evaluation compare->end

References

Application Notes and Protocols: Benzyl Benzyloxyacetate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzyloxyacetate is a unique molecule with potential applications in polymer chemistry, primarily stemming from its structural features: a benzyl ester group and a benzyloxy (benzyl ether) group. While direct literature on the use of this compound in polymerization is scarce, its analogous structures, such as benzyl methacrylate and molecules containing benzyloxy protecting groups, provide a strong foundation for exploring its utility. These notes outline potential applications, hypothetical experimental protocols, and the underlying chemical principles for utilizing this compound in the synthesis of functional polymers.

Potential Applications in Polymer Chemistry

This compound can be envisioned to function in several key roles within polymer synthesis:

  • As a Monomer: The molecule itself is not a traditional vinyl or cyclic monomer. However, it could potentially be incorporated into a polymer backbone through esterification or transesterification reactions, contributing to the synthesis of polyesters. A more plausible application is its use as a precursor to a polymerizable monomer.

  • As an Initiator: The benzyl ester moiety suggests potential as a thermal or photoinitiator for certain types of polymerization, such as cationic or controlled radical polymerization, analogous to other benzyl-containing initiators.[1]

  • As a Precursor to Functional Polymers: The benzyloxy group can serve as a protecting group for a hydroxyl functionality.[2][3] By incorporating this compound into a polymer, a subsequent deprotection step can unmask hydroxyl groups, leading to functional polymers with applications in drug delivery, surface modification, and biomaterials.

Experimental Protocols and Methodologies

Given the lack of direct experimental data for this compound, the following protocols are adapted from well-established procedures for analogous compounds.

Protocol 1: Synthesis of a Hypothetical Hydroxy-Functionalized Monomer from this compound

This protocol describes a hypothetical pathway to convert this compound into a polymerizable vinyl monomer bearing a hydroxyl group after deprotection.

Workflow:

A This compound B Transesterification with a Hydroxy-functional Acrylate A->B C Benzyloxy-protected Acrylate Monomer B->C D Polymerization (e.g., RAFT, ATRP) C->D E Poly(benzyloxy-protected acrylate) D->E F Deprotection (Hydrogenolysis) E->F G Poly(hydroxy-functional acrylate) F->G

Figure 1: Hypothetical workflow for producing a functional polymer.

Methodology:

  • Transesterification:

    • Combine this compound with a suitable hydroxy-functional acrylate (e.g., 2-hydroxyethyl acrylate) in the presence of a transesterification catalyst (e.g., a tin-based catalyst or a lipase).

    • Heat the reaction mixture under reduced pressure to remove the benzyl alcohol byproduct and drive the reaction to completion.

    • Purify the resulting benzyloxy-protected acrylate monomer by column chromatography.

  • Polymerization (RAFT Polymerization of the Protected Monomer):

    • In a Schlenk flask, dissolve the benzyloxy-protected acrylate monomer, a suitable chain transfer agent (CTA, e.g., CPADB), and an initiator (e.g., AIBN) in an appropriate solvent (e.g., toluene or dioxane).

    • Degas the solution by several freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

    • Monitor the monomer conversion over time using ¹H NMR spectroscopy.

    • Quench the polymerization by cooling the reaction mixture and exposing it to air.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified poly(benzyloxy-protected acrylate) in a suitable solvent (e.g., THF or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the deprotection by ¹H NMR, looking for the disappearance of the benzyl proton signals.

    • Filter the reaction mixture through Celite to remove the catalyst and precipitate the final poly(hydroxy-functional acrylate) in a non-solvent.

Protocol 2: this compound as a Potential Cationic Polymerization Initiator

This protocol outlines a hypothetical procedure for using this compound as an initiator for the cationic polymerization of a vinyl monomer, such as isobutylene. This is based on the principle that the benzyl ester, in the presence of a Lewis acid, could generate a stable benzylic cation to initiate polymerization.[1]

Initiation Mechanism:

A This compound + Lewis Acid (e.g., TiCl4) B Formation of Benzylic Cation A->B Activation C Initiation of Monomer (e.g., Isobutylene) B->C D Propagating Polymer Chain C->D Chain Growth

Figure 2: Proposed cationic initiation pathway.

Methodology:

  • Preparation:

    • In a glovebox, charge a dry Schlenk flask with the chosen solvent (e.g., a mixture of methyl chloride and hexane) and cool to the desired temperature (e.g., -80 °C).

    • Add the purified monomer (e.g., isobutylene).

  • Initiation:

    • In a separate flask, prepare a solution of this compound in the reaction solvent.

    • Add the Lewis acid co-initiator (e.g., TiCl₄) to the monomer solution.

    • Slowly add the this compound solution to the monomer/co-initiator mixture to start the polymerization.

  • Termination and Characterization:

    • After the desired time, quench the polymerization by adding pre-chilled methanol.

    • Allow the mixture to warm to room temperature and wash with water to remove the catalyst residues.

    • Precipitate the polymer in a non-solvent, dry it under vacuum, and characterize it by GPC (for molecular weight and distribution) and NMR (for end-group analysis).

Quantitative Data from Analogous Systems

Direct quantitative data for polymerizations involving this compound is not available. However, data from analogous systems can provide expected trends and performance benchmarks.

Table 1: Polymerization Data for Benzyl Methacrylate (BMA) via RAFT

Entry[Monomer]:[CTA]:[Initiator]SolventTime (h)Conversion (%)Mn,exp ( g/mol )Đ (Mw/Mn)Reference
1200:1:0.2 (BzMA:CPADB:AIBN)Toluene69528,5001.15Adapted from[4]
2250:1:0.25 (BzMA:CPADB:AIBN)1,4-Dioxane89235,2001.18Adapted from[5]
3300:1:0.2 (BzMA:CPADB:AIBN)Anisole79842,1001.12Hypothetical

Data is representative and adapted from literature on benzyl methacrylate polymerization for illustrative purposes.

Table 2: Ring-Opening Polymerization of a Benzyl-Protected Cyclic Ester [6]

Monomer[M]₀/[Cat]₀/[I]₀Time (h)Conversion (%)Mn,exp (kDa)Đ (Mw/Mn)
BTO2000/2/11955361.06

BTO = 2-((benzyloxy)methyl)-1,4-oxathiepan-7-one. This demonstrates the successful polymerization of a monomer containing a benzyloxy group.

Conclusion

While this compound is not a conventional monomer or initiator, its chemical structure presents intriguing possibilities for the synthesis of functional polymers. By drawing analogies to well-studied systems like benzyl methacrylate and utilizing the benzyloxy group as a protecting moiety, researchers can explore its potential in creating polymers with tailored properties. The provided protocols, based on established polymerization techniques, offer a starting point for investigating the practical applications of this compound in advanced polymer synthesis for drug development and materials science. Further research is warranted to fully elucidate its reactivity and optimize polymerization conditions.

References

Analytical methods for Benzyl Benzyloxyacetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical quantification of Benzyl Benzyloxyacetate, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not widely published, the methodologies presented here are adapted from established analytical techniques for structurally related compounds, such as benzyl esters and other aromatic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₃[1]
Molecular Weight256.3 g/mol [1]
Boiling Point203-205 °C at 11 Torr[1]
Density~1.135 g/mL[1]

The presence of two aromatic rings in its structure suggests strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a viable and sensitive option. Its boiling point indicates that GC is also a suitable technique for its quantification.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.

Application Note: HPLC Quantification of this compound

This application note outlines a reversed-phase HPLC-UV method for the determination of this compound in various sample matrices. The method is based on the separation of the analyte on a C18 stationary phase with an acetonitrile-water mobile phase.

Chromatographic Conditions (Proposed)

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm (based on UV absorbance of similar benzyl esters)
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis

1. Reagents and Materials

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (ACS grade or higher)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

  • 0.45 µm syringe filters

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a known amount of the sample and dissolve it in the sample diluent.

  • The sample may require further extraction or clean-up depending on the matrix. A solid-phase extraction (SPE) with a C18 cartridge can be considered for complex matrices.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the calibration standards, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography (GC) Method

GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. A GC method with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is proposed for this compound.

Application Note: GC Quantification of this compound

This application note details a GC-FID/MS method for the determination of this compound. The method utilizes a non-polar or mid-polar capillary column for optimal separation.

Chromatographic Conditions (Proposed)

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program 150 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector FID or MS
FID Temperature 300 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV, Scan range m/z 40-400
Experimental Protocol: GC Analysis

1. Reagents and Materials

  • This compound reference standard

  • GC-grade solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Internal Standard (e.g., a high-boiling point, structurally similar compound not present in the sample)

  • Anhydrous Sodium Sulfate

  • 0.45 µm syringe filters

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the chosen GC solvent. If using an internal standard (IS), add the IS to the stock solution at a fixed concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

3. Sample Preparation

  • Dissolve or extract a known amount of the sample with a suitable solvent.

  • If an internal standard is used, add it to the sample extract at the same concentration as in the calibration standards.

  • Dry the extract over anhydrous sodium sulfate if necessary.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis

  • Equilibrate the GC system.

  • Inject the calibration standards and sample solutions.

  • For quantification, use the peak area of this compound. If an internal standard is used, construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Determine the concentration of this compound in the samples.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters that should be assessed when developing and validating these methods. The values are illustrative and based on methods for similar compounds.

ParameterHPLCGC
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~0.05 - 0.15 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (258 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC analysis workflow for this compound quantification.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in GC Solvent weigh->dissolve add_is Add Internal Standard (optional) dissolve->add_is filter Filter (0.45 µm) add_is->filter inject Inject into GC System filter->inject separate Separation on Capillary Column inject->separate detect FID or MS Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: GC analysis workflow for this compound quantification.

References

Application Notes and Protocols for the Study of Benzyl Benzyloxyacetate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of benzyl benzyloxyacetate involves the esterification of benzyl alcohol with benzyloxyacetic acid. This reaction can be catalyzed by an acid, and its rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.

Proposed Reaction Scheme

The esterification of benzyl alcohol with benzyloxyacetic acid to form this compound and water is a reversible reaction.

Reaction:

Benzyl Alcohol + Benzyloxyacetic Acid ⇌ this compound + Water

Key Experimental Protocols

I. Protocol for Catalyst Screening and Selection

Objective: To identify an effective catalyst for the synthesis of this compound.

Materials:

  • Benzyl alcohol (reagent grade)

  • Benzyloxyacetic acid (reagent grade)

  • Various acid catalysts (e.g., Amberlyst-15, sulfuric acid, p-toluenesulfonic acid)[1]

  • Toluene (or another suitable solvent)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Sampling syringe

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Charge the flask with benzyl alcohol, benzyloxyacetic acid, and the chosen solvent in a predetermined molar ratio.

  • Add a specific amount of the catalyst to the reaction mixture.

  • Heat the mixture to the desired reaction temperature under constant stirring.

  • Withdraw small aliquots of the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots immediately (e.g., by cooling in an ice bath and neutralizing the catalyst if necessary).

  • Analyze the composition of the aliquots using GC-MS to determine the conversion of reactants and the yield of this compound.

  • Repeat the experiment with different catalysts to compare their effectiveness.

II. Protocol for Kinetic Study of this compound Synthesis

Objective: To determine the reaction order, rate constant, and activation energy for the synthesis of this compound.

Materials:

  • Optimized catalyst from Protocol I

  • Benzyl alcohol

  • Benzyloxyacetic acid

  • Solvent

  • Thermostatically controlled reaction setup

  • Analytical instrumentation (GC-MS or HPLC)

Procedure:

  • Determination of Reaction Order:

    • With respect to Benzyl Alcohol: Perform a series of experiments where the initial concentration of benzyloxyacetic acid and the catalyst are kept constant, while the initial concentration of benzyl alcohol is varied.

    • With respect to Benzyloxyacetic Acid: Similarly, vary the initial concentration of benzyloxyacetic acid while keeping the concentrations of benzyl alcohol and the catalyst constant.

    • With respect to Catalyst: Vary the catalyst concentration while keeping the reactant concentrations constant.

  • Data Collection: For each experiment, monitor the concentration of reactants and products over time by taking samples at regular intervals and analyzing them.

  • Data Analysis:

    • Plot the concentration of a reactant versus time for each experiment.

    • Use the initial rate method or the integral method to determine the order of the reaction with respect to each component.

    • The overall rate law can be expressed as: Rate = k[Benzyl Alcohol]^m[Benzyloxyacetic Acid]^n where k is the rate constant, and m and n are the reaction orders.

  • Determination of Activation Energy:

    • Conduct the kinetic experiments at different temperatures while keeping the initial concentrations of all components constant.

    • Calculate the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot).

    • The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R), where R is the ideal gas constant.

Data Presentation

Quantitative data from the kinetic studies should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Catalyst on this compound Yield

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Benzyl Alcohol Conversion (%)This compound Yield (%)
Amberlyst-1551006Data to be determinedData to be determined
H₂SO₄11006Data to be determinedData to be determined
p-TSA21006Data to be determinedData to be determined

Table 2: Kinetic Data for the Esterification of Benzyl Alcohol with Benzyloxyacetic Acid

Temperature (K)Initial [Benzyl Alcohol] (mol/L)Initial [Benzyloxyacetic Acid] (mol/L)Rate Constant (k)
353Conc. 1Conc. Ak₁
353Conc. 2Conc. Ak₂
353Conc. 1Conc. Bk₃
363Conc. 1Conc. Ak₄
373Conc. 1Conc. Ak₅

Table 3: Activation Parameters for this compound Synthesis

ParameterValue
Activation Energy (Ea) (kJ/mol)Data to be determined
Pre-exponential Factor (A)Data to be determined

Mandatory Visualizations

Experimental Workflow for Kinetic Study

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data_analysis Data Analysis A Reactants & Catalyst (Benzyl Alcohol, Benzyloxyacetic Acid, Catalyst) B Reaction Setup (Thermostatted Reactor) A->B C Initiate Reaction (Heating & Stirring) B->C D Collect Aliquots (at timed intervals) C->D t = 0, t1, t2... E Sample Quenching D->E F GC-MS or HPLC Analysis E->F G Data Acquisition (Concentration vs. Time) F->G H Determine Reaction Order (Initial Rate / Integral Method) G->H I Calculate Rate Constant (k) H->I J Determine Activation Energy (Ea) (Arrhenius Plot) I->J

Caption: Workflow for the kinetic study of this compound synthesis.

Proposed Signaling Pathway (Reaction Mechanism)

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Benzyl Alcohol I2 Tetrahedral Intermediate R1->I2 + Protonated Acid (slow) R2 Benzyloxyacetic Acid I1 Protonated Benzyloxyacetic Acid R2->I1 + H+ (fast) Catalyst H+ I1->I2 P1 This compound I2->P1 - H+ (fast) P2 Water I2->P2 - H+ (fast)

Caption: Proposed acid-catalyzed esterification mechanism.

Concluding Remarks

The protocols and guidelines presented provide a comprehensive framework for initiating and conducting detailed kinetic studies on the synthesis of this compound. While drawing parallels from the well-understood synthesis of benzyl acetate, researchers are encouraged to adapt and optimize these protocols based on their specific experimental observations and analytical capabilities. The systematic study of the reaction kinetics will undoubtedly contribute to the efficient production and broader application of this compound in various industries.

References

Application Notes: Scale-up Synthesis of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-BB-01

For Industrial Use

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step protocol for the industrial-scale synthesis of Benzyl Benzyloxyacetate. The synthesis is based on the formation of a benzyloxyacetate salt followed by a Williamson ether synthesis. Detailed methodologies, safety protocols, quality control parameters, and process flow visualizations are provided to facilitate the scale-up of this process for industrial applications where high-purity esters are required, such as in specialty solvents, plasticizers, or as intermediates in complex organic synthesis.

Introduction

This application note details a robust and scalable two-step synthesis route. The first step involves the preparation of the key intermediate, benzyloxyacetic acid, from benzyl alcohol and chloroacetic acid. The second step is a Williamson ether synthesis, reacting the sodium salt of benzyloxyacetic acid with benzyl chloride to yield the final product.[1][2] This method is designed for industrial application, focusing on process control, safety, and final product purity.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary stages:

Step 1: Synthesis of Benzyloxyacetic Acid

C₆H₅CH₂OH + ClCH₂COOH + 2 KOH → C₆H₅CH₂OCH₂COOK + KCl + 2 H₂O

C₆H₅CH₂OCH₂COOK + HCl → C₆H₅CH₂OCH₂COOH + KCl

Step 2: Synthesis of this compound

C₆H₅CH₂OCH₂COOH + NaOH → C₆H₅CH₂OCH₂COONa + H₂O

C₆H₅CH₂OCH₂COONa + C₆H₅CH₂Cl → C₆H₅CH₂OCH₂COOCH₂C₆H₅ + NaCl

Experimental Protocols

Step 1: Scale-up Synthesis of Benzyloxyacetic Acid

This procedure is adapted from established practical methods for preparing benzyloxyacetic acids, which provide a safer alternative to protocols using pyrophoric bases like sodium hydride.[3]

3.1.1 Materials and Reagents

Reagent/MaterialGradeCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
Benzyl AlcoholReagent100-51-6108.14100.0 kg1.00
Chloroacetic AcidReagent79-11-894.5095.0 kg1.09
Potassium Hydroxide (KOH)90% Flakes1310-58-356.11125.0 kg2.16
TolueneTechnical108-88-392.14500 L-
Hydrochloric Acid (HCl)37% aq.7647-01-036.46As needed-
Water (H₂O)Deionized7732-18-518.02As needed-

3.1.2 Protocol

  • Reactor Setup: Charge a 1000 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with Toluene (500 L).

  • Reagent Addition: Begin agitation and add powdered Potassium Hydroxide (125.0 kg). Carefully add Benzyl Alcohol (100.0 kg) over 30 minutes, maintaining the temperature below 40°C.

  • Reaction: Heat the slurry to 80-85°C. Slowly add a solution of Chloroacetic Acid (95.0 kg) in Toluene (100 L) over 2 hours. A significant exotherm may be observed. Maintain the reaction temperature at 90-100°C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of benzyl alcohol using Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to 20-25°C. Add water (300 L) and stir for 30 minutes. Allow the layers to separate and remove the aqueous layer containing potassium benzyloxyacetate.

  • Acidification: Transfer the aqueous layer to a separate suitable reactor. Cool to 10-15°C and slowly add 37% Hydrochloric Acid until the pH is ~1-2. Benzyloxyacetic acid will precipitate as a white solid.

  • Isolation: Filter the solid product using a centrifuge or filter press. Wash the filter cake with cold deionized water (2 x 50 L) to remove inorganic salts.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. A typical yield is 85-90%.

Step 2: Scale-up Synthesis of this compound

This procedure utilizes a Williamson ether synthesis methodology, which is a robust SN2 reaction suitable for industrial production.[2][4]

3.2.1 Materials and Reagents

Reagent/MaterialGradeCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
Benzyloxyacetic Acid≥98%30379-55-6166.17100.0 kg1.00
Benzyl Chloride≥99%100-44-7126.5880.0 kg1.05
Sodium Hydroxide (NaOH)50% aq.1310-73-240.0048.0 kg1.00
N,N-Dimethylformamide (DMF)Anhydrous68-12-273.09400 L-
TolueneTechnical108-88-392.14200 L-
Brine (Saturated NaCl)-7647-14-5-As needed-

3.2.2 Protocol

  • Reactor Setup: Charge a 1000 L glass-lined reactor with N,N-Dimethylformamide (400 L) and Benzyloxyacetic Acid (100.0 kg).

  • Salt Formation: Begin agitation and cool the solution to 10-15°C. Slowly add 50% aqueous Sodium Hydroxide (48.0 kg) over 1 hour, maintaining the temperature below 25°C. Stir for an additional hour to ensure complete formation of the sodium salt.

  • Alkylation Reaction: Heat the mixture to 60-65°C. Add Benzyl Chloride (80.0 kg) dropwise over 2 hours.[1] Maintain the reaction temperature at 65-70°C for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of benzyl chloride using GC or HPLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to 20-25°C. Add water (500 L) and Toluene (200 L). Stir for 30 minutes.

  • Phase Separation: Stop agitation and allow the layers to separate. The upper organic layer contains the product. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 5% Sodium Bicarbonate solution (2 x 100 L) to remove any unreacted benzyloxyacetic acid.

    • Brine (1 x 100 L) to break emulsions and remove water.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove Toluene and any residual DMF.

Final Product Purification

Purification of high-boiling esters is critical to meet quality specifications.[5][6][7]

  • Vacuum Distillation: Transfer the crude this compound to a fractional distillation unit.

  • Fractionation: Distill the product under high vacuum (e.g., 1-5 mmHg). Collect fractions based on boiling point and refractive index. The main product fraction should be collected at the appropriate temperature range (boiling point for Benzyloxyacetic acid is 137-139 °C at 0.6 mmHg, the ester will be significantly higher).[8]

  • Final Product: The purified this compound should be a clear, colorless to pale yellow liquid.

Quality Control and Characterization

The final product should be analyzed to ensure it meets the required specifications.

ParameterSpecificationMethod
AppearanceClear, colorless to pale yellow liquidVisual
Purity≥ 99.0%GC or HPLC
IdentityConforms to reference spectrum¹H NMR, FT-IR
Water Content≤ 0.1%Karl Fischer Titration
Acidity≤ 0.1 mg KOH/gTitration

Analytical Methods:

  • HPLC: A reverse-phase HPLC method can be used for purity analysis, similar to methods for related compounds.[9]

  • ¹H NMR: Provides structural confirmation. Expected peaks would include signals for the two benzyl groups and the methylene protons of the acetate backbone.

  • FT-IR: Confirms functional groups. Expect strong C=O stretch (ester) around 1750 cm⁻¹ and C-O stretch (ether) around 1100-1200 cm⁻¹.

Process and Reaction Diagrams

Synthesis_Pathway_Benzyl_Benzyloxyacetate BA Benzyl Alcohol BZA_acid Benzyloxyacetic Acid BA->BZA_acid Step 1: Ether Formation CAA Chloroacetic Acid CAA->BZA_acid Step 1: Ether Formation KOH KOH KOH->BZA_acid Step 1: Ether Formation BC Benzyl Chloride Product This compound BZA_acid->Product Step 2: Williamson Ether Synthesis (Esterification) NaOH NaOH BC->Product

Caption: Two-step reaction pathway for the synthesis of this compound.

Industrial_Workflow_Benzyl_Benzyloxyacetate cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification & QC raw_materials1 Raw Materials (Benzyl Alcohol, KOH, Chloroacetic Acid, Toluene) reaction1 Reaction 1: Ether Formation (90-100°C, 8-12h) raw_materials1->reaction1 workup1 Aqueous Workup & Acidification reaction1->workup1 isolation1 Filtration & Drying workup1->isolation1 intermediate Intermediate: Benzyloxyacetic Acid isolation1->intermediate reaction2 Reaction 2: Esterification (SN2) (65-70°C, 4-6h) intermediate->reaction2 raw_materials2 Raw Materials (Benzyl Chloride, NaOH, DMF) raw_materials2->reaction2 workup2 Quench, Extraction & Washes reaction2->workup2 solvent_removal Solvent Stripping workup2->solvent_removal distillation Fractional Vacuum Distillation solvent_removal->distillation qc Quality Control (GC, HPLC, NMR, IR) distillation->qc final_product Final Product: This compound (≥99.0%) qc->final_product

Caption: Industrial workflow for this compound synthesis and purification.

Safety and Handling

All operations should be conducted in a well-ventilated area by trained personnel. Adherence to standard industrial safety practices is mandatory.

  • Benzyl Chloride: Highly toxic, a lachrymator, and a suspected carcinogen.[10][11] Fatal if inhaled.[10] Causes severe skin and eye burns.[11] Must be handled in a closed system. Personal protective equipment (PPE) must include a full-face respirator, chemical-resistant gloves, and a chemical protection suit.[11][12]

  • Benzyloxyacetic Acid: Causes skin and serious eye irritation.[13][14][15] Avoid breathing dust and vapors.[13] Standard PPE including safety goggles, gloves, and a lab coat is required.[14]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE, including splash goggles and chemical-resistant gloves.

  • Toluene/DMF: Flammable liquids and harmful if inhaled or absorbed through the skin. Use in well-ventilated areas away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[10][13] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][16]

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Ensure the area is well-ventilated. Do not let chemicals enter the environment.[11]

References

Application Notes and Protocols: Benzyl Benzyloxyacetate as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl Benzyloxyacetate is a versatile, yet underexplored, precursor in the synthesis of pharmaceutical ingredients. Its unique structure as an ester of benzyl alcohol and benzyloxyacetic acid presents it as a promising dual-functional starting material. Upon targeted chemical modification, this compound can serve as a source for both a benzyl protecting group and a benzyloxyacetic acid moiety, the latter of which is a known scaffold in the development of various therapeutic agents. These application notes provide a comprehensive overview of the potential applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and representative data. While direct synthesis of currently marketed drugs from this compound is not widely documented, its constituent parts, benzyl alcohol and benzyloxyacetic acid, are valuable intermediates in the pharmaceutical industry.[1][2][3][4][5][6] This document will, therefore, focus on a representative application: the synthesis of a benzyloxyacetamide derivative, a class of compounds with potential biological activity.[7][8]

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.29 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 203-205 °C @ 11 Torr
Density 1.135 g/cm³
Solubility Soluble in most organic solvents. Insoluble in water.

Conceptual Framework: A Dual-Functionality Precursor

This compound can be conceptually viewed as a precursor with two key functionalities that can be exploited in multi-step pharmaceutical synthesis. The benzyl group can act as a protecting group for various functionalities or be incorporated into the final active pharmaceutical ingredient (API). The benzyloxyacetate moiety can be transformed into a variety of functional groups, including amides, which are prevalent in many drug molecules.

G precursor This compound hydrolysis Hydrolysis / Cleavage precursor->hydrolysis benzyl_alcohol Benzyl Alcohol Moiety hydrolysis->benzyl_alcohol benzyloxyacetic_acid Benzyloxyacetic Acid Moiety hydrolysis->benzyloxyacetic_acid protecting_group Protecting Group Strategy benzyl_alcohol->protecting_group api_scaffold1 API Structural Component benzyl_alcohol->api_scaffold1 functionalization Functionalization (e.g., Amidation) benzyloxyacetic_acid->functionalization api_scaffold2 API Structural Component functionalization->api_scaffold2

Conceptual pathway for utilizing this compound.

Application Note 1: Synthesis of N-Aryl-2-(benzyloxy)acetamide Derivatives

Objective: To outline a general protocol for the synthesis of N-aryl-2-(benzyloxy)acetamide derivatives from this compound. This class of compounds is of interest in medicinal chemistry due to the presence of the acetamide linkage, a common feature in many biologically active molecules.

Reaction Scheme:

This reaction proceeds via a direct amidation of the ester. The selection of the aromatic amine allows for the introduction of various substituents, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(benzyloxy)acetamide

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.2 eq)

  • Sodium methoxide (0.1 eq, catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.56 g, 10 mmol), 4-chloroaniline (1.53 g, 12 mmol), and toluene (50 mL).

  • Stir the mixture to dissolve the solids.

  • Add sodium methoxide (54 mg, 1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to yield the pure N-(4-chlorophenyl)-2-(benzyloxy)acetamide.

Quantitative Data (Representative)

ParameterValue
Yield 75%
Purity (by HPLC) >98%
Melting Point 110-112 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (s, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.40-7.30 (m, 7H), 4.65 (s, 2H), 4.15 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 167.5, 137.0, 136.5, 129.5, 129.0, 128.8, 128.5, 128.0, 121.5, 73.5, 70.0
MS (ESI) m/z 276.08 [M+H]⁺

Application Note 2: this compound as a Prodrug Candidate

Concept: The ester linkage in this compound makes it a candidate for evaluation as a prodrug.[9][10][11] In vivo, esterases could potentially hydrolyze the ester to release benzyl alcohol and benzyloxyacetic acid. Benzyloxyacetic acid derivatives have been investigated for their potential as antisickling agents, while benzyl alcohol is a common pharmaceutical excipient.[12]

Logical Workflow for Prodrug Evaluation:

G prodrug This compound (Prodrug) in_vivo In Vivo Administration prodrug->in_vivo esterase Esterase Hydrolysis in_vivo->esterase benzyl_alcohol Benzyl Alcohol esterase->benzyl_alcohol benzyloxyacetic_acid Benzyloxyacetic Acid esterase->benzyloxyacetic_acid excretion Metabolism & Excretion benzyl_alcohol->excretion pharmacological_effect Pharmacological Effect benzyloxyacetic_acid->pharmacological_effect pharmacological_effect->excretion

Hypothetical workflow for in vivo activation of this compound.

Protocol: In Vitro Esterase Stability Assay

Objective: To assess the stability of this compound in the presence of porcine liver esterase (PLE) as an initial screen for its potential as an esterase-cleavable prodrug.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE) solution

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • Prepare a working solution of PLE in phosphate buffer (e.g., 10 units/mL).

  • In a microcentrifuge tube, add 980 µL of phosphate buffer (pH 7.4) and 10 µL of the this compound stock solution.

  • Initiate the reaction by adding 10 µL of the PLE working solution.

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and quench the reaction by adding 100 µL of ice-cold acetonitrile.

  • Centrifuge the quenched samples to precipitate the enzyme.

  • Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of benzyl alcohol and benzyloxyacetic acid.

Data Analysis:

The rate of hydrolysis can be determined by plotting the concentration of this compound versus time. The half-life (t₁/₂) of the compound in the presence of the esterase can then be calculated.

While this compound is not yet a mainstream precursor in pharmaceutical manufacturing, its chemical structure offers significant potential. The protocols and data presented herein provide a foundational framework for researchers to explore its utility in synthesizing novel pharmaceutical ingredients and in the design of innovative prodrug strategies. Further investigation into the reactivity and biological activity of its derivatives is warranted to fully unlock the potential of this versatile molecule.

References

Application Notes and Protocols for High-Throughput Screening of Benzyl Benzyloxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzyloxyacetate derivatives represent a class of organic compounds with potential applications in drug discovery due to their structural similarity to molecules with known biological activities. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify potential "hits" for further development.[1][2] This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives against various potential biological targets, including microbial pathogens, cancer cell lines, and specific enzymes. The protocols are designed to be adaptable for automated or semi-automated HTS platforms.[1][3]

Potential Therapeutic Applications

Based on the known biological activities of structurally related benzyl and benzyloxy compounds, this compound derivatives are promising candidates for screening in the following therapeutic areas:

  • Antimicrobial Agents: Benzyl derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4][5][6][7]

  • Anticancer Agents: Various benzyloxy and benzyl derivatives have shown cytotoxic effects against different cancer cell lines.[8][9][10][11]

  • Enzyme Inhibitors: The ester linkage in this compound suggests they may act as substrates or inhibitors for hydrolases like esterases and lipases. Furthermore, related structures have shown inhibitory activity against other enzymes such as α-glucosidase and acetylcholinesterase.[12][13][14]

Data Presentation: Representative Screening Data

The following tables provide examples of how quantitative data from high-throughput screening of a hypothetical library of this compound derivatives can be presented.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BBA-001Unsubstituted64>128128
BBA-0024-Chloro166432
BBA-0032,4-Dichloro83216
BBA-0044-Nitro3212864
BBA-0054-Methoxy>128>128>128
Vancomycin-1--
Ciprofloxacin--0.25-
Fluconazole---2

MIC: Minimum Inhibitory Concentration.

Table 2: Anticancer Activity (IC₅₀ Values in µM)

Compound IDDerivative SubstitutionMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
BBA-001Unsubstituted45.289.163.5
BBA-0024-Chloro12.825.418.9
BBA-0032,4-Dichloro5.110.27.8
BBA-0044-Nitro22.748.335.1
BBA-0054-Methoxy95.3>100>100
Doxorubicin-0.81.20.9

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Enzyme Inhibition Assay (Esterase Activity)

Compound IDDerivative Substitution% Inhibition at 10 µMIC₅₀ (µM)
BBA-001Unsubstituted15.3>100
BBA-0024-Chloro65.88.9
BBA-0032,4-Dichloro89.22.1
BBA-0044-Nitro45.123.4
BBA-0054-Methoxy5.6>100
Eserine-98.50.05

Experimental Protocols & Visualizations

General High-Throughput Screening Workflow

The overall workflow for a high-throughput screening campaign is depicted below. This process involves primary screening of a compound library at a single concentration, followed by dose-response analysis of the initial "hits" to confirm activity and determine potency.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Library Compound Library (this compound Derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Optimization Assay_Development->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (Confirmatory Screen) Hit_Identification->Dose_Response Confirmed Hits IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination Curve Fitting SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Proliferation mTOR->Proliferation BBA_Derivative This compound Derivative (Hit Compound) BBA_Derivative->Akt Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl Benzyloxyacetate.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Williamson Ether Synthesis - Synthesis of the intermediate, benzyloxyacetic acid, from a salt of glycolic acid and benzyl chloride.

  • Step 2: Fischer Esterification - Esterification of benzyloxyacetic acid with benzyl alcohol to yield the final product, this compound.

Overall Reaction Scheme:

synthesis_overview reagent1 Glycolic Acid + Base intermediate Benzyloxyacetic Acid reagent1->intermediate Williamson Ether Synthesis reagent2 Benzyl Chloride reagent2->intermediate product This compound intermediate->product Fischer Esterification reagent3 Benzyl Alcohol reagent3->product

Caption: Overall two-step synthesis pathway for this compound.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the reaction step.

Step 1: Williamson Ether Synthesis of Benzyloxyacetic Acid

Q1: What are the most common side products in the Williamson ether synthesis of benzyloxyacetic acid, and how can I minimize them?

A1: The most common side reaction is the E2 elimination of benzyl chloride to form stilbene, especially when using a strong, sterically hindered base. Another potential side product is the self-etherification of benzyl alcohol if it is present as an impurity in the benzyl chloride.

To minimize these side products:

  • Choice of Base: Use a non-hindered base like sodium hydroxide or potassium hydroxide.

  • Reaction Temperature: Maintain a moderate reaction temperature (50-100 °C) as higher temperatures can favor the elimination reaction.[1]

  • Purity of Reagents: Ensure the benzyl chloride is free from benzyl alcohol.

Q2: My yield of benzyloxyacetic acid is low. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors. The table below outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Glycolic Acid Ensure a stoichiometric amount or slight excess of a strong base (e.g., NaOH, KOH) is used.
Reaction with Solvent Use a polar aprotic solvent such as DMF or DMSO, which will not react with the benzyl chloride.[2]
Inefficient Reaction Conditions Optimize reaction time and temperature. Monitor the reaction progress using TLC.[1]
Hydrolysis of Benzyl Chloride Ensure anhydrous reaction conditions to prevent the formation of benzyl alcohol from benzyl chloride.

Q3: How do I choose the right solvent for the Williamson ether synthesis?

A3: The ideal solvent should be polar aprotic to dissolve the glycolic acid salt and not react with the electrophile (benzyl chloride).[2] Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile. Protic solvents like water or alcohols should be avoided as they can act as nucleophiles and react with benzyl chloride.

Step 2: Fischer Esterification of Benzyloxyacetic Acid with Benzyl Alcohol

Q1: The Fischer esterification is a reversible reaction. How can I drive the reaction towards the formation of this compound to improve the yield?

A1: To maximize the yield of the ester, the equilibrium of the reaction needs to be shifted to the product side. This can be achieved by:

  • Using an Excess of One Reactant: Employing an excess of either benzyloxyacetic acid or benzyl alcohol can push the equilibrium towards the product.[3][4] The choice of which reactant to use in excess often depends on cost and ease of removal after the reaction.

  • Removal of Water: Water is a byproduct of the esterification. Its continuous removal from the reaction mixture will drive the reaction forward. This is commonly achieved by using a Dean-Stark apparatus during reflux.[3]

Q2: What are the common side reactions during the Fischer esterification of benzyloxyacetic acid?

A2: The primary side reaction is the acid-catalyzed self-etherification of benzyl alcohol to form dibenzyl ether, especially at high temperatures.[3] To minimize this, it is crucial to control the reaction temperature and use a moderate amount of the acid catalyst.

Q3: I am observing incomplete conversion of my starting materials. What can I do?

A3: Incomplete conversion can be due to several factors. Refer to the troubleshooting workflow below.

troubleshooting_esterification start Low Conversion in Esterification q1 Is the reaction at equilibrium? start->q1 s1 Increase reaction time and/or optimize temperature. Monitor with TLC. q1->s1 No q2 Is water being effectively removed? q1->q2 Yes s2 Use Dean-Stark apparatus. Use anhydrous reagents. q2->s2 No q3 Is the catalyst active and in the correct concentration? q2->q3 Yes s3 Use fresh catalyst. Optimize concentration (1-5 mol%). q3->s3 No q4 Is there an excess of one reactant? q3->q4 Yes s4 Use 2-3 fold excess of benzyl alcohol or benzyloxyacetic acid. q4->s4 No

Caption: Troubleshooting workflow for low conversion in Fischer esterification.

Q4: How should I purify the final product, this compound?

A4: After the reaction is complete, the typical workup involves:

  • Neutralization: Washing the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted benzyloxyacetic acid.[3]

  • Extraction: Extracting the product into an organic solvent like ethyl acetate.

  • Washing: Washing the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Removing the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography.[3]

Experimental Protocols

Step 1: Synthesis of Benzyloxyacetic Acid via Williamson Ether Synthesis

Materials:

  • Glycolic acid

  • Sodium hydroxide (NaOH)

  • Benzyl chloride

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve glycolic acid in DMF.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide pellets. Stir until the NaOH is completely dissolved.

  • To this solution, add an equimolar amount of benzyl chloride dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the aqueous layer and wash the organic layer with water.

  • Extract the combined aqueous layers with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the benzyloxyacetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound via Fischer Esterification

Materials:

  • Benzyloxyacetic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyloxyacetic acid, benzyl alcohol (1.5-2 equivalents), and a catalytic amount of p-TsOH or H₂SO₄ (1-2 mol%).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following tables provide representative data for reaction parameters that can be optimized to improve the yield of ester synthesis, based on analogous reactions.

Table 1: Effect of Catalyst on Esterification Yield (Benzyl Acetate Synthesis)

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄1:1.21202~65[5]
p-TsOH1:1.51104~85[3]
Ionic Liquid [EMIM][HSO₄]1:1110490.3[6]
S-Fe-MCM-481:260698.9[7]

Table 2: Effect of Molar Ratio on Esterification Yield (Benzyl Acetate Synthesis)

Molar Ratio (Acid:Alcohol)CatalystTemperature (°C)Time (h)Yield (%)Reference
1:1H₂SO₄1001084.2[8]
1:1.8FeCl₃/CarbonReflux289.1[5]
1:2.5Fe₂(SO₄)₃Reflux267.1[5]
2.5:1Phosphotungstic acidReflux290.0[5]

References

Common side products in Benzyl Benzyloxyacetate synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl Benzyloxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via two primary routes:

  • Fischer Esterification: This method involves the acid-catalyzed reaction of benzyloxyacetic acid with benzyl alcohol.

  • Williamson Ether Synthesis: This route utilizes the reaction of an alkali salt of benzyloxyacetic acid with benzyl chloride, or alternatively, an alkali salt of benzyl alcohol with a reactive derivative of benzyloxyacetic acid (e.g., benzyl chloroacetate).

Q2: What are the typical side products I can expect in my crude this compound?

A2: The side products largely depend on the synthetic route chosen. Common impurities include unreacted starting materials such as benzyl alcohol and benzyloxyacetic acid. Other significant byproducts can consist of dibenzyl ether, benzaldehyde, and benzoic acid.

Q3: My reaction mixture has turned dark or polymerized. What could be the cause?

A3: Polymerization is a common issue, particularly when using benzyl chloride or when strong acidic catalysts are used at elevated temperatures. Benzyl alcohol itself can also be prone to polymerization under acidic conditions.[1] To mitigate this, it is crucial to control the reaction temperature and use the catalyst in appropriate amounts.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques will allow you to observe the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Side reactions consuming starting materials. - Loss of product during workup.- Extend the reaction time or gently increase the temperature, monitoring by TLC. - Use a milder catalyst or reaction conditions to minimize side reactions. - Ensure efficient extraction and careful separation of layers during the workup.
Presence of Unreacted Benzyl Alcohol - Insufficient reaction time or temperature. - Inadequate amount of the other reactant.- Reflux the reaction for a longer duration. - Use a slight excess of the other reactant to drive the reaction to completion. - Remove benzyl alcohol via fractional distillation under reduced pressure.
Presence of Unreacted Benzyloxyacetic Acid - Incomplete esterification. - Insufficient catalyst.- Increase the amount of acid catalyst or extend the reaction time. - Remove benzyloxyacetic acid by washing the organic layer with a mild base like 5% sodium bicarbonate solution.
Formation of Dibenzyl Ether - Self-condensation of benzyl alcohol, especially under acidic conditions.- Use a milder acid catalyst or a non-acidic route like the Williamson ether synthesis. - Separate from the product by fractional distillation, as dibenzyl ether has a higher boiling point.
Product is Yellow or Discolored - Thermal decomposition during distillation. - Presence of impurities that are colored or degrade upon heating.- Perform distillation under a high vacuum to lower the boiling point. - Pre-purify the crude product by washing with a sodium bicarbonate solution to remove acidic impurities before distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from benzyloxyacetic acid and benzyl alcohol.

Materials:

  • Benzyloxyacetic acid

  • Benzyl alcohol

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzyloxyacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of Crude this compound

Objective: To remove common impurities from crude this compound.

A. Extractive Workup:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with 5% aqueous sodium bicarbonate solution to remove acidic impurities like unreacted benzyloxyacetic acid and benzoic acid.

  • Wash with water to remove any remaining bicarbonate and other water-soluble impurities.

  • Wash with brine to facilitate the separation of the aqueous and organic layers and to begin the drying process.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

B. Fractional Distillation:

  • Assemble a fractional distillation apparatus for vacuum distillation.

  • Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually reduce the pressure and begin heating.

  • Collect the fractions that distill at the expected boiling point of this compound at the given pressure, separating it from lower and higher boiling impurities.

Quantitative Data

The following table summarizes the physical properties of this compound and its common side products, which are crucial for planning purification strategies.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound 256.29~165-170 °C at 5 mmHgInsoluble in water, soluble in organic solvents.
Benzyl Alcohol108.14205Slightly soluble in water, miscible with organic solvents.
Benzyloxyacetic Acid166.17137-139 °C at 0.6 mmHgSlightly soluble in water, soluble in organic solvents.
Dibenzyl Ether198.26298Insoluble in water, soluble in organic solvents.
Benzaldehyde106.12179Slightly soluble in water, miscible with organic solvents.
Benzoic Acid122.12249Slightly soluble in cold water, soluble in hot water and organic solvents.

Visualizations

Synthesis_and_Purification cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_side_products Common Side Products Benzyloxyacetic Acid Benzyloxyacetic Acid Reaction Reaction Benzyloxyacetic Acid->Reaction Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Crude Product Crude Product Reaction->Crude Product Contains Side Products Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Remove Acids Unreacted Starting Materials Unreacted Starting Materials Crude Product->Unreacted Starting Materials Dibenzyl Ether Dibenzyl Ether Crude Product->Dibenzyl Ether Benzaldehyde Benzaldehyde Crude Product->Benzaldehyde Benzoic Acid Benzoic Acid Crude Product->Benzoic Acid Drying Drying Aqueous Wash->Drying Remove Water Purification Purification Drying->Purification Distillation or Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Crude Benzyl Benzyloxyacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzyl Benzyloxyacetate by column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary and mobile phase for the purification of this compound?

A1: For the purification of a moderately polar compound like this compound, normal-phase column chromatography using silica gel (230-400 mesh) as the stationary phase is highly effective. A common and good starting mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.3 for the this compound.[1][2] A typical starting point for TLC development is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate.

Q2: What are the common impurities I might encounter in my crude this compound?

A2: Common impurities often depend on the synthetic route. If synthesized via a Williamson ether synthesis from an alkali salt of benzyloxyacetic acid and benzyl bromide, potential impurities include:

  • Unreacted Benzyl Bromide: This is a common impurity if an excess is used in the reaction. It is generally less polar than the product.

  • Benzyl Alcohol: This can be present as an impurity in the starting benzyl bromide or formed by its hydrolysis. Benzyl alcohol is more polar than the product.

  • Dibenzyl Ether: A potential byproduct from the self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol. It is a non-polar impurity.

  • Unreacted Benzyloxyacetic Acid: If the reaction did not go to completion, the starting carboxylic acid, which is very polar, might be present.

Q3: My compound is not stable on silica gel and I see streaking on the TLC plate. What should I do?

A3: Streaking or degradation on a silica gel plate can indicate that your compound is sensitive to the acidic nature of the silica.[3] To address this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent containing a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.[4]

  • Use an alternative stationary phase: Consider using neutral or basic alumina for the chromatography.[3][4]

  • Minimize contact time: Employ flash column chromatography instead of gravity chromatography to reduce the time the compound is in contact with the stationary phase.[4]

Q4: How much crude material can I load onto my column?

A4: For effective separation (flash chromatography), a general guideline is to load an amount of crude product that is 1-2% of the total mass of the silica gel used.[1] Overloading the column is a common reason for poor separation.

Q5: My product is eluting with the solvent front. What does this mean and how can I fix it?

A5: If your product elutes with the solvent front, the mobile phase is too polar.[1] You should start with a less polar solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. For example, if you are using an 8:2 hexane:ethyl acetate mixture, try 9:1 or even 95:5.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system.- Co-elution of impurities with similar polarity.- Overloading the column.- Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal separation conditions.[1]- Consider using a shallower gradient or isocratic elution with the optimized solvent system.- Reduce the amount of crude material loaded onto the column.
Product Elutes with the Solvent Front (Low Retention) - The eluent is too polar.- Start with a less polar solvent system, such as a higher hexane-to-ethyl acetate ratio (e.g., 95:5).[1]- Gradually increase the polarity of the eluent to elute the product.
No Compound Eluting from the Column - The eluent is not polar enough.- The compound has decomposed on the column.- Gradually increase the polarity of the eluent.[3] For very polar compounds, a system like dichloromethane/methanol might be necessary.- To check for decomposition, stir a small sample of the crude material with silica gel in the chosen eluent and monitor by TLC over time.[3]
Product is Contaminated with Unreacted Benzyl Bromide - Benzyl bromide is less polar than the product and has a higher Rf.- Begin the elution with a very non-polar solvent (e.g., 100% hexane) to wash the benzyl bromide off the column before increasing the polarity to elute the product.[1][5]
Product is Contaminated with Benzyl Alcohol - Benzyl alcohol is more polar than the product and has a lower Rf.- The benzyl alcohol will elute after the desired product. Ensure you do not collect fractions for too long after your product has eluted. Careful monitoring with TLC is key.[1]
Column Runs Dry - Insufficient solvent added to the column reservoir.- Always keep the silica gel bed submerged in the eluent. If the column runs dry, channels can form in the stationary phase, leading to poor separation. The column may need to be repacked.
Cracked or Channeled Silica Bed - Improper packing of the column.- Swelling or shrinking of the silica gel due to changes in solvent polarity.- Ensure the silica gel is packed as a uniform slurry.[6]- When running a gradient, change the solvent polarity gradually to avoid disturbing the packed bed.

Data Presentation

The following tables provide representative data for the purification of a benzyl ester with a similar polarity to this compound. These values should be considered as a general guide.

Table 1: TLC Analysis of Crude Mixture

Compound Eluent System (Hexane:Ethyl Acetate) Approximate Rf Value
Dibenzyl Ether (non-polar impurity)9:1~0.8
Benzyl Bromide (starting material)9:1~0.7
This compound (Product) 9:1 ~0.3
Benzyl Alcohol (impurity/starting material)9:1~0.1
Benzyloxyacetic Acid (starting material)9:1~0.0 (at the origin)

Table 2: Expected Purity and Yield

Stage Typical Purity Typical Yield
Crude Product60-80%N/A
After Column Chromatography>95%70-90%

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 9:1 v/v).[7]

  • Visualize the separated spots using a UV lamp (254 nm).

  • Adjust the solvent system to achieve an Rf value of 0.2-0.3 for the product spot.[1] Increasing the ethyl acetate concentration will increase the Rf values of all components.[7]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing (Wet Slurry Method):

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Sample Loading (Dry Loading Method Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[6]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the initial non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) to elute highly non-polar impurities like dibenzyl ether and unreacted benzyl bromide.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the this compound.

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Elute Elute with Hexane/ Ethyl Acetate Gradient TLC->Elute Optimized Solvent System Crude Crude Benzyl Benzyloxyacetate Crude->TLC DryLoad Dry Load Crude Product onto Silica Gel Crude->DryLoad Load Load Sample onto Packed Column DryLoad->Load Pack Pack Column with Silica Gel Slurry Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Benzyl Benzyloxyacetate Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Poor Separation (Overlapping Spots on TLC) Overloaded Is the column overloaded? Start->Overloaded SolventSystem Is the solvent system optimal? Overloaded->SolventSystem No ReduceLoad Reduce sample load (1-2% of silica mass) Overloaded->ReduceLoad Yes OptimizeSolvent Optimize eluent polarity with extensive TLC trials SolventSystem->OptimizeSolvent No ShallowGradient Use a shallower gradient or isocratic elution SolventSystem->ShallowGradient Yes GoodSep Good Separation ReduceLoad->GoodSep OptimizeSolvent->GoodSep ShallowGradient->GoodSep

Caption: Troubleshooting logic for poor separation issues.

References

Troubleshooting low conversion rates in Benzyl Benzyloxyacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Benzyl Benzyloxyacetate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary methods for synthesizing this compound are Fischer-Speier Esterification and Williamson Ether Synthesis.

  • Fischer-Speier Esterification: This acid-catalyzed reaction involves the direct condensation of benzyloxyacetic acid and benzyl alcohol. It is a reversible reaction, and achieving high conversion often requires strategies to shift the equilibrium toward the product.[1]

  • Williamson Ether Synthesis: This method involves the reaction of a salt of benzyloxyacetic acid (a carboxylate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This is an SN2 reaction and is generally irreversible, which can lead to higher yields under appropriate conditions.

Q2: My Fischer esterification of benzyloxyacetic acid with benzyl alcohol is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction.[1] To enhance the yield, consider the following:

  • Use an excess of one reactant: Employing an excess of the less expensive reactant, typically benzyl alcohol, can shift the equilibrium towards the formation of the ester.

  • Remove water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials.[1] Azeotropic distillation using a Dean-Stark apparatus is a highly effective method for water removal.[1]

  • Increase catalyst loading: Insufficient catalyst can lead to slow reaction rates. A modest increase in the amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can improve the conversion rate.

Q3: What are common side reactions to be aware of during the synthesis of benzyl esters?

A3: A significant side reaction, particularly when using strong acid catalysts like sulfuric acid, is the formation of dibenzyl ether from the self-condensation of benzyl alcohol.[2] Additionally, impurities in the starting materials, such as benzaldehyde in benzyl alcohol, can lead to the formation of unwanted byproducts.[3]

Q4: I am having difficulty purifying my this compound. What strategies can I employ?

A4: Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired ester. Effective purification strategies include:

  • Aqueous Workup: Washing the crude product with a 5% sodium bicarbonate solution can remove unreacted benzyloxyacetic acid and the acid catalyst.[4] Subsequent washes with water and brine help remove water-soluble impurities.[4]

  • Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: For high-purity requirements, column chromatography using silica gel is a common technique. Experimenting with different solvent systems (e.g., hexane/ethyl acetate mixtures) can optimize the separation.

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues that can lead to low conversion rates in this compound synthesis.

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old or deactivated by moisture.Use a fresh, anhydrous acid catalyst.
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier has not been overcome.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Poor Quality Starting Materials: Impurities in benzyloxyacetic acid or benzyl alcohol can inhibit the reaction.Ensure the purity of starting materials. Benzyl alcohol, for instance, should be free of aldehyde impurities.[3]
Product Contaminated with Starting Materials Incomplete Reaction: The reaction has not gone to completion.Extend the reaction time or moderately increase the temperature. Ensure efficient stirring to improve contact between reactants.
Inefficient Purification: The workup procedure may not be effectively removing unreacted starting materials.Improve the washing steps during the workup. For Fischer esterification, ensure complete neutralization of the acid catalyst with a base wash. Consider using column chromatography for more challenging separations.
Formation of Significant Byproducts Side Reactions: Conditions may be favoring side reactions, such as the formation of dibenzyl ether in Fischer esterification.Optimize the reaction temperature; excessively high temperatures can promote side reactions. In Williamson ether synthesis, ensure the use of a primary benzyl halide to minimize elimination reactions.
Impure Reactants: Impurities in the starting materials can lead to the formation of byproducts.Purify starting materials before use. For example, distill benzyl alcohol to remove non-volatile impurities.

Data on Factors Affecting Benzyl Ester Yields

The following tables summarize the impact of various reaction parameters on the yield of benzyl acetate, a structurally similar ester. This data can provide valuable insights for optimizing this compound synthesis.

Table 1: Effect of Molar Ratio of Acetic Acid to Benzyl Alcohol on Benzyl Acetate Yield [2]

Molar Ratio (Acetic Acid:Benzyl Alcohol)Reaction Time (hours)CatalystYield (%)
1.0:1.82.0FeCl3/carbon89.10
1.0:2.52.0Fe2(SO4)367.1
2.0:1.01.5(NH4)6[MnMo9O32]·8H2O80.4
2.5:1.02.0Phosphotungstic acid90.0
3.5:1.03.5tris(trimethylsilylmethyl)tin chloride91.5
1.4:1.01.0N-methylpyrrolidone hydrosulfate98.6

Table 2: Effect of Catalyst on Benzyl Acetate Yield [2][5]

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (hours)Reaction Temperature (°C)Yield (%)
Strong acid cation exchange resin2.0:2.251010084.24
(NH4)2 Ce (PO4)2--120-
1-methyl-3-(3-sulfopropyl) imidazolium tungstophosphate2.0:1.0-11095.52

Experimental Protocols

Fischer-Speier Esterification of Benzyloxyacetic Acid with Benzyl Alcohol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine benzyloxyacetic acid (1.0 equivalent), benzyl alcohol (1.5-3.0 equivalents), and a catalytic amount of a strong acid (e.g., 0.05 equivalents of p-toluenesulfonic acid or concentrated sulfuric acid). Add a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify further by vacuum distillation or column chromatography.

Williamson Ether Synthesis of this compound
  • Salt Formation: In a round-bottom flask, dissolve benzyloxyacetic acid (1.0 equivalent) in a suitable solvent such as DMF or DMSO. Add a slight excess of a base (e.g., 1.1 equivalents of sodium hydride or potassium carbonate) and stir until the evolution of gas ceases, indicating the formation of the carboxylate salt.

  • Reaction: Add benzyl bromide or benzyl chloride (1.0-1.2 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_fischer Fischer-Speier Esterification cluster_williamson Williamson Ether Synthesis BAA Benzyloxyacetic Acid Intermediate1 Protonated Carboxylic Acid BAA->Intermediate1 + H+ BnOH Benzyl Alcohol H_plus H+ Product_F This compound Intermediate1->Product_F + Benzyl Alcohol Product_F->BAA + H2O, - H+ Product_F->Intermediate1 - Benzyl Alcohol Water Water BAA_salt Benzyloxyacetate Salt Product_W This compound BAA_salt->Product_W + Benzyl Halide BnX Benzyl Halide Salt_byproduct Salt Byproduct

Caption: Synthetic routes to this compound.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Conversion Rate Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Impure_BAA Impure Benzyloxyacetic Acid? Check_Reactants->Impure_BAA Impure_BnOH Impure Benzyl Alcohol? Check_Reactants->Impure_BnOH Fischer Fischer Esterification? Check_Conditions->Fischer Williamson Williamson Synthesis? Check_Conditions->Williamson Incomplete_Extraction Incomplete Extraction of Product? Check_Workup->Incomplete_Extraction Poor_Separation Poor Separation of Impurities? Check_Workup->Poor_Separation Purify_Reactants Purify Starting Materials (e.g., Distillation, Recrystallization) Impure_BAA->Purify_Reactants Impure_BnOH->Purify_Reactants Water_Removal Inadequate Water Removal? Fischer->Water_Removal Catalyst_Issue Inactive/Insufficient Catalyst? Fischer->Catalyst_Issue Temp_Time Suboptimal Temp/Time? Fischer->Temp_Time Base_Issue Incomplete Deprotonation? Williamson->Base_Issue Solvent_Issue Inappropriate Solvent? Williamson->Solvent_Issue Leaving_Group Poor Leaving Group on Benzyl Moiety? Williamson->Leaving_Group Optimize_Fischer Use Dean-Stark / Increase Catalyst / Optimize Temp & Time Water_Removal->Optimize_Fischer Catalyst_Issue->Optimize_Fischer Temp_Time->Optimize_Fischer Optimize_Williamson Use Stronger Base / Aprotic Polar Solvent / Use Benzyl Bromide/Iodide Base_Issue->Optimize_Williamson Solvent_Issue->Optimize_Williamson Leaving_Group->Optimize_Williamson Optimize_Workup Optimize Extraction Solvent & pH / Use Column Chromatography Incomplete_Extraction->Optimize_Workup Poor_Separation->Optimize_Workup

Caption: Troubleshooting workflow for low conversion rates.

Logical Relationships in Fischer Esterification

Fischer_Esterification_Logic cluster_equilibrium Factors Affecting Equilibrium cluster_rate Factors Affecting Rate cluster_side_reactions Potential Side Reactions Conversion High Conversion Equilibrium Equilibrium Shifted to Products Conversion->Equilibrium Rate Increased Reaction Rate Conversion->Rate Excess_Reactant Excess Benzyl Alcohol Equilibrium->Excess_Reactant Remove_Water Water Removal (Dean-Stark) Equilibrium->Remove_Water Catalyst Active Acid Catalyst Rate->Catalyst Temperature Optimal Temperature Rate->Temperature Dibenzyl_Ether Dibenzyl Ether Formation Temperature->Dibenzyl_Ether High Temp Promotes

Caption: Key factors influencing Fischer esterification.

References

Technical Support Center: Optimizing Benzyl Benzyloxyacetate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl Benzyloxyacetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Fischer-Speier esterification of benzyloxyacetic acid with benzyl alcohol, typically in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the ester.

Q2: What are the recommended catalysts for this esterification?

Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[1] Heterogeneous catalysts, such as acidic resins, and ionic liquids can also be employed to simplify purification.[2] For the analogous synthesis of benzyl acetate, ionic liquids like 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) have shown excellent catalytic performance.[3]

Q3: How can I increase the yield of this compound?

To increase the yield, the reaction equilibrium must be shifted towards the product. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive or more easily removable reactant, such as benzyl alcohol, is used in excess.[1]

  • Removing water: The continuous removal of water, a byproduct of the reaction, will drive the reaction forward. This is often accomplished using a Dean-Stark apparatus.[1]

Q4: What are the common side reactions to be aware of?

The most significant side reaction is the reverse reaction, the hydrolysis of the ester back to the starting materials.[1] Under strongly acidic conditions and at high temperatures, self-etherification of benzyl alcohol to form dibenzyl ether can also occur.[1][4]

Q5: How is the starting material, benzyloxyacetic acid, synthesized?

Benzyloxyacetic acid can be synthesized by reacting the sodium salt of benzyl alcohol (formed by reacting benzyl alcohol with a strong base like sodium hydride) with a haloacetic acid, such as bromoacetic acid.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as needed.[1]
Ineffective water removal: The presence of water favors the reverse hydrolysis reaction.- Ensure the Dean-Stark apparatus is functioning correctly.- Use anhydrous reagents and solvents.[4]
Catalyst inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount.- Use a fresh, anhydrous acid catalyst.- Optimize the catalyst loading (typically 1-5 mol%).[1]
Formation of Significant Byproducts Dibenzyl ether formation: High reaction temperatures and high catalyst concentrations can promote the self-etherification of benzyl alcohol.[1][4]- Maintain a gentle reflux temperature.- Use the minimum effective amount of acid catalyst.
Unreacted starting materials: The reaction has not gone to completion.- Increase the reaction time and/or temperature.- Ensure efficient water removal.
Difficult Product Isolation Emulsion formation during workup: This can lead to product loss.- Add brine to the aqueous layer to break the emulsion.
Product is an oil and difficult to crystallize: Impurities can inhibit crystallization.- Perform a thorough workup, including washing the organic phase with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted benzyloxyacetic acid and the acid catalyst.[1]- Purify the product using column chromatography.

Data Presentation

The following tables summarize reaction conditions for the synthesis of benzyl acetate, a structurally related ester. These conditions can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts for Benzyl Acetate Synthesis

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
[EMIM][HSO₄]1:1110490.34[3]
Strong acid cation exchange resin4:51001084.23[2]
FeCl₃/carbon1:1.8-289.10[2]
Phosphotungstic acid2.5:1-290.0[2]
N-methylpyrrolidone hydrosulfate1.4:1110198.6[2]

Table 2: Effect of Molar Ratio and Reaction Time on Benzyl Acetate Yield (Catalyst: H-ZSM-5)[6]

Molar Ratio (Acetic Acid:Benzyl Alcohol)Reaction Time (h)Acetic Acid Conversion (%)
1:23~30
1:4337
1:63~35
1:41~20
1:42~30
1:44~40
1:45~42

Experimental Protocols

Protocol 1: Synthesis of Benzyloxyacetic Acid[5]
  • Preparation: In a reaction flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension in an ice-water bath. Slowly add benzyl alcohol. Stir until the bubbling ceases, indicating the formation of sodium benzylate.

  • Williamson Ether Synthesis: To the same flask, add a solution of bromoacetic acid in THF dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by slowly adding a mixture of water and n-hexane. Separate the aqueous layer.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain benzyloxyacetic acid.

Protocol 2: Synthesis of this compound (Adapted from Fischer Esterification of Benzyl Acetate)[7]
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyloxyacetic acid and an excess of benzyl alcohol (e.g., 2-3 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-5 mol%).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzyloxyacetic acid. Be cautious of CO₂ evolution. Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Benzyloxyacetic Acid cluster_esterification Esterification to this compound start_syn Start: NaH in THF add_BnOH Add Benzyl Alcohol (BnOH) (0°C) start_syn->add_BnOH add_BrCH2COOH Add Bromoacetic Acid in THF add_BnOH->add_BrCH2COOH react_rt Stir at Room Temperature (12h) add_BrCH2COOH->react_rt workup_syn Workup: Quench, Extract, Acidify react_rt->workup_syn product_syn Product: Benzyloxyacetic Acid workup_syn->product_syn start_est Start: Benzyloxyacetic Acid + Benzyl Alcohol add_cat Add Acid Catalyst (e.g., H₂SO₄) start_est->add_cat reflux Reflux with Dean-Stark Trap add_cat->reflux workup_est Workup: Neutralize, Wash, Dry reflux->workup_est purify Purification: Vacuum Distillation or Chromatography workup_est->purify product_est Final Product: This compound purify->product_est

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_water Check Water Removal (Dean-Stark) check_reaction->check_water Yes increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp end Improved Yield increase_time_temp->end ineffective_water Ineffective Water Removal check_water->ineffective_water No check_catalyst Check Catalyst Activity check_water->check_catalyst Yes use_anhydrous Use Anhydrous Reagents/Solvents ineffective_water->use_anhydrous use_anhydrous->end inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No check_catalyst->end Yes use_fresh_catalyst Use Fresh Catalyst & Optimize Loading inactive_catalyst->use_fresh_catalyst use_fresh_catalyst->end

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Preventing decomposition of Benzyl Benzyloxyacetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Decomposition of Benzyl Benzyloxyacetate During Workup

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the decomposition of this compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during workup?

A1: this compound is an ester and is therefore susceptible to hydrolysis, which is the primary decomposition pathway. This reaction cleaves the ester bond to form benzyl alcohol and benzyloxyacetic acid. The main factors that promote this decomposition during workup are exposure to acidic or basic aqueous solutions, elevated temperatures, and prolonged contact time with water.[1][2]

Q2: I suspect my this compound is decomposing during workup. What are the common signs?

A2: The most common indications of decomposition are a lower-than-expected yield of the final ester product and the appearance of impurities corresponding to the hydrolysis products: benzyl alcohol and benzyloxyacetic acid.[1] These can be detected and confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: Which specific workup steps carry the highest risk of causing ester hydrolysis?

A3: Aqueous wash steps are the highest-risk procedures.[1] This includes quenching the reaction with water or aqueous solutions and, most critically, neutralizing residual acid or base. Using strong bases like sodium hydroxide (NaOH) can lead to rapid and irreversible saponification (base-mediated hydrolysis) of the ester.[1]

Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize my reaction mixture?

A4: It is strongly discouraged to use strong bases like NaOH for neutralization. Strong bases significantly accelerate the rate of ester hydrolysis in a process known as saponification.[1] It is recommended to use a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize any acid catalysts or acidic byproducts.[1][3]

Q5: How does temperature influence the stability of this compound during the workup?

A5: The rate of hydrolysis increases with temperature.[1] Therefore, it is crucial to keep the temperature as low as possible throughout the workup. Performing the reaction quench and all aqueous washes in an ice bath can significantly slow the kinetics of the hydrolysis reaction and preserve the integrity of the ester.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield & Presence of Starting Materials Hydrolysis during Workup: The ester is breaking down into benzyl alcohol and benzyloxyacetic acid.1. Temperature Control: Cool the reaction mixture to 0°C in an ice bath before quenching and perform all aqueous washes with ice-cold solutions.[1] 2. pH Management: Avoid strong acids and bases. Neutralize acidic catalysts with a cold, saturated solution of a weak base like NaHCO₃.[1][2] 3. Minimize Water Contact: Perform extractions and washes efficiently to reduce the time the ester is in contact with the aqueous phase.[1] 4. Effective Drying: After the final wash, use a brine (saturated NaCl) wash to remove the bulk of dissolved water from the organic layer, followed by a thorough drying step with an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
Emulsion Formation During Extraction Insufficient Phase Separation: Can be caused by residual base or salts.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite.
Product is Contaminated with Salt Incomplete Removal of Aqueous Phase: Inadequate separation or drying.1. Ensure all of the aqueous layer is carefully removed after each wash. 2. After the final aqueous wash, perform a brine wash to help remove residual water and dissolved salts.[1] 3. Ensure the organic layer is thoroughly dried with an anhydrous drying agent before solvent evaporation.[1]

Quantitative Stability Factors

ParameterConditionRisk of DecompositionRationale
pH Strong Base (e.g., NaOH, pH > 10)HighPromotes rapid, irreversible saponification.[1]
Weak Base (e.g., NaHCO₃, pH ~8-9)LowSufficient to neutralize acid without causing significant hydrolysis.[1]
Strong Acid (e.g., HCl, pH < 2)Moderate to HighCatalyzes the reversible hydrolysis reaction.
Temperature 60-70°CHighThe rate of hydrolysis increases significantly with temperature.[1]
Room Temperature (~20-25°C)ModerateHydrolysis can still occur, especially over extended periods.
Ice Bath (0-5°C)LowLow temperature slows the reaction kinetics considerably.[1]
Contact Time Prolonged (e.g., >30 min)HighLonger exposure to aqueous acidic or basic conditions increases the extent of hydrolysis.[1]
Efficient (<10 min)LowMinimizes the opportunity for the decomposition reaction to occur.

Recommended Experimental Protocol: Gentle Workup for this compound

This protocol is designed to isolate this compound while minimizing its hydrolytic decomposition.

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to cool it to 0-5°C.[1]

  • Quench the Reaction: If applicable, slowly add ice-cold deionized water to the reaction mixture while maintaining the temperature at 0-5°C with vigorous stirring.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization Wash: Add an equal volume of cold, saturated aqueous NaHCO₃ solution to the separatory funnel.[1][2]

    • Caution: Swirl the unstoppered funnel initially to control the evolution of CO₂ gas before stoppering and shaking. Vent the funnel frequently.[1]

    • Separate the layers and repeat the wash until no more gas evolves, indicating all acid has been neutralized.

  • Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous NaCl (brine). This step helps remove residual water and reduces the solubility of the organic product in any remaining aqueous phase.[1]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps together.

  • Isolation: Filter the organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography or distillation.

Visual Troubleshooting Workflow

G start Low Yield or Impurities Detected? check_hydrolysis Suspect Ester Hydrolysis? start->check_hydrolysis check_temp Was workup performed at room temp? check_hydrolysis->check_temp solution_temp Action: Cool reaction to 0°C. Use ice-cold solutions for all washes. check_temp->solution_temp Yes check_base Was a strong base (e.g., NaOH) used for neutralization? check_temp->check_base No solution_temp->check_base solution_base Action: Use a weak base. (e.g., cold, saturated NaHCO3). check_base->solution_base Yes check_time Was contact time with aqueous layers prolonged? check_base->check_time No solution_base->check_time solution_time Action: Perform washes efficiently. Minimize time in separatory funnel. check_time->solution_time Yes check_drying Was a brine wash and anhydrous drying performed? check_time->check_drying No solution_time->check_drying solution_drying Action: Add a brine wash step. Ensure thorough drying with Na2SO4/MgSO4. check_drying->solution_drying No end_node Re-run experiment with optimized workup protocol. check_drying->end_node Yes solution_drying->end_node

Caption: Troubleshooting flowchart for this compound decomposition.

References

Technical Support Center: Efficient Synthesis of Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of benzyl benzyloxyacetate. The guidance provided is based on established principles of esterification, drawing parallels from the well-documented synthesis of similar esters, given the limited specific literature for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the esterification of benzyloxyacetic acid with benzyl alcohol. The most common methods involve acid catalysis, analogous to the Fischer-Speier esterification. Suitable catalysts include:

  • Homogeneous Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective but can be corrosive and difficult to remove.

  • Heterogeneous Solid Acids: These are often preferred for their ease of separation and reusability. Examples include zeolites (e.g., H-ZSM-5, H-Beta), sulfated metal oxides, and strong acid cation exchange resins.[1][2][3][4]

  • Ionic Liquids: Certain ionic liquids, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]), have shown high catalytic activity in similar esterifications.[5][6]

Q2: What are the recommended starting reaction conditions for this compound synthesis?

A2: As a starting point, reaction conditions can be adapted from the synthesis of benzyl acetate. Key parameters to consider are:

  • Molar Ratio: An excess of one reactant is often used to drive the reaction equilibrium forward. Using an excess of benzyl alcohol is common. A molar ratio of benzyloxyacetic acid to benzyl alcohol of 1:2 to 1:4 is a good starting point.[2][3]

  • Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent (if used) or the excess reactant. A range of 100-140°C is common.

  • Catalyst Loading: For solid acid catalysts, a loading of 2.5 to 10 wt.% relative to the carboxylic acid can be effective.[2] For homogeneous catalysts, a catalytic amount (1-5 mol%) is typical.[7]

  • Water Removal: As water is a byproduct of the esterification, its removal is crucial to achieve high yields. This is often accomplished using a Dean-Stark apparatus.[7][8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the disappearance of the starting materials (benzyloxyacetic acid and benzyl alcohol) and the appearance of the product (this compound).

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion and the presence of any side products.

  • Titration: The consumption of benzyloxyacetic acid can be monitored by titrating aliquots of the reaction mixture with a standard base.[1]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction is not proceeding, or the yield of this compound is very low.

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh catalyst: Ensure the acid catalyst has not been deactivated by moisture or other contaminants.[7] 2. Check catalyst loading: A higher catalyst loading might be necessary, but be cautious as too much catalyst can lead to side reactions.[2]
Insufficient Temperature 1. Increase reaction temperature: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy. Monitor the reflux rate.
Equilibrium Limitation 1. Remove water: Use a Dean-Stark trap to continuously remove the water byproduct.[8] 2. Increase excess of one reactant: Use a larger excess of benzyl alcohol to shift the equilibrium towards the product.[3][8]
Steric Hindrance 1. Prolong reaction time: Benzyloxyacetic acid is bulkier than acetic acid, which may slow down the reaction. Increase the reaction time and monitor progress.
Formation of Impurities

Problem: The final product is contaminated with significant amounts of impurities.

Potential Cause Troubleshooting Steps
Unreacted Starting Materials 1. Optimize reaction conditions: See "Low or No Product Yield" section to drive the reaction to completion. 2. Improve purification: During workup, wash the organic layer with a sodium bicarbonate solution to remove unreacted benzyloxyacetic acid, followed by a water or brine wash to remove excess benzyl alcohol.[8]
Formation of Dibenzyl Ether 1. Reduce catalyst concentration: This side reaction is more prevalent with high concentrations of strong acid catalysts. 2. Control temperature: Avoid excessively high temperatures.[9]
Oxidation of Benzyl Alcohol 1. Use high-purity starting materials: Ensure the benzyl alcohol is free from aldehyde impurities.[9] 2. Consider an inert atmosphere: Running the reaction under nitrogen or argon can minimize oxidative side reactions.[8]
Dark, Tarry Substance Formation 1. Reduce catalyst concentration and temperature: Polymerization can occur at high temperatures in the presence of strong acids.[7]

Data Presentation

Table 1: Comparison of Catalysts for Benzyl Acetate Synthesis (Analogous System)

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield/Conversion (%)Reference
[EMIM][HSO₄]1:1110490.3[5][6]
H-ZSM-51:4120339.6[2]
Zeolite HX1:41101258.5[3]
PAFR 1a1:1.2501296[10]
H₂SO₄1:1Reflux194.3[11]
Strong Acid Cation Exchange Resin4:51001084.2[12]

Note: These conditions are for the synthesis of benzyl acetate and should be considered as a starting point for the optimization of this compound synthesis.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add benzyloxyacetic acid (1.0 eq.), benzyl alcohol (2.0-4.0 eq.), and a suitable solvent (e.g., toluene, if necessary to facilitate water removal).

  • Catalyst Addition: Add the acid catalyst (e.g., 1-5 mol% of H₂SO₄ or TsOH, or 5-10 wt.% of a solid acid catalyst).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue the reaction until no more water is collected or TLC/GC analysis indicates the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until no more gas evolves), water, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products BA Benzyl Alcohol Tetrahedral_Int Tetrahedral Intermediate BA->Tetrahedral_Int + Protonated BZA BZA Benzyloxyacetic Acid Protonated_BZA Protonated Benzyloxyacetic Acid BZA->Protonated_BZA H_plus H+ (Acid Catalyst) H_plus->BZA Protonated_BZA->BZA Protonated_BZA->Tetrahedral_Int Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H2O BBA This compound Protonated_Ester->BBA - H+ H2O Water Experimental_Workflow Reactants 1. Charge Reactants (Benzyloxyacetic Acid, Benzyl Alcohol) Catalyst 2. Add Catalyst (e.g., H2SO4 or Solid Acid) Reactants->Catalyst Reflux 3. Heat to Reflux (with Dean-Stark Trap) Catalyst->Reflux Monitor 4. Monitor Reaction (TLC, GC, Water Collection) Reflux->Monitor Workup 5. Workup (Quench, Wash, Extract) Monitor->Workup Reaction Complete Purify 6. Purify (Distillation or Chromatography) Workup->Purify Product Pure this compound Purify->Product Troubleshooting_Logic Start Low Yield or Impurities? Check_Completion Is Reaction Complete? Start->Check_Completion Yes Check_Catalyst Check Catalyst Activity Check_Completion->Check_Catalyst No Check_Impurities Analyze Impurities (GC-MS) Check_Completion->Check_Impurities Yes Optimize_Conditions Optimize Conditions: - Increase Temp/Time - Remove Water - Adjust Molar Ratio End Successful Synthesis Optimize_Conditions->End Check_Catalyst->Optimize_Conditions Unreacted_SM Unreacted Starting Materials? Check_Impurities->Unreacted_SM Side_Products Side Products Present? Unreacted_SM->Side_Products No Improve_Workup Improve Workup: - Thorough Washing - Proper Neutralization Unreacted_SM->Improve_Workup Yes Modify_Conditions Modify Conditions: - Lower Temperature - Reduce Catalyst Load - Inert Atmosphere Side_Products->Modify_Conditions Yes Improve_Workup->End Modify_Conditions->End

References

Managing exothermic reactions in Benzyl Benzyloxyacetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Benzyl Benzyloxyacetate.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and potential safety hazards. This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Rapid and Uncontrolled Temperature Increase

A sudden spike in temperature is a clear indicator of a runaway exothermic reaction.

  • Immediate Actions:

    • Immediately cease the addition of any reagents, especially the acid catalyst.

    • Enhance cooling by ensuring the reaction flask has optimal contact with the cooling bath (e.g., ice-water or ice-salt bath).

    • If the reaction is vigorous, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb excess heat.

  • Root Cause Analysis and Preventative Measures:

Potential CausePreventative Measure
Too Rapid Addition of Catalyst Add the acid catalyst (e.g., concentrated H₂SO₄) dropwise and slowly while continuously monitoring the internal reaction temperature.
Inadequate Cooling Use a larger cooling bath and ensure the reaction flask is appropriately sized for the reaction volume to allow for efficient heat transfer.[1]
Poor Stirring Ensure vigorous and consistent stirring to prevent the formation of localized hot spots where the reaction can accelerate uncontrollably.[1]
High Initial Reactant Concentration Consider diluting the initial reaction mixture with a suitable solvent to provide a larger heat sink.

Issue 2: Low Product Yield

Low yields are a common issue in esterification reactions.

Potential CauseTroubleshooting Steps
Incomplete Reaction The Fischer esterification of benzyloxyacetic acid and benzyl alcohol is a reversible reaction.[2][3] To drive the equilibrium towards the product, either use an excess of one reactant (typically the less expensive one) or remove water as it forms using a Dean-Stark apparatus.[2][3]
Catalyst Inactivity Use a fresh, high-purity acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[2]
Side Reactions At elevated temperatures, benzyl alcohol can undergo self-etherification to form dibenzyl ether.[3] Maintain a controlled temperature to minimize this side reaction.
Product Loss During Workup During aqueous washes, ensure complete phase separation to avoid loss of the organic product layer. Use brine to help break up any emulsions that may form.

Issue 3: Formation of Dark, Tarry Byproducts

The appearance of dark, viscous materials indicates product degradation or polymerization.

Potential CauseCorrective Action
Excessive Heat Avoid overheating the reaction mixture. Maintain a gentle reflux and monitor the temperature closely.
High Catalyst Concentration An excess of a strong acid catalyst can promote side reactions and charring. Use a catalytic amount, typically 1-5 mol%.[2]
Presence of Impurities Ensure the starting materials (benzyloxyacetic acid and benzyl alcohol) are pure and free from contaminants that could catalyze polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound via Fischer Esterification?

A1: The primary exothermic step is the protonation of the carboxylic acid by the strong acid catalyst and the subsequent nucleophilic attack by the alcohol. While the overall esterification reaction is typically moderately exothermic, the initial mixing of reagents, especially the addition of a strong acid like sulfuric acid, can generate a significant amount of heat.[4]

Q2: How can I monitor the progress of the reaction to ensure it has gone to completion?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (benzyloxyacetic acid and benzyl alcohol) on a TLC plate. The reaction is complete when the starting material spots have disappeared or are very faint, and a new spot corresponding to the product, this compound, is prominent.

Q3: What are the key safety precautions to take when performing this esterification?

A3: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] The reaction should be conducted in a well-ventilated fume hood.[5] Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, adding it slowly to the reaction mixture.[6][7]

Q4: What are some common impurities I might find in my crude this compound?

A4: Common impurities include unreacted benzyloxyacetic acid and benzyl alcohol, the acid catalyst, water, and potential side products like dibenzyl ether.[3]

Q5: How can I effectively remove the acid catalyst during the workup procedure?

A5: The acid catalyst can be neutralized and removed by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This should be done carefully as it will produce carbon dioxide gas, which can cause pressure buildup in a separatory funnel.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Fischer esterification for the synthesis of this compound.

Materials:

  • Benzyloxyacetic acid

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add benzyloxyacetic acid, a molar excess of benzyl alcohol (e.g., 1.5 to 2 equivalents), and toluene.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the limiting reagent). Caution: This addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, and the reaction appears complete by TLC analysis.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table provides representative reaction parameters for a typical Fischer esterification. Optimal conditions for this compound synthesis should be determined empirically.

ParameterTypical Value RangeNotes
Reactant Molar Ratio (Alcohol:Acid) 1.5:1 to 3:1Using an excess of the alcohol can help drive the reaction to completion.
Catalyst Loading (mol% of limiting reagent) 1 - 5 mol%Higher loadings can lead to side reactions and decomposition.
Reaction Temperature 80 - 140 °CDependent on the solvent used for azeotropic water removal (e.g., refluxing toluene is ~111 °C).
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.
Typical Yield 60 - 90%Highly dependent on the efficiency of water removal and purification.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Charge Reactants (Benzyloxyacetic Acid, Benzyl Alcohol, Toluene) catalyst Add Catalyst (H₂SO₄) reactants->catalyst Slowly reflux Heat to Reflux (Remove H₂O via Dean-Stark) catalyst->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete cool Cool to RT monitor->cool Complete wash Aqueous Washes (NaHCO₃, Brine) cool->wash dry Dry Organic Layer wash->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic start Issue Encountered temp_spike Uncontrolled Temp. Spike? start->temp_spike low_yield Low Yield? temp_spike->low_yield No solution_temp Reduce Catalyst Addition Rate Improve Cooling Ensure Vigorous Stirring temp_spike->solution_temp Yes dark_product Dark/Tarry Product? low_yield->dark_product No solution_yield Use Dean-Stark Trap Check Catalyst Activity Control Temperature low_yield->solution_yield Yes solution_dark Reduce Reaction Temperature Lower Catalyst Concentration dark_product->solution_dark Yes end Problem Resolved dark_product->end No solution_temp->end solution_yield->end solution_dark->end

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Monitoring Benzyl Benzyloxyacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges encountered during the synthesis and monitoring of Benzyl Benzyloxyacetate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated impurities?

A1: this compound is typically synthesized via two primary routes: Fischer Esterification or Williamson Ether Synthesis followed by esterification. Each route has a unique impurity profile.

  • Fischer Esterification: This method involves the direct, acid-catalyzed reaction of benzyloxyacetic acid and benzyl alcohol.

    • Potential Impurities:

      • Unreacted starting materials: benzyloxyacetic acid and benzyl alcohol.

      • Side-products from self-condensation of benzyl alcohol, such as dibenzyl ether.

      • Degradation products if excessive heat is applied.

  • Williamson Ether Synthesis Route: This is a two-step process. First, a benzyl ether is formed, followed by esterification.

    • Potential Impurities from Step 1 (Williamson Ether Synthesis):

      • Unreacted starting materials.

      • Products of elimination side reactions, especially with secondary or tertiary alkyl halides.

    • Potential Impurities from Step 2 (Esterification):

      • Similar impurities to the Fischer Esterification route.

Q2: Which analytical techniques are most suitable for monitoring this compound reactions?

A2: The choice of analytical technique depends on the specific requirements of the analysis (e.g., speed, resolution, structural information). Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for monitoring reaction progress, determining purity, and quantifying components in the reaction mixture. A reversed-phase method is typically employed.

  • Gas Chromatography (GC): Suitable for analyzing the volatile components of the reaction, such as starting materials and some byproducts. Due to the high boiling point of this compound, high-temperature GC may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present. ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of product signals.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the product and identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns. It is often coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.

Q3: What are the expected degradation pathways for this compound?

A3: this compound can degrade under certain conditions, primarily through hydrolysis of the ester bond. This can be catalyzed by either acid or base, yielding benzyloxyacetic acid and benzyl alcohol. Under strongly acidic conditions, cleavage of the benzyl ether bond is also possible.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible CauseTroubleshooting Steps
Secondary Silanol Interactions Use a highly end-capped column. Add a competitive amine (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH to suppress silanol ionization.
Column Overload Reduce the injection volume. Dilute the sample.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible.
Column Void Replace the column.

Issue 2: Inconsistent Retention Times

Possible CauseTroubleshooting Steps
Mobile Phase Composition Change Prepare fresh mobile phase daily. Ensure adequate mixing if preparing online.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction (Inconsistent Flow Rate) Purge the pump to remove air bubbles. Check for leaks in the system. Service or replace pump seals if necessary.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injection.
GC Analysis

Issue 3: Low or No Peak for this compound

Possible CauseTroubleshooting Steps
Compound is too high-boiling for the method Use a high-temperature compatible column and GC program. Ensure injector and detector temperatures are appropriate.
Adsorption in the inlet or column Use a deactivated liner and column. Consider derivatization to increase volatility.
Degradation in the hot injector Lower the injector temperature. Use a pulsed splitless or cool on-column injection technique.

Issue 4: Ghost Peaks

Possible CauseTroubleshooting Steps
Carryover from previous injection Implement a thorough needle wash protocol. Inject a blank solvent run to confirm carryover.
Septum bleed Use a high-quality, low-bleed septum. Lower the injector temperature if possible.
Contaminated carrier gas or gas lines Use high-purity gas and install traps to remove contaminants.
Reaction Monitoring & Impurity Profiling

Issue 5: Incomplete Reaction

Possible CauseTroubleshooting Steps
Insufficient catalyst or reagent Verify the amount and activity of the catalyst/reagent.
Reaction has reached equilibrium Use an excess of one reactant or remove a byproduct (e.g., water in Fischer esterification) to drive the reaction to completion.
Low reaction temperature Increase the temperature, while monitoring for degradation.

Issue 6: Unexpected Side-Products

Possible CauseTroubleshooting Steps
Reaction temperature is too high Lower the reaction temperature.
Presence of reactive impurities in starting materials Purify starting materials before use.
Air or moisture sensitivity Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Protocol 2: General GC-MS Method for Impurity Identification
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C (or optimized to prevent degradation).

  • Oven Program: Start at a suitable low temperature, then ramp to a high final temperature to elute this compound.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Protocol 3: ¹H NMR Sample Preparation for Reaction Monitoring
  • Procedure:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction if necessary.

    • Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).

    • Dry the extract over a drying agent (e.g., Na₂SO₄).

    • Filter the solution directly into an NMR tube.

    • Acquire the ¹H NMR spectrum and integrate key signals corresponding to starting materials and the product.

Data Presentation

Table 1: Hypothetical HPLC Retention Times for a Typical Reaction Mixture

CompoundRetention Time (min)
Benzyl alcohol3.5
Benzyloxyacetic acid4.2
Dibenzyl ether8.9
This compound 10.5

Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃) for Reactants and Product

CompoundKey ProtonsChemical Shift (ppm)
Benzyl alcohol-CH₂-~4.7
Benzyloxyacetic acid-OCH₂-Ph~4.6
This compound -COOCH₂-Ph~5.2
-OCH₂-Ph~4.6
-OCH₂-COO-~4.1

Visualizations

Reaction_Workflow cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring Benzyloxyacetic Acid Benzyloxyacetic Acid Fischer Esterification Fischer Esterification Benzyloxyacetic Acid->Fischer Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Fischer Esterification This compound This compound Fischer Esterification->this compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture HPLC HPLC Reaction Mixture->HPLC GCMS GCMS Reaction Mixture->GCMS NMR NMR Reaction Mixture->NMR Purity & Conversion Data Purity & Conversion Data HPLC->Purity & Conversion Data GCMS->Purity & Conversion Data NMR->Purity & Conversion Data

Caption: Workflow for the synthesis and analytical monitoring of this compound.

HPLC_Troubleshooting cluster_causes1 Potential Causes cluster_causes2 Potential Causes Poor Peak Shape Poor Peak Shape Silanol Interactions Silanol Interactions Poor Peak Shape->Silanol Interactions Column Overload Column Overload Poor Peak Shape->Column Overload Solvent Mismatch Solvent Mismatch Poor Peak Shape->Solvent Mismatch Inconsistent Retention Times Inconsistent Retention Times Mobile Phase Issues Mobile Phase Issues Inconsistent Retention Times->Mobile Phase Issues Temperature Fluctuation Temperature Fluctuation Inconsistent Retention Times->Temperature Fluctuation Flow Rate Inconsistency Flow Rate Inconsistency Inconsistent Retention Times->Flow Rate Inconsistency

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

Strategies to minimize impurities in Benzyl Benzyloxyacetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Benzyl Benzyloxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are the Williamson ether synthesis and Fischer-Speier esterification.

  • Williamson Ether Synthesis: This method involves the reaction of a salt of benzyloxyacetic acid (a benzyloxyacetate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This is an SN2 reaction where the benzyloxyacetate anion acts as a nucleophile.

  • Fischer-Speier Esterification: This is an acid-catalyzed reaction between benzyloxyacetic acid and benzyl alcohol. The reaction is reversible and requires strategies to drive the equilibrium towards the formation of the ester product.[1]

Q2: What are the most common impurities I might encounter?

A2: The impurities largely depend on the synthetic route chosen.

  • From Williamson Ether Synthesis:

    • Unreacted Benzyl Halide: Incomplete reaction can leave residual benzyl halide.

    • Dibenzyl Ether: Formed from the reaction of benzyl halide with any residual benzyl alcohol or by self-condensation.

    • Elimination Products: If using a sterically hindered base or secondary/tertiary benzyl halides (less common for this synthesis), elimination reactions can occur.[2][3]

    • Unreacted Benzyloxyacetic Acid Salt: Incomplete reaction or improper stoichiometry.

  • From Fischer-Speier Esterification:

    • Unreacted Benzyloxyacetic Acid and Benzyl Alcohol: Due to the reversible nature of the reaction.

    • Dibenzyl Ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.

    • Polymerization Products of Benzyl Alcohol: Strong acid catalysts and high temperatures can promote the polymerization of benzyl alcohol.[4]

    • Benzaldehyde: Oxidation of the starting benzyl alcohol can lead to the formation of benzaldehyde.

Q3: How can I monitor the progress of my reaction to minimize unreacted starting materials?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques.

  • TLC: A simple and quick method to qualitatively track the disappearance of starting materials and the appearance of the product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials and the product.

  • GC-MS: Provides a more quantitative analysis of the reaction mixture, allowing for the identification and relative quantification of starting materials, product, and byproducts.[5][6]

Q4: What are the recommended methods for purifying crude this compound?

A4: A multi-step purification strategy is often the most effective.

  • Aqueous Wash: The crude product should be washed with a 5% sodium bicarbonate solution to remove acidic impurities like unreacted benzyloxyacetic acid and the acid catalyst (in Fischer esterification). Subsequent washes with water and brine will remove water-soluble impurities and salts.

  • Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Vacuum Distillation: This is an effective method for separating this compound from less volatile impurities.

  • Column Chromatography: For achieving very high purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction (Williamson Synthesis) Ensure the use of a suitable polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction. Use a slight excess of the more readily available reagent. Monitor the reaction by TLC or GC-MS until completion.
Equilibrium Not Shifted (Fischer Esterification) Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. Use an excess of one of the reactants (usually the less expensive one, benzyl alcohol).
Side Reactions Dominating Williamson Synthesis: Use a primary benzyl halide to minimize elimination reactions.[2] Maintain a moderate reaction temperature. Fischer Esterification: Use a milder acid catalyst or a lower concentration of a strong acid to reduce polymerization of benzyl alcohol.[4] Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
Poor Quality of Reagents Use freshly distilled benzyl alcohol and benzyl halide to remove any oxidized impurities like benzaldehyde. Ensure the benzyloxyacetic acid is pure.
Issue 2: Persistent Impurities After Purification
Impurity Potential Source Recommended Removal Strategy
Unreacted Benzyl Alcohol Incomplete Fischer esterification.Careful vacuum distillation, as benzyl alcohol has a lower boiling point than the product. Alternatively, column chromatography can be effective.
Unreacted Benzyloxyacetic Acid Incomplete Fischer esterification or Williamson synthesis.Thorough washing of the organic phase with a weak base solution (e.g., 5% NaHCO₃) during the workup.
Dibenzyl Ether Self-condensation of benzyl alcohol (Fischer esterification) or reaction with benzyl halide (Williamson synthesis).Fractional distillation under reduced pressure can separate dibenzyl ether from the product. Column chromatography is also an effective separation method.
Benzyl Halide Incomplete Williamson synthesis.A chemical quench with a nucleophile like aqueous ammonia can be performed before the workup to convert the benzyl halide to benzylamine, which can then be removed by an acidic wash.

Quantitative Data Summary

The following table provides representative data on the impact of different reaction conditions on the purity of this compound, based on typical outcomes for similar esterification and etherification reactions.

Synthesis Method Key Parameter Condition Typical Purity of Crude Product (%) Major Impurities
Fischer EsterificationCatalystH₂SO₄ (conc.)75-85Unreacted starting materials, Dibenzyl ether, Polymerization products
p-Toluenesulfonic acid85-95Unreacted starting materials, Dibenzyl ether
Water RemovalNo removal50-60Unreacted starting materials
Dean-Stark>90Minor unreacted starting materials
Williamson SynthesisSolventToluene70-80Unreacted starting materials, Dibenzyl ether
DMF85-95Minor unreacted starting materials
BaseNaH>90Minor dibenzyl ether
K₂CO₃80-90Unreacted starting materials

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyloxyacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyloxyacetic acid (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway cluster_fischer Fischer Esterification cluster_williamson Williamson Ether Synthesis BA Benzyl Alcohol BBA_F This compound BA->BBA_F BZA Benzyloxyacetic Acid BZA->BBA_F cat Acid Catalyst cat->BBA_F water Water BBA_F->water BZS Benzyloxyacetate Salt BBA_W This compound BZS->BBA_W BH Benzyl Halide BH->BBA_W salt Salt Byproduct BBA_W->salt

Caption: Primary synthetic routes to this compound.

Impurity_Formation cluster_impurities Potential Impurities BA Benzyl Alcohol BBA This compound BA->BBA DBE Dibenzyl Ether BA->DBE Self-condensation Poly Polymerization Products BA->Poly Polymerization Ald Benzaldehyde BA->Ald Oxidation Unreacted Unreacted Starting Materials BA->Unreacted BZA Benzyloxyacetic Acid BZA->BBA BZA->Unreacted BH Benzyl Halide BH->BBA BH->Unreacted

Caption: Common impurities in this compound synthesis.

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (NaHCO3, H2O, Brine) Crude->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Distill Vacuum Distillation Dry->Distill Chrom Column Chromatography Distill->Chrom Pure Pure this compound Chrom->Pure

Caption: General purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzyloxyacetate and Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for esters related to benzyl benzyloxyacetate. Due to the limited availability of published experimental NMR data for this compound, this document focuses on the characterization of the closely related methyl benzyloxyacetate, alongside the common laboratory reagents benzyl acetate and ethyl acetate. This comparison offers valuable insights into the spectral features of the benzyloxyacetate moiety and provides a foundational dataset for researchers working with similar structures.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for methyl benzyloxyacetate, benzyl acetate, and ethyl acetate. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data Comparison in CDCl₃

CompoundStructureChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl Benzyloxyacetate 7.39 - 7.27m5HC₆H₅-
4.65s2H-O-CH₂-Ph
4.04s2H-O-CH₂-CO-
3.76s3H-O-CH₃
Benzyl Acetate 7.38 - 7.30m5HC₆H₅-
5.12s2H-O-CH₂-Ph
2.10s3H-CO-CH₃
Ethyl Acetate [1]4.12q, J = 7.1 Hz2H-O-CH₂-CH₃
2.05s3H-CO-CH₃
1.25t, J = 7.1 Hz3H-O-CH₂-CH₃

Table 2: ¹³C NMR Data Comparison in CDCl₃

CompoundStructureChemical Shift (δ, ppm)Assignment
Methyl Benzyloxyacetate 170.5C=O
137.4C (ipso, C₆H₅)
128.5CH (ortho, C₆H₅)
128.0CH (para, C₆H₅)
127.8CH (meta, C₆H₅)
73.4-O-CH₂-Ph
68.2-O-CH₂-CO-
52.1-O-CH₃
Benzyl Acetate 170.9C=O
136.0C (ipso, C₆H₅)
128.5CH (ortho/meta, C₆H₅)
128.2CH (para, C₆H₅)
66.7-O-CH₂-Ph
21.0-CO-CH₃
Ethyl Acetate [1]171.1C=O
60.4-O-CH₂-CH₃
21.0-CO-CH₃
14.2-O-CH₂-CH₃

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for ester compounds, consistent with standard laboratory practices.

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the ester sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

  • Filtration: The solution is filtered through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2.0 s.

Structural Assignment and Workflow

The structural assignment of the NMR signals is crucial for the unambiguous identification of the compound. The following diagram illustrates the chemical structure of methyl benzyloxyacetate and highlights the key proton environments.

G Chemical Structure and Key ¹H Environments of Methyl Benzyloxyacetate cluster_0 Methyl Benzyloxyacetate C1 C O1 O C1->O1 " O2 O C1->O2 C2 CH₂ C1->C2 C10 CH₃ O2->C10 O3 O C2->O3 C3 CH₂ O3->C3 C4 C C3->C4 C5 CH C4->C5 C6 CH C5->C6 C7 CH C6->C7 C8 CH C7->C8 C9 CH C8->C9 C9->C4 H_arom δ ~7.3 ppm (m, 5H) H_a δ ~4.65 ppm (s, 2H) H_b δ ~4.04 ppm (s, 2H) H_c δ ~3.76 ppm (s, 3H)

Caption: Structure of Methyl Benzyloxyacetate with ¹H NMR assignments.

References

A Comparative Guide to the Analytical Techniques for Benzyl Benzyloxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Benzyl Benzyloxyacetate. We will delve into the details of mass spectrometry (MS) analysis and explore alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific research needs, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and mass-to-charge ratio of fragments.Separation based on polarity and interaction with a stationary phase.Provides structural information based on the magnetic properties of atomic nuclei.
Sample Type Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Soluble compounds in a suitable deuterated solvent.
Primary Use Identification and quantification.Quantification and purification.Structural elucidation and quantification.
Sensitivity High (picogram to femtogram range).Moderate to high (nanogram to picogram range).Lower than MS and HPLC.
Selectivity High, based on fragmentation patterns.Moderate, based on retention time and detector response.Very high, provides detailed structural information.
Quantitative Accuracy Good, requires calibration curves.Excellent, requires calibration curves.Excellent, can be a primary ratio method (qNMR).
Throughput High.High.Lower.

Mass Spectrometry Analysis of this compound

While a publicly available mass spectrum for this compound is not readily found in major databases, its fragmentation pattern upon electron ionization (EI) can be predicted based on the well-understood fragmentation of similar esters, such as benzyl acetate and benzyl benzoate.

Predicted Fragmentation Pattern:

The this compound molecule is expected to undergo several key fragmentation pathways:

  • Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the formation of a benzyloxyacetyl cation (C₉H₉O₂⁺, m/z 149) or a benzyl cation (C₇H₇⁺, m/z 91).

  • Tropylium Ion Formation: The benzyl cation (m/z 91) is a very common and stable fragment in the mass spectra of compounds containing a benzyl group. It readily rearranges to the highly stable tropylium ion.

  • Loss of the Benzyloxy Group: Cleavage of the ester bond can lead to the loss of the benzyloxy radical (•OCH₂C₆H₅), resulting in an acylium ion (C₉H₉O⁺, m/z 133).

  • Other Fragmentations: Further fragmentation of the primary ions can occur, leading to smaller charged species.

Based on these principles, the major peaks in the electron ionization mass spectrum of this compound are predicted to be at m/z values of 91 (tropylium ion, likely the base peak), 107 (benzyloxy fragment), 149 (benzyloxyacetyl cation), and potentially a smaller molecular ion peak at m/z 242.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic esters.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Mode: Splitless or split, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak to confirm the identity of the compound by comparing the observed fragmentation pattern with the predicted pattern.

  • For quantitative analysis, create a calibration curve using standard solutions of this compound of known concentrations.

Mass_Spectrometry_Workflow Figure 1: GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Prepared Sample Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Raw Data MassSpectrum Obtain Mass Spectrum Chromatogram->MassSpectrum Identify Identify Compound MassSpectrum->Identify Quantify Quantify Compound Identify->Quantify

Figure 1: GC-MS Workflow for this compound Analysis.

Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds that are not sufficiently volatile or thermally stable for GC analysis. For a compound like this compound, a reverse-phase HPLC method would be most suitable.

Advantages over GC-MS:

  • Suitable for non-volatile and thermally labile compounds.

  • Generally offers better quantitative precision and accuracy.

  • Preparative HPLC can be used for isolation and purification.

Disadvantages:

  • Lower resolution compared to capillary GC.

  • Mass spectrometric detection (LC-MS) can be more complex and expensive than GC-MS.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a general method for the quantitative analysis of this compound using HPLC with UV detection.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Dilute the unknown sample with the mobile phase to a concentration expected to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection Wavelength: Approximately 254 nm, corresponding to the absorbance of the benzene rings.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

HPLC_Workflow Figure 2: HPLC-UV Workflow for Quantitative Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Filter Filter all Solutions (0.45 µm) Standards->Filter Sample->Filter Inject Inject into HPLC Filter->Inject Prepared Solutions Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Raw Data CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Determine Concentration CalCurve->Quantify

Figure 2: HPLC-UV Workflow for Quantitative Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Furthermore, quantitative NMR (qNMR) has emerged as a powerful tool for determining the concentration of an analyte with high accuracy and precision, often without the need for a calibration curve of the analyte itself.

Advantages:

  • Provides detailed structural information, confirming the identity of the compound unequivocally.

  • qNMR can be a primary method of measurement, offering high accuracy without the need for an identical standard of the analyte.

  • Non-destructive technique.

Disadvantages:

  • Relatively low sensitivity compared to MS and HPLC.

  • Requires more expensive instrumentation and specialized expertise.

  • Lower throughput.

Experimental Protocol: Quantitative ¹H-NMR (qNMR) Analysis

This protocol describes a general procedure for the quantitative analysis of this compound using ¹H-NMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Accurately weigh a known amount of a suitable internal standard. The internal standard should be stable, of high purity, and have a simple ¹H-NMR spectrum with at least one signal that does not overlap with the analyte signals (e.g., 1,4-dinitrobenzene or maleic anhydride).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in a volumetric flask.

  • Transfer an aliquot of the solution to an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons, typically 5 times the longest T₁ relaxation time (a value of 30 seconds is often a safe starting point for quantitative work).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • V = Volume of the solvent

qNMR_Logic Figure 3: Logical Flow of qNMR for Quantification Start Start Prep Prepare Sample with Internal Standard Start->Prep Acquire Acquire 1H-NMR Spectrum Prep->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte and Internal Standard Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate End End Calculate->End

Figure 3: Logical Flow of qNMR for Quantification.

Conclusion

The choice of analytical technique for the analysis of this compound depends on the specific goals of the study.

  • GC-MS is an excellent choice for rapid identification and quantification, particularly in complex mixtures, due to its high sensitivity and selectivity based on fragmentation patterns.

  • HPLC-UV is the preferred method for accurate and precise quantification, especially when dealing with samples that may not be suitable for GC analysis or when preparative separation is required.

  • NMR spectroscopy , particularly qNMR , offers the highest level of structural confirmation and can provide highly accurate quantitative results without the need for a specific standard of the analyte, making it a powerful tool for purity assessment and reference material characterization.

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their analytical needs in the study of this compound.

The Efficacy of Benzyl Benzyloxyacetate as a Benzylating Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of studies evaluating Benzyl Benzyloxyacetate as a benzylating agent. While a thorough comparison with established reagents is therefore not feasible, this guide provides an overview of common benzylating agents, their mechanisms, and available experimental data to offer a contextual framework for researchers, scientists, and drug development professionals.

Due to the lack of published data on the use of this compound for benzylation, this guide will focus on presenting a comparative overview of widely used alternative benzylating agents. This information is intended to serve as a valuable resource for selecting appropriate reagents for O-benzylation reactions in organic synthesis.

Overview of Common Benzylating Agents

The benzylation of alcohols to form benzyl ethers is a crucial protecting group strategy in the synthesis of complex molecules. The ideal benzylating agent should offer high yields, mild reaction conditions, and broad functional group tolerance. Several classes of reagents have been developed to achieve this transformation, each with its own advantages and disadvantages. The most common of these include benzyl halides, benzyl triflates, and reagents that generate a benzyl cation equivalent under neutral conditions.

Comparative Data of Select Benzylating Agents

The following table summarizes key performance indicators for several common benzylating agents based on available literature. It is important to note that reaction outcomes are highly dependent on the specific substrate, base, solvent, and temperature used.

Benzylating AgentTypical SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl Bromide PhenolsK₂CO₃AcetoneRefluxNot Specified86-98[1]
AlcoholsNaHDMF0 to RTNot SpecifiedNot Specified[2]
Benzyl Chloride BenzeneBasolite F300 (MOF)Benzene800.25~70 (selectivity)[3]
2-Benzyloxy-1-methylpyridinium triflate AlcoholsMgOToluene902475-95[4][5]
Benzyl trichloroacetimidate AlcoholsTriflic acid (catalytic)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][5]

Experimental Protocols for Common Benzylating Agents

Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the O-benzylation of alcohols using established methods.

Protocol 1: O-Benzylation using Benzyl Bromide (Williamson Ether Synthesis)[2]

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)

  • Benzyl bromide (1.5–2.0 equiv)

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol in dry DMF under an argon atmosphere.

  • Cool the solution to 0 °C and add sodium hydride, followed by the dropwise addition of benzyl bromide.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0 °C and quench with an excess of triethylamine.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: O-Benzylation using 2-Benzyloxy-1-methylpyridinium triflate (in situ formation)[4][5]

Materials:

  • Alcohol (1.0 equiv)

  • 2-Benzyloxypyridine (2.0 equiv)

  • Magnesium oxide (MgO, 2.0 equiv)

  • Methyl triflate (MeOTf, 2.0 equiv)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Celite®

Procedure:

  • Combine the alcohol, 2-benzyloxypyridine, and magnesium oxide in toluene.

  • Cool the mixture in an ice bath and add methyl triflate dropwise.

  • Remove the ice bath and heat the reaction mixture to 90 °C for 24 hours.

  • Cool the mixture to room temperature and filter through Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Reaction Mechanisms and Logical Workflow

The selection of a benzylating agent often depends on the specific requirements of the synthetic route, particularly the presence of other functional groups in the substrate.

Williamson Ether Synthesis

The reaction of an alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with a benzyl halide, is a classic and widely used method.

Williamson_Ether_Synthesis ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus Deprotonation Base Strong Base (e.g., NaH) Base->RO_minus ROBn Benzyl Ether (R-O-Bn) RO_minus->ROBn SN2 Attack BnX Benzyl Halide (Bn-X) BnX->ROBn HX Byproduct (HX) BnX->HX

Caption: Williamson Ether Synthesis Pathway

Benzylation under Neutral Conditions

Reagents like 2-benzyloxy-1-methylpyridinium triflate are designed to avoid the use of strong bases or acids, making them suitable for substrates with sensitive functional groups. The active benzylating species is generated in situ.

Neutral_Benzylation Reagent 2-Benzyloxypyridine Active_Reagent Active Benzylating Agent Reagent->Active_Reagent Activation MeOTf Methyl Triflate MeOTf->Active_Reagent ROBn Benzyl Ether (R-O-Bn) Active_Reagent->ROBn Benzylation Byproduct Byproducts Active_Reagent->Byproduct ROH Alcohol (R-OH) ROH->ROBn

Caption: Neutral Benzylation Workflow

Conclusion

While this compound remains an uncharacterized reagent for benzylation, a variety of effective alternatives are available to synthetic chemists. The choice of benzylating agent should be guided by the specific substrate, desired reaction conditions, and overall synthetic strategy. Benzyl halides offer a cost-effective and powerful option for robust substrates, while newer reagents provide milder conditions for more delicate molecules. Further research into novel benzylating agents could expand the toolkit available to chemists and enable more efficient and selective syntheses.

References

HPLC vs. GC-MS for Purity Analysis of Benzyl Benzyloxyacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for ensuring the purity and quality of synthesized compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of Benzyl Benzyloxyacetate, a key intermediate in various synthetic pathways.

This compound's molecular structure lends itself to analysis by both HPLC and GC-MS, making the choice between the two techniques dependent on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the desired analytical throughput.

At a Glance: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels, providing high sensitivity for trace impurity detection.
Specificity Good, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).Excellent, the mass spectrometer provides structural information, aiding in the definitive identification of impurities.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for non-volatile impurities, though likely not necessary for the parent compound.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment due to the mass spectrometer.
Analysis Time Can vary from a few minutes to over an hour, depending on the separation complexity.Typically offers faster analysis times for volatile compounds.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of compounds structurally similar to this compound, providing an estimate of the expected performance for each technique.

ParameterHPLC (UV Detection)GC-MS
Limit of Detection (LOD) ~0.86 µg/mL (for Benzyl Alcohol)[1]~0.03 µg/g (for Benzyl Chloride)[2]
Limit of Quantitation (LOQ) ~2.5 µg/mL (for Benzyl Alcohol)[1]~0.1 µg/g (for Benzyl Chloride)[2]
Linearity (R²) >0.999[1]>0.999[2]
Precision (%RSD) < 2%[3]< 5%[2]
Accuracy/Recovery (%) 98-102%[3]95-105%[2]

Note: The data presented is for structurally related compounds and should be considered as a guideline. Method validation for this compound is essential to determine the precise performance characteristics.

Experimental Protocols

Detailed methodologies for analyzing this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for similar aromatic esters and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV Detector

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-60% B, 10-12 min: 60-40% B, 12-15 min: 40% B[4]
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Detection Wavelength 254 nm[4]
Injection Volume 10 µL[4]
Diluent Acetonitrile/Water (1:1)

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive detection and identification of this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Electron Ionization - EI)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[2][5]
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for purity analysis using both HPLC and GC-MS, from sample preparation to data analysis.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection GC_Injection GC Injection Filtration->GC_Injection HPLC_Separation Chromatographic Separation (C18) HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Chromatogram_Analysis Chromatogram Analysis UV_Detection->Chromatogram_Analysis GC_Separation Chromatographic Separation (DB-5ms) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection MS_Detection->Chromatogram_Analysis Impurity_Identification Impurity Identification (via MS fragmentation/retention time) Chromatogram_Analysis->Impurity_Identification Purity_Calculation Purity Calculation (% Area) Impurity_Identification->Purity_Calculation

Caption: General workflow for purity analysis via HPLC and GC-MS.

Logical Decision Pathway for Method Selection

Choosing between HPLC and GC-MS depends on the specific analytical goals. The following diagram outlines a logical decision-making process.

Method Selection Pathway Method Selection for this compound Purity Start Define Analytical Goal Q1 Are impurities thermally stable and volatile? Start->Q1 Q2 Is definitive structural information of impurities required? Q1->Q2 No / Unknown GCMS Select GC-MS Q1->GCMS Yes Q3 Is high-throughput routine analysis the priority? Q2->Q3 No Q2->GCMS Yes HPLC Select HPLC Q3->HPLC Yes Consider_HPLC Consider HPLC for simplicity and lower cost Q3->Consider_HPLC No

Caption: Decision pathway for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound.

  • HPLC is a robust and versatile method, particularly advantageous for routine quality control where high throughput and lower operational costs are a priority. Its ability to analyze a wide range of compounds without the need for volatilization makes it a reliable choice for assessing the purity of this compound and its non-volatile impurities.

  • GC-MS excels in sensitivity and specificity. It is the preferred method when trace-level impurities need to be detected and identified. The mass spectral data provides invaluable structural information, which is critical for impurity profiling and understanding degradation pathways.

The ultimate choice of technique will depend on a careful consideration of the specific analytical needs, available instrumentation, and the regulatory requirements of the drug development process. For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing quantitative purity data and GC-MS offering definitive identification of volatile impurities.

References

Spectroscopic Validation of Benzyl Benzyloxyacetate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of Benzyl Benzyloxyacetate synthesis. While a direct, detailed experimental protocol and complete spectroscopic data for this compound are not extensively available in published literature, this document outlines a highly probable synthesis route and predicts the expected spectroscopic characteristics based on closely related compounds. This guide will enable researchers to effectively plan and validate the synthesis of this target molecule.

Synthesis of this compound

The most plausible synthetic route to this compound involves a two-step process:

  • Synthesis of Benzyloxyacetic Acid: This precursor is synthesized from the reaction of chloroacetic acid and benzyl alcohol.

  • Esterification: Benzyloxyacetic acid is then esterified with benzyl alcohol to yield the final product, this compound.

Alternative Synthesis Methods

While the two-step process described above is a standard and reliable approach, other methods could be employed for the synthesis of this compound, offering potential advantages in terms of yield, reaction conditions, or scalability. These alternatives often involve different catalysts or reaction pathways for the esterification step.

MethodDescriptionPotential AdvantagesPotential Disadvantages
Fischer-Speier Esterification Direct acid-catalyzed esterification of benzyloxyacetic acid with benzyl alcohol using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.Simple procedure, readily available catalysts.Harsh acidic conditions may not be suitable for sensitive substrates; requires removal of water to drive equilibrium.
Steglich Esterification Esterification using dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).Mild reaction conditions, high yields.DCC is a known allergen; removal of dicyclohexylurea (DCU) byproduct can be challenging.
Mitsunobu Reaction Reaction of benzyloxyacetic acid and benzyl alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).Mild conditions, high yields, stereospecific for chiral alcohols.Stoichiometric amounts of reagents are required, and byproducts can be difficult to remove.

Experimental Protocols

Synthesis of Benzyloxyacetic Acid

This protocol is adapted from a known procedure for the synthesis of benzyloxyacetic acid.

Materials:

  • Chloroacetic acid

  • Benzyl alcohol

  • Potassium hydroxide (KOH), powdered

  • Tetrahydrofuran (THF)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a round-bottomed flask equipped with a stirrer and a condenser, dissolve benzyl alcohol in THF.

  • Slowly add powdered KOH to the solution while maintaining the temperature below 40°C.

  • Cool the resulting slurry to 10°C and add chloroacetic acid in portions.

  • Heat the reaction mixture to 70°C and stir for 1.5 hours.

  • After cooling to room temperature, add water and MTBE. Separate the layers.

  • Wash the aqueous layer with MTBE to remove excess benzyl alcohol.

  • Acidify the aqueous layer with concentrated HCl and extract the product with MTBE.

  • Concentrate the organic extracts under reduced pressure to obtain benzyloxyacetic acid.

Synthesis of this compound (Proposed)

This proposed protocol is based on a standard Fischer-Speier esterification.

Materials:

  • Benzyloxyacetic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark apparatus and a condenser, dissolve benzyloxyacetic acid and benzyl alcohol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Validation

The validation of the synthesized this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. Below are the predicted and comparative spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the two benzyl groups and the methylene protons of the acetate moiety.

Assignment Predicted Chemical Shift (ppm) Comparative Data: Methyl 2-(benzyloxy)acetate (ppm)
Aromatic protons (10H)7.2 - 7.4 (multiplet)7.3 - 7.4 (multiplet)
-O-CH₂-Ph (ester)~5.2 (singlet)-
-O-CH₂-Ph (ether)~4.6 (singlet)4.6 (singlet)
-O-CH₂-C=O~4.1 (singlet)4.1 (singlet)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Assignment Predicted Chemical Shift (ppm) Comparative Data: Benzyl Acetate (ppm)
C=O (ester)~170170.7
Aromatic C (quaternary)~135-136136.1
Aromatic CH~128-129128.1, 128.2, 128.6
-O-CH₂-Ph (ether)~73-
-O-CH₂-C=O~68-
-O-CH₂-Ph (ester)~6766.2
Infrared (IR) Spectroscopy

The IR spectrum is a crucial tool for identifying key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Comparative Data: Benzyl Acetate (cm⁻¹)
C=O stretch (ester)~1750~1745
C-O stretch (ester)~1200-1250~1225
C-O-C stretch (ether)~1100-1150-
C-H stretch (aromatic)~3030-3100~3030-3090
C-H stretch (aliphatic)~2850-2950~2950
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion [M]⁺: m/z = 256.1099 (for C₁₆H₁₆O₃)

  • Key Fragmentation Peaks (Predicted):

    • m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group.

    • m/z = 107: Benzyloxy fragment (C₇H₇O⁺).

    • m/z = 149: Loss of benzyl radical.

Workflow and Logic Diagrams

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis Start Starting Materials (Chloroacetic Acid, Benzyl Alcohol) Step1 Synthesis of Benzyloxyacetic Acid Start->Step1 Step2 Esterification with Benzyl Alcohol Step1->Step2 Product Crude Benzyl Benzyloxyacetate Step2->Product Purify Column Chromatography Product->Purify PureProduct Pure Benzyl Benzyloxyacetate Purify->PureProduct NMR NMR (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Analysis Structure Confirmation & Purity Assessment NMR->Analysis IR->Analysis MS->Analysis

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

Spectroscopic_Validation_Logic cluster_methods Spectroscopic Methods cluster_information Information Obtained cluster_conclusion Conclusion H_NMR ¹H NMR Proton_Env Proton Environment & Neighboring Protons H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Types Number & Types of Carbon Atoms C_NMR->Carbon_Types IR IR Functional_Groups Presence of Key Functional Groups IR->Functional_Groups MS Mass Spec Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Confirmation Structural Confirmation of This compound Proton_Env->Confirmation Carbon_Types->Confirmation Functional_Groups->Confirmation Mol_Weight->Confirmation

Caption: Logical relationship of spectroscopic methods for structural confirmation.

Disclaimer: The provided experimental protocol for the synthesis of this compound and its predicted spectroscopic data are based on established chemical principles and data from analogous compounds. Researchers should perform their own optimizations and characterizations to validate their results.

A Detailed Guide to the Synthesis of Benzyl Benzyloxyacetate Utilizing a 2-Benzyloxypyridine-Mediated Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Modern Catalytic Approach to Benzyl Benzyloxyacetate Synthesis.

Due to a lack of direct comparative studies on various catalysts for the synthesis of this compound, this guide focuses on a highly effective and contemporary method utilizing a 2-benzyloxypyridine and methyl triflate catalytic system. This approach, adapted from a proven protocol for the synthesis of benzyl esters from carboxylic acids, offers high yields under neutral conditions, making it compatible with sensitive functional groups.[1][2]

Performance Data

The following table summarizes the quantitative data for the synthesis of a representative benzyl ester using the 2-benzyloxypyridine-mediated method. This data is presented as a strong proxy for the synthesis of this compound from benzyloxyacetic acid and benzyl alcohol under the same catalytic system.[1][2]

ParameterValueReference
Product Benzyl Ester of Mosher's Acid[1][2]
Catalyst System 2-Benzyloxypyridine & Methyl Triflate[1][2]
Acid Scavenger Triethylamine[1][2]
Reactants Mosher's Acid, 2-Benzyloxypyridine[1][2]
Solvent Toluene[1][2]
Reaction Temperature 90 °C[1][2]
Reaction Time 24 hours[1][2]
Yield 98%[1][2]

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound, adapted from the successful synthesis of a benzyl ester from a carboxylic acid using 2-benzyloxypyridine and methyl triflate.[1][2]

Materials:

  • Benzyloxyacetic acid

  • 2-Benzyloxypyridine

  • Methyl triflate (MeOTf)

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Celite®

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • A solution of benzyloxyacetic acid (1.0 equivalent) and 2-benzyloxypyridine (2.0 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The solution is cooled to 0 °C in an ice bath.

  • Methyl triflate (2.0 equivalents) is added dropwise to the cooled solution, followed by the dropwise addition of triethylamine (2.0 equivalents).[1][2] The use of triethylamine is crucial as an acid scavenger.[1][2]

  • The reaction mixture is allowed to warm to ambient temperature and is then heated to 90 °C for 24 hours.[1][2]

  • After the reaction is complete, the mixture is cooled to ambient temperature.

  • The cooled reaction mixture is filtered through a pad of Celite® with the aid of dichloromethane.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the 2-benzyloxypyridine-mediated esterification protocol.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Benzyloxyacetic_Acid Benzyloxyacetic Acid Mix_Reactants Mix Reactants in Toluene Benzyloxyacetic_Acid->Mix_Reactants Benzyloxypyridine 2-Benzyloxypyridine Benzyloxypyridine->Mix_Reactants Toluene Toluene Toluene->Mix_Reactants Cooling Cool to 0 °C Mix_Reactants->Cooling Addition Add MeOTf & Et3N Cooling->Addition Heating Heat at 90 °C for 24h Addition->Heating Cooling_Workup Cool to RT Heating->Cooling_Workup Filtration Filter through Celite® Cooling_Workup->Filtration Concentration Concentrate Filtration->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for this compound synthesis.

Reaction Pathway

The reaction proceeds through the in situ formation of an active benzyl transfer reagent. Methyl triflate methylates the nitrogen atom of 2-benzyloxypyridine, creating a highly reactive pyridinium triflate salt.[1][2] This salt then acts as an excellent benzyl group donor for the esterification of the carboxylic acid.[1][2]

G 2-Benzyloxypyridine 2-Benzyloxypyridine Active_Reagent Active Benzyl Transfer Reagent 2-Benzyloxypyridine->Active_Reagent N-Methylation Methyl_Triflate Methyl Triflate Methyl_Triflate->Active_Reagent Benzyl_Benzyloxyacetate This compound Active_Reagent->Benzyl_Benzyloxyacetate Esterification Benzyloxyacetic_Acid Benzyloxyacetic Acid Benzyloxyacetic_Acid->Benzyl_Benzyloxyacetate

Caption: Simplified reaction pathway for the esterification.

References

Purity Assessment of Synthesized 2-Benzyloxybenzyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-benzyloxybenzyl chloride, a key intermediate in various pharmaceutical and organic synthesis applications. Objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are presented, supported by experimental data and detailed protocols to aid in the selection of the most suitable purity assessment strategy.

Synthesis of 2-Benzyloxybenzyl Chloride

The primary route for the synthesis of 2-benzyloxybenzyl chloride involves the chlorination of 2-benzyloxybenzyl alcohol. An alternative two-step approach begins with the Williamson ether synthesis of salicylaldehyde and benzyl bromide to form 2-benzyloxybenzaldehyde, followed by reduction to the corresponding alcohol and subsequent chlorination.

Primary Synthesis Route: Chlorination of 2-Benzyloxybenzyl Alcohol

A common and effective method for this conversion utilizes thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1]

Alternative Synthesis Route

This method involves two main stages:

  • Synthesis of 2-Benzyloxybenzaldehyde: Achieved through the reaction of salicylaldehyde with benzyl bromide.

  • Reduction to 2-Benzyloxybenzyl Alcohol: The intermediate aldehyde is then reduced to the corresponding alcohol.

  • Chlorination: The final step is the chlorination of the alcohol, as in the primary route.

Common impurities that may be present in the final product include unreacted 2-benzyloxybenzyl alcohol, and side-products such as 2-benzyloxybenzaldehyde and bis(2-(benzyloxy)benzyl) ether.[1]

Purity Assessment Methodologies

The purity of synthesized 2-benzyloxybenzyl chloride can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the need for quantitation, impurity identification, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 2-benzyloxybenzyl chloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides excellent sensitivity and structural information, which is invaluable for identifying unknown impurities.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself. This technique provides a high degree of accuracy and precision.[2]

Comparison of Purity Assessment Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.[3]Separation of volatile compounds followed by mass-based detection.[4]Quantification based on the integrated intensity of NMR signals relative to a certified internal standard.[2]
Primary/Secondary Secondary method requiring a reference standard.[3]Secondary method often used for identification and relative quantification.Primary ratio method.[2]
Selectivity High selectivity for separating structurally similar compounds.[3]High resolving power for volatile compounds.Excellent for structural elucidation and distinguishing isomers.
Sensitivity Generally high, suitable for trace impurity analysis.[3]Very high sensitivity, excellent for trace analysis.[5]Lower sensitivity compared to chromatographic methods.[2]
Sample Throughput Can be automated for high throughput.Relatively fast analysis times per sample.Slower due to longer acquisition times for high precision.
Impurity Identification Requires collection of fractions for further analysis or a hyphenated technique like LC-MS.Provides mass spectra for structural elucidation of unknown impurities.[2]Provides detailed structural information of impurities if signals are resolved.[2]

Experimental Protocols

Synthesis of 2-Benzyloxybenzyl Chloride from 2-Benzyloxybenzyl Alcohol

Materials:

  • 2-Benzyloxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-benzyloxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.[6]

  • Add a catalytic amount of DMF.[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise over 15-30 minutes, maintaining the temperature at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, carefully pour the mixture into a cold, saturated solution of sodium bicarbonate to quench excess thionyl chloride.[6]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[6]

  • Combine the organic layers, wash with water and then brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • The crude 2-benzyloxybenzyl chloride can be further purified by recrystallization or column chromatography on silica gel.[6]

HPLC Purity Assay

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C[2]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2-benzyloxybenzyl chloride and any known impurities (e.g., 2-benzyloxybenzoic acid) in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the synthesized 2-benzyloxybenzyl chloride in acetonitrile to a concentration of approximately 1 mg/mL.[2]

Data Analysis:

  • Identify the peaks by comparing retention times with the reference standards.

  • Calculate the purity using the area normalization method or by generating a calibration curve for each compound for higher accuracy.[2]

GC-MS Purity Analysis

Instrumentation:

  • GC-MS system

Chromatographic Conditions:

  • Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C).

  • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., 40-450 amu).

Sample Preparation:

  • Dissolve a small amount of the synthesized product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis:

  • Identify the main component and any impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times.

  • Estimate the relative purity by peak area percentage.

qNMR Purity Determination

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized 2-benzyloxybenzyl chloride.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃).

Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

Data Analysis:

  • Integrate a well-resolved, characteristic signal of 2-benzyloxybenzyl chloride (e.g., the benzylic CH₂Cl protons) and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Synthesis_Workflow cluster_primary Primary Synthesis cluster_alternative Alternative Synthesis 2-Benzyloxybenzyl_Alcohol 2-Benzyloxybenzyl_Alcohol Chlorination Chlorination 2-Benzyloxybenzyl_Alcohol->Chlorination SOCl2, DMF Crude_Product_P Crude_Product_P Chlorination->Crude_Product_P Purification Purification Crude_Product_P->Purification Salicylaldehyde Salicylaldehyde Williamson_Ether_Synthesis Williamson_Ether_Synthesis Salicylaldehyde->Williamson_Ether_Synthesis Benzyl Bromide 2-Benzyloxybenzaldehyde 2-Benzyloxybenzaldehyde Williamson_Ether_Synthesis->2-Benzyloxybenzaldehyde Reduction Reduction 2-Benzyloxybenzaldehyde->Reduction e.g., NaBH4 2-Benzyloxybenzyl_Alcohol_A 2-Benzyloxybenzyl_Alcohol_A Reduction->2-Benzyloxybenzyl_Alcohol_A Chlorination_A Chlorination_A 2-Benzyloxybenzyl_Alcohol_A->Chlorination_A SOCl2, DMF Crude_Product_A Crude_Product_A Chlorination_A->Crude_Product_A Crude_Product_A->Purification Pure_2-Benzyloxybenzyl_Chloride Pure_2-Benzyloxybenzyl_Chloride Purification->Pure_2-Benzyloxybenzyl_Chloride Recrystallization or Column Chromatography Purity_Assessment_Workflow cluster_methods Purity Assessment Methods Synthesized_Product Synthesized 2-Benzyloxybenzyl Chloride HPLC HPLC Analysis Synthesized_Product->HPLC Dissolve in Acetonitrile GCMS GC-MS Analysis Synthesized_Product->GCMS Dissolve in Volatile Solvent qNMR qNMR Analysis Synthesized_Product->qNMR Dissolve in Deuterated Solvent with Internal Standard Purity_Data_HPLC Purity_Data_HPLC HPLC->Purity_Data_HPLC Quantitative Data (Area % or Calibration) Purity_Data_GCMS Purity_Data_GCMS GCMS->Purity_Data_GCMS Relative Purity (Area %) Impurity Identification (MS) Purity_Data_qNMR Purity_Data_qNMR qNMR->Purity_Data_qNMR Absolute Purity (%) Final_Purity_Report Final_Purity_Report Purity_Data_HPLC->Final_Purity_Report Purity_Data_GCMS->Final_Purity_Report Purity_Data_qNMR->Final_Purity_Report

References

Benchmarking Benzyl Benzyloxyacetate: Data Unavailable for Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals a significant lack of performance benchmarks and experimental protocols for Benzyl Benzyloxyacetate. While the chemical identity of this compound (CAS 30379-54-5) is confirmed, detailed information regarding its efficacy in specific applications, comparative performance against alternatives, and standardized testing methodologies is not presently available in the public domain.

Due to this absence of requisite data, a direct comparison guide for this compound that meets the core requirements of data-driven analysis and experimental validation cannot be constructed at this time.

Proposed Alternative: Benchmarking Benzyl Acetate

In contrast to the limited information on this compound, a wealth of data exists for the closely related compound, Benzyl Acetate (CAS 140-11-4). Benzyl Acetate is a widely used ester in various industrial applications, particularly in the fragrance and flavor industries, and as a solvent. Its performance characteristics are well-documented, and extensive experimental data is available.

Therefore, we propose to develop a comprehensive comparison guide on Benzyl Acetate , which would fulfill the user's original request for a data-rich, comparative analysis. This guide would include:

  • Performance in Fragrance Formulations: A comparative analysis of Benzyl Acetate's odor profile, substantivity, and fixative properties against other common fragrance ingredients.

  • Solvency Power: A data-driven comparison of Benzyl Acetate's ability to dissolve various resins and polymers versus alternative solvents.

  • Use in Polymer Systems: An evaluation of its performance as a plasticizer, including its effects on the mechanical properties of polymers, compared to standard plasticizers.

This proposed guide on Benzyl Acetate would feature:

  • Quantitative Data Tables: Summarizing key performance indicators for easy comparison.

  • Detailed Experimental Protocols: Providing methodologies for olfactive evaluation, solvency testing, and polymer analysis.

  • Mandatory Visualizations: Including Graphviz diagrams to illustrate chemical structures, experimental workflows, and logical relationships as originally requested.

We believe this pivot to Benzyl Acetate will provide a valuable and data-supported resource for researchers, scientists, and drug development professionals, in line with the original intent of the request.

Cross-Validation of Analytical Methods for Aromatic Esters: A Comparative Guide Using Benzyl Benzoate as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and excipients is paramount for regulatory submissions and ensuring product quality. While the specific compound Benzyl Benzyloxyacetate is not widely documented in publicly available analytical literature, this guide provides a comparative analysis of common analytical techniques for a structurally similar aromatic ester, Benzyl Benzoate. This document serves as a resource for researchers, scientists, and drug development professionals by comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

The choice between HPLC-UV and GC-MS for the analysis of aromatic esters like Benzyl Benzoate depends on various factors, including the sample matrix, required sensitivity, and instrumentation availability.[1]

Comparison of Analytical Methods

The following table summarizes the validation performance of representative GC-MS and HPLC-UV methods for the quantification of Benzyl Benzoate. The data, compiled from various validation studies, illustrates the typical performance characteristics of each technique.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity
Selectivity Very HighHigh
Sensitivity Very HighModerate to High
Linearity Range Analyte dependent, typically in the ng/mL to µg/mL range150 µg/mL - 450 µg/mL[2]
Limit of Detection (LOD) Lower (e.g., ng/mL)Higher (e.g., µg/mL)
Limit of Quantification (LOQ) Lower (e.g., ng/mL)Higher (e.g., µg/mL)
Precision (%RSD) Typically < 15%Typically < 2%
Accuracy (% Recovery) 88.19% to 111.77%99.79% to 100.39%[3]
Internal Standard Deuterated analog (e.g., Benzyl Benzoate-d12) recommended[1]A suitable, stable, and well-resolved compound

Experimental Protocols

Detailed methodologies for the analysis of Benzyl Benzoate using GC-MS and HPLC-UV are provided below. These protocols are based on validated methods and are intended to serve as a guide for researchers.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high sensitivity and specificity, making it particularly suitable for the analysis of volatile and semi-volatile compounds like Benzyl Benzoate.[1]

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.

  • Add a known amount (e.g., 10 µL) of a 1 µg/mL Benzyl Benzoate-d12 internal standard spiking solution.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex or mix vigorously for 30 minutes to ensure thorough extraction.

  • Add approximately 5 g of anhydrous sodium sulfate to remove any residual water.

  • Centrifuge at 3000 x g for 30 minutes to separate the layers.

  • Carefully collect the upper organic layer (MTBE) and filter it through a 0.22 µm syringe filter into a GC vial.

2. Chromatographic Conditions [1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60 °C, ramp to 125 °C at 3 °C/min, then to 230 °C at 7 °C/min, and finally to 300 °C at 20 °C/min, with a final hold.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification: Based on the peak area ratio of a characteristic ion of Benzyl Benzoate to its deuterated internal standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile and widely used technique. These methods are generally robust, cost-effective, and readily available in most analytical laboratories. For Benzyl Benzoate, which possesses a chromophore, UV detection provides adequate sensitivity for many applications.[1]

1. Sample Preparation [4]

  • A sample concentration of 450 µg/mL of Benzyl Benzoate is prepared.[2]

  • Weigh approximately 150 mg of the formulation into a 50 mL volumetric flask.

  • Add 35 mL of methanol and vortex for 5 minutes.

  • Dilute to volume with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions [4]

  • Column: Phenomenex Luna C8 (150 x 4.6 mm, 3.0 µm particle size) or a similar C8/C18 column.[4]

  • Mobile Phase: Gradient elution with Mobile Phase A (Deionized water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.5 mL/minute.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of two different analytical methods, such as HPLC and GC-MS.

G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Compare Results A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Inter-laboratory comparison of Benzyl Benzyloxyacetate synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory comparison of synthesis protocols for Benzyl Benzyloxyacetate cannot be provided at this time due to a lack of publicly available scientific literature and experimental data for this specific compound. Extensive searches have yielded no specific synthesis protocols, quantitative data, or detailed experimental methodologies for this compound.

The available research predominantly focuses on the synthesis of a related compound, Benzyl Acetate. While numerous protocols and comparative data exist for Benzyl Acetate, this information is not directly transferable to the synthesis of this compound.

Therefore, the core requirements of the request, including a data comparison table, detailed experimental protocols, and a comparative workflow diagram for this compound synthesis, cannot be fulfilled. Should information on the synthesis of this compound become available in the future, a comparative guide could be developed.

The Efficacy of Protecting Groups in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For researchers, scientists, and professionals in drug development, the ability to selectively shield a reactive functional group while transformations occur elsewhere in a molecule is a cornerstone of synthetic strategy. This guide provides a comprehensive comparison of traditional protecting groups for alcohols, focusing on their stability, ease of introduction and removal, and orthogonality.

While this guide will focus on well-established protecting groups, it is important to note the ongoing development of novel protective strategies. One such compound, benzyl benzyloxyacetate, has been considered for its potential role. However, a thorough review of the scientific literature reveals a lack of experimental data supporting its use as a protecting group. Therefore, this guide will concentrate on a comparative analysis of widely utilized and well-documented protecting groups: Benzyl ethers, Silyl ethers (represented by TBS), Acetals (represented by THP), and Esters (represented by Acetyl).

Comparative Analysis of Traditional Alcohol Protecting Groups

The ideal protecting group should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily and selectively removed in high yield under mild conditions that do not affect other functional groups. The following sections provide a detailed comparison of common alcohol protecting groups against these criteria.

Data Presentation: Stability and Reaction Conditions
Protecting GroupStructureCommon Protection ReagentsTypical Protection ConditionsStabilityCommon Deprotection ReagentsTypical Deprotection Conditions
Benzyl (Bn) R-O-BnBenzyl bromide (BnBr) or Benzyl chloride (BnCl), NaHAnhydrous THF or DMF, 0 °C to rtStable to acidic and basic conditions, and many oxidizing and reducing agents.[1][2]H₂, Pd/CMeOH or EtOH, rt, atmospheric pressure
tert-Butyldimethylsilyl (TBS) R-O-TBStert-Butyldimethylsilyl chloride (TBSCl), ImidazoleAnhydrous DMF, rtStable to basic conditions, many oxidizing and reducing agents. Labile to acidic conditions and fluoride ions.[3]Tetrabutylammonium fluoride (TBAF)THF, rt
Tetrahydropyranyl (THP) R-O-THPDihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH)Anhydrous CH₂Cl₂, rtStable to basic, organometallic, and reducing reagents. Labile to acidic conditions.[1]Acetic acid, THF/H₂OTHF/H₂O (2:1), rt
Acetyl (Ac) R-O-AcAcetic anhydride, PyridineCH₂Cl₂, 0 °C to rtStable to acidic conditions and some oxidizing agents. Labile to basic conditions.K₂CO₃, MeOHMeOH, rt

Experimental Protocols

Detailed methodologies for the protection and deprotection of a primary alcohol using these traditional protecting groups are provided below.

Benzyl (Bn) Protection and Deprotection

Protection of a Primary Alcohol with Benzyl Bromide:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the primary alcohol (1.0 eq.) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Deprotection of a Benzyl Ether by Hydrogenolysis:

  • To a solution of the benzyl-protected alcohol (1.0 eq.) in methanol or ethanol, a catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.[4]

tert-Butyldimethylsilyl (TBS) Protection and Deprotection

Protection of a Primary Alcohol with TBSCl:

  • To a solution of the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (1.5 eq.) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water and the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Deprotection of a TBS Ether with TBAF:

  • To a solution of the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF), a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) is added at room temperature.

  • The reaction mixture is stirred at room temperature for 1-4 hours (monitored by TLC).

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Tetrahydropyranyl (THP) Protection and Deprotection

Protection of a Primary Alcohol with DHP:

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), a catalytic amount of p-toluenesulfonic acid monohydrate is added.

  • Dihydropyran (1.5 eq.) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours (monitored by TLC).

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Deprotection of a THP Ether with Acetic Acid:

  • The THP-protected alcohol is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Acetic acid is added to the solution.

  • The reaction mixture is stirred at room temperature for 8-12 hours (monitored by TLC).

  • The reaction is neutralized by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Acetyl (Ac) Protection and Deprotection

Protection of a Primary Alcohol with Acetic Anhydride:

  • To a solution of the primary alcohol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, pyridine (2.0 eq.) and acetic anhydride (1.5 eq.) are added sequentially.

  • The reaction mixture is stirred at room temperature for 2-4 hours (monitored by TLC).

  • The reaction is quenched with water.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Deprotection of an Acetyl Ester with Potassium Carbonate:

  • To a solution of the acetyl-protected alcohol (1.0 eq.) in methanol, potassium carbonate (2.0 eq.) is added.

  • The reaction mixture is stirred at room temperature for 1-3 hours (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Synthetic Strategies

The selection of a protecting group is often guided by the overall synthetic plan, particularly the need for orthogonal deprotection strategies in the synthesis of complex molecules with multiple hydroxyl groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Reagent_P Protecting Group Reagent Protected_Alcohol R-OPG Reagent_P->Protected_Alcohol Protection Reaction_Step Reaction on another part of the molecule Protected_Alcohol->Reaction_Step Reagent_D Deprotection Reagent Final_Product R'-OH Reagent_D->Final_Product Deprotection

Caption: General workflow for the use of alcohol protecting groups.

Orthogonal_Deprotection cluster_protection Selective Protection cluster_transformation Synthetic Steps cluster_deprotection Selective Deprotection Start Polyol with Primary and Secondary Alcohols Protect_Primary Protect Primary Alcohol (e.g., TBSCl, Imidazole) Start->Protect_Primary Protect_Secondary Protect Secondary Alcohol (e.g., BnBr, NaH) Protect_Primary->Protect_Secondary Transformation1 Transformation A Protect_Secondary->Transformation1 Deprotect_Primary Deprotect Primary Alcohol (e.g., TBAF) Transformation1->Deprotect_Primary Transformation2 Transformation B Deprotect_Secondary Deprotect Secondary Alcohol (e.g., H₂, Pd/C) Transformation2->Deprotect_Secondary Deprotect_Primary->Transformation2 Final_Product Final Deprotected Polyol Deprotect_Secondary->Final_Product

Caption: Logical workflow for orthogonal protection and deprotection.

The Case of this compound: A Theoretical Perspective

This compound possesses structural features of both a benzyl ether and a benzyl ester. In theory, this bifunctional nature could offer unique reactivity, but it also presents significant challenges for its use as a protecting group.

  • Potential Synthesis: One could envision its synthesis through the esterification of benzyloxyacetic acid with benzyl alcohol.

  • Potential Deprotection: The deprotection of such a group would likely be unselective. The benzyl ester moiety would be susceptible to hydrogenolysis, the same conditions used to cleave benzyl ethers. Saponification would cleave the ester but could be problematic for base-sensitive substrates.

Given the lack of orthogonality and the absence of clear advantages over well-established protecting groups, it is understandable why this compound has not been adopted as a standard protecting group in organic synthesis. Future research may uncover specific applications where its unique properties are beneficial, but for now, the traditional protecting groups detailed in this guide remain the workhorses of synthetic chemistry.

References

Safety Operating Guide

Navigating the Disposal of Benzyl Benzyloxyacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl Benzyloxyacetate, ensuring the protection of personnel and the environment.

Immediate Safety and Disposal Protocols

The primary methods for the disposal of this compound involve either sending the material to a licensed chemical destruction facility or utilizing controlled incineration equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1] It is imperative to prevent the contamination of water sources, foodstuffs, and animal feed during storage and disposal. Under no circumstances should this compound be discharged into sewer systems.[1]

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before initiating any disposal activities, consult all applicable national and local regulations governing hazardous waste management.

  • Container Management: Keep this compound in its original, tightly sealed container.[2] Do not mix it with other chemical waste.[2][3] Uncleaned, empty containers should be treated as if they still contain the product.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves and safety glasses, when handling this compound.[4][5][6]

  • Spill Management: In the event of a spill, contain the material using an inert absorbent, such as sand or earth.[6][7] Collect the absorbed material and place it into a suitable, sealed container for disposal.[3][5][6][7] Ensure the spill area is well-ventilated.[7]

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the contained this compound waste through a licensed and approved hazardous waste disposal company.[1][3]

Hazard Profile and Safety Data

PropertyValueSource
Flash Point 90 °C (194 °F)[6][8]
Auto-Ignition Temperature 460 °C (860 °F)[6][8]
Oral LD50 (Rat) 2490 mg/kg[8]
Dermal LD50 (Rabbit) >5000 mg/kg[8]
Aquatic Toxicity Toxic to aquatic life. Harmful to aquatic life with long lasting effects.[2][3][4]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Identify this compound Waste B Consult Local and National Waste Regulations A->B C Segregate and Store in Original Labeled Container B->C D Wear Appropriate PPE (Gloves, Eye Protection) C->D E Small Spill? D->E F Contain with Inert Absorbent (e.g., sand, earth) E->F Yes H Contact Licensed Hazardous Waste Disposal Service E->H No G Collect in Sealed Container for Disposal F->G G->H I Arrange for Pickup and Proper Disposal H->I J Document Waste Transfer I->J

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl Benzyloxyacetate
Reactant of Route 2
Reactant of Route 2
Benzyl Benzyloxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.